molecular formula C12H7F2NO B1343743 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde CAS No. 898796-15-1

6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

Cat. No.: B1343743
CAS No.: 898796-15-1
M. Wt: 219.19 g/mol
InChI Key: HYHVHRUOLIQTPW-UHFFFAOYSA-N
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Description

6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde is a useful research compound. Its molecular formula is C12H7F2NO and its molecular weight is 219.19 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(2,4-difluorophenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO/c13-9-2-3-10(11(14)5-9)12-4-1-8(7-16)6-15-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHVHRUOLIQTPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 898796-15-1

Synonyms: 6-(2,4-Difluorophenyl)nicotinaldehyde, 6-(2,4-Difluorophenyl)-3-formylpyridine

Introduction

6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, which combines a pyridine core with a difluorophenyl moiety, makes it a valuable synthetic intermediate. The pyridine ring is a common scaffold in numerous FDA-approved drugs, known for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The presence of the 2,4-difluorophenyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a molecule. This guide provides an in-depth overview of the compound's properties, synthesis, and potential applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. Currently, the melting point has not been experimentally reported in publicly available literature.

PropertyValueSource
CAS Number 898796-15-1[2]
Molecular Formula C₁₂H₇F₂NOCalculated
Molecular Weight 219.19 g/mol Calculated
Appearance Off-white to white solidVendor Data
Boiling Point 322.5 ± 42.0 °C (at 760 Torr)Predicted[2]
Density 1.304 ± 0.06 g/cm³ (at 20 °C)Predicted[2]
Storage Store in Refrigerator (2 to 8 °C), Inert atmosphereVendor Data

Synthesis

The primary synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon bonds, particularly in the creation of biaryl structures.[3]

The synthesis involves the coupling of a halogenated pyridinecarbaldehyde derivative (such as 6-bromo- or 6-chloro-3-pyridinecarbaldehyde) with (2,4-difluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

General Experimental Protocol: Suzuki-Miyaura Coupling

While a specific protocol for this exact compound is not detailed in publicly accessible literature, a general and robust procedure can be adapted from established methods for similar heteroaryl couplings. The following is a representative protocol.

Reactants:

  • 6-Halopyridine-3-carbaldehyde (e.g., 6-bromonicotinaldehyde) (1.0 equiv)

  • (2,4-Difluorophenyl)boronic acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

Procedure:

  • To a reaction vessel, add 6-halopyridine-3-carbaldehyde, (2,4-difluorophenyl)boronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture with stirring at a temperature ranging from 80 °C to 110 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Synthesis Workflow Diagram

The logical workflow for the synthesis via the Suzuki-Miyaura coupling reaction is depicted below.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_purification Workup & Purification R1 6-Halopyridine-3-carbaldehyde Coupling Suzuki-Miyaura Coupling Reaction R1->Coupling R2 (2,4-Difluorophenyl)boronic acid R2->Coupling Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupling Base Base (e.g., K₂CO₃) Base->Coupling Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Coupling Heat Heat (80-110 °C) Heat->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Mechanism of Synthesis: The Suzuki-Miyaura Catalytic Cycle

The synthesis proceeds via a well-established catalytic cycle involving a palladium catalyst.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halopyridine-3-carbaldehyde, forming a Pd(II) complex.

  • Transmetalation: The organoboron species ((2,4-difluorophenyl)boronic acid) coordinates to the palladium center, typically after activation by the base to form a more nucleophilic boronate species. The 2,4-difluorophenyl group is then transferred to the palladium, displacing the halide.

  • Reductive Elimination: The two organic ligands (the pyridyl and difluorophenyl groups) on the Pd(II) complex couple and are eliminated from the metal center, forming the final C-C bond of the product and regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Halide Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl Diaryl-Pd(II) Complex Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product RedElim->Product ArylHalide 6-Halopyridine-3-carbaldehyde ArylHalide->OxAdd BoronicAcid (2,4-DFP)B(OH)₂ Boronate (2,4-DFP)B(OH)₃⁻ BoronicAcid->Boronate Base Base Base->Boronate Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

While specific biological data for this compound is not yet widely published, its structural motifs are prevalent in pharmacologically active molecules.

  • Scaffold for Kinase Inhibitors: The pyridine and substituted phenyl rings are common features in various kinase inhibitors used in oncology. The aldehyde functional group serves as a versatile handle for further chemical modification to build more complex molecules.

  • Intermediate for Agrochemicals: Pyridine derivatives are essential intermediates in the synthesis of modern pesticides and herbicides.[4]

  • Precursor for Anti-inflammatory Agents: A study on related 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives has shown potent inhibition of nitric oxide (NO) production, indicating potential as anti-inflammatory agents.[5] This suggests that the 6-arylpyridine core is a promising scaffold for developing new therapeutics in this area.

The aldehyde group is particularly useful as it can be readily converted into a wide range of other functional groups (e.g., amines via reductive amination, alcohols via reduction, carboxylic acids via oxidation, or alkenes via Wittig-type reactions), allowing for the exploration of a large chemical space in lead optimization campaigns.

Conclusion

This compound is a valuable building block for chemical synthesis, particularly for researchers in the pharmaceutical and agrochemical industries. Its synthesis is readily achievable through well-established Suzuki-Miyaura coupling protocols. The combination of the biologically relevant pyridine core, the advantageous properties conferred by the difluorophenyl group, and the synthetically versatile aldehyde handle makes this compound a strategic intermediate for the development of novel, high-value molecules. Further research into its biological activity and incorporation into drug candidates is a promising area for future investigation.

References

An In-depth Technical Guide on 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the physicochemical properties, synthesis, and potential applications of the chemical compound 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde. The information is compiled to support research and development activities.

Core Compound Identification

The compound of interest is this compound, a substituted pyridine derivative. The presence of a difluorophenyl group and a reactive aldehyde moiety makes it a significant intermediate in organic synthesis, particularly within medicinal chemistry.

Identifier Value
IUPAC Name This compound
CAS Number 898796-15-1[1][2][3]
Molecular Formula C₁₂H₇F₂NO[2][3]
Molecular Weight 219.19 g/mol [2][3]
MDL Number MFCD04115483[1][3]

Physicochemical Properties

Quantitative data available for this compound are summarized below. Note that some properties are predicted values derived from computational models.

Property Value Notes
Appearance Off-white to white solid[1][3]---
Melting Point Not AvailableData not found in public sources.
Boiling Point 322.5 ± 42.0 °C[1][3]Predicted value at 760 Torr.
Density 1.304 ± 0.06 g/cm³[1][3]Predicted value at 20°C.
Solubility Not AvailableData not found in public sources. Generally expected to be soluble in organic solvents like DMSO and chlorinated solvents.
Storage Condition Store in Refrigerator (2 to 8 °C), under an inert atmosphere[1][3]---

Synthesis and Experimental Protocols

Representative Synthesis: Suzuki Cross-Coupling

This reaction would typically involve the coupling of a pyridine-containing boronic acid or ester with a halogenated difluorobenzene derivative.

  • Reactants :

    • 6-Bromo-3-pyridinecarbaldehyde (or a protected aldehyde equivalent).

    • (2,4-Difluorophenyl)boronic acid.

  • Catalyst : A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Base : An inorganic base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).

  • Solvent : A mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water.

General Experimental Workflow Protocol:

  • Reaction Setup : A reaction vessel is charged with (2,4-Difluorophenyl)boronic acid, 6-Bromo-3-pyridinecarbaldehyde, and the base.

  • Solvent Addition : The solvent system (e.g., Dioxane/Water) is added.

  • Degassing : The mixture is degassed by bubbling nitrogen or argon through it for 15-30 minutes to create an inert atmosphere.

  • Catalyst Addition : The palladium catalyst is added to the mixture.

  • Heating : The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours until completion, monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification : The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

G General Synthesis and Purification Workflow A Reactants & Base (e.g., 6-Bromo-3-pyridinecarbaldehyde, (2,4-Difluorophenyl)boronic acid) B Add Solvent & Degas A->B C Add Palladium Catalyst B->C D Heat to Reflux (Monitor by TLC/LC-MS) C->D E Aqueous Work-up & Extraction D->E F Dry & Evaporate Solvent E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H G Role as a Chemical Intermediate cluster_0 Core Compound cluster_1 Chemical Transformations cluster_2 Resulting Scaffolds A 6-(2,4-Difluorophenyl) -3-pyridinecarbaldehyde B Reductive Amination A->B C Wittig Reaction A->C D Oxidation A->D E Condensation A->E F Substituted Amines B->F G Alkenes C->G H Carboxylic Acids D->H I Hydrazones/Oximes E->I

References

An In-Depth Technical Guide on 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the molecular structure, properties, and plausible synthetic route for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde. This biaryl compound is of interest in medicinal chemistry and materials science due to the presence of the fluorinated phenyl and pyridine carboxaldehyde moieties, which are common pharmacophores and versatile synthetic handles.

Molecular Structure

The molecular structure of this compound consists of a pyridine ring substituted at the 6-position with a 2,4-difluorophenyl group and at the 3-position with a carbaldehyde (formyl) group.

Caption: Molecular structure of this compound.

Chemical Properties and Identifiers

A summary of key quantitative data and identifiers for the molecule is presented below. It should be noted that certain physical properties are predicted values derived from computational models.

PropertyValueReference
IUPAC Name 6-(2,4-Difluorophenyl)pyridine-3-carbaldehyde
CAS Number 898796-15-1[1]
Molecular Formula C₁₂H₇F₂NO
Molecular Weight 219.19 g/mol [1]
Physical State Solid[1]
Appearance Off-white to white solid[1]
Boiling Point 322.5 ± 42.0 °C (Predicted at 760 Torr)[1]
Density 1.304 ± 0.06 g/cm³ (Predicted at 20°C)[1]

Plausible Synthetic Route and Experimental Protocol

While a specific, published synthesis for this compound was not identified in the literature reviewed, a highly plausible and efficient route is the Suzuki-Miyaura cross-coupling reaction. This cornerstone of modern organic synthesis is well-suited for creating the C-C bond between the pyridine and phenyl rings.[2][3] The proposed reaction involves coupling 6-bromo-3-pyridinecarbaldehyde [4] with 2,4-difluorophenylboronic acid .

The use of ortho-fluorinated aryl boronic acids can be challenging due to competitive protodeboronation under basic conditions.[2][5] Therefore, the protocol below utilizes a modern palladium precatalyst and conditions designed to favor the desired coupling reaction.[2]

Disclaimer: This protocol is illustrative and based on general procedures for similar transformations.[2][5][6] It should be optimized for specific laboratory conditions.

Objective: To synthesize this compound.

Materials:

  • 6-Bromo-3-pyridinecarbaldehyde (1.0 equiv)

  • 2,4-Difluorophenylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂) or a similar highly active palladium precatalyst (e.g., XPhos Pd G3) (0.02 equiv, 2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0-3.0 equiv)

  • Anhydrous, degassed solvent such as 1,4-dioxane or a THF/water mixture.[6]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-bromo-3-pyridinecarbaldehyde (1.0 equiv), 2,4-difluorophenylboronic acid (1.2 equiv), the palladium precatalyst (0.02 equiv), and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the limiting reagent).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. For challenging couplings involving fluorinated boronic acids, reactions can often be run at lower temperatures (e.g., room temperature or 40 °C) with highly active catalysts to minimize degradation.[2]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualized Experimental Workflow

The logical flow of the proposed synthetic strategy is depicted below.

synthetic_workflow cluster_start Starting Materials A 6-Bromo-3-pyridinecarbaldehyde C Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(dtbpf)Cl₂) - Base (e.g., K₃PO₄) - Anhydrous Solvent (e.g., Dioxane) - Heat (e.g., 80 °C) A->C B 2,4-Difluorophenylboronic Acid B->C D 6-(2,4-Difluorophenyl)-3- pyridinecarbaldehyde C->D Workup & Purification

Caption: Proposed synthetic workflow for this compound.

Spectroscopic and Biological Data

Spectroscopic Characterization: No specific experimental spectroscopic data for this compound are currently available in public databases. However, based on its structure and data from analogous compounds like 3-pyridinecarboxaldehyde, the following spectral features can be anticipated:

  • ¹H NMR: An aldehyde proton signal (singlet) is expected in the δ 9.5-10.5 ppm region. Aromatic proton signals for both the pyridine and difluorophenyl rings would appear in the δ 7.0-9.0 ppm range, showing characteristic coupling patterns.

  • ¹³C NMR: A signal for the aldehyde carbonyl carbon would be expected around δ 190-195 ppm. Signals for the aromatic carbons would appear in the δ 120-160 ppm range, with C-F couplings visible for the difluorophenyl ring carbons.

  • IR Spectroscopy: A strong carbonyl (C=O) stretching band for the aldehyde is expected around 1700 cm⁻¹. C-H stretching bands for the aldehyde proton may appear near 2730 and 2830 cm⁻¹.[7] Aromatic C=C and C=N stretching bands would be present in the 1400-1600 cm⁻¹ region, and strong C-F stretching bands would be expected in the 1100-1300 cm⁻¹ range.

  • Mass Spectrometry: The nominal mass of the molecular ion [M]⁺ would be 219, with a high-resolution mass corresponding to the molecular formula C₁₂H₇F₂NO.

Biological Activity and Signaling Pathways: Currently, there is no publicly available research detailing the biological activity or the involvement of this compound in any specific signaling pathways. Its structural motifs are present in various biologically active molecules, suggesting potential for future investigation in drug discovery programs.

References

Spectroscopic and Synthetic Profile of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde. Due to the limited availability of published experimental data for this specific compound, this document combines predicted data, analysis of structurally related compounds, and general experimental protocols to serve as a valuable resource for researchers.

Chemical Structure and Properties

This compound is a trifunctional molecule featuring a pyridine ring, a 2,4-difluorophenyl group, and a carbaldehyde functional group. This unique combination of moieties makes it a compound of interest in medicinal chemistry and materials science.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 898796-15-1[1]
Molecular Formula C₁₂H₇F₂NO[1]
Molecular Weight 219.19 g/mol [1]
Appearance Off-white to white solid[1]
Predicted Boiling Point 322.5 ± 42.0 °C at 760 Torr[1]
Predicted Density 1.304 ± 0.06 g/cm³ at 20 °C[1]
Storage Conditions Store in refrigerator (2 to 8 °C), under an inert atmosphere[1]

Spectroscopic Data (Predicted and Analog-Based)

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its constituent parts: the 3-pyridinecarbaldehyde moiety and the 2,4-difluorophenyl group attached to a pyridine ring.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzNotes
Aldehyde-H~10.1s-Characteristic downfield shift for an aldehyde proton. For 3-pyridinecarboxaldehyde, this peak appears at 10.11 ppm in DMSO-d₆.[2]
Pyridine-H (ortho to aldehyde)~9.1d~2.0Deshielded by the aldehyde and ring nitrogen. In 3-pyridinecarboxaldehyde, a proton in a similar position appears at 9.08 ppm.[2]
Pyridine-H (para to aldehyde)~8.9dd~8.0, ~2.0Influenced by both the aldehyde and the difluorophenyl group.
Pyridine-H (meta to aldehyde)~8.2d~8.0Coupled to the para proton.
Difluorophenyl-H (ortho to pyridine)~8.0m-Complex multiplet due to coupling with fluorine and other protons.
Difluorophenyl-H (para to pyridine)~7.0-7.2m-Complex multiplet due to coupling with fluorine.
Difluorophenyl-H (meta to pyridine)~7.0-7.2m-Complex multiplet due to coupling with fluorine.
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

CarbonPredicted Chemical Shift (ppm)Notes
Aldehyde C=O~192The carbonyl carbon of 3-pyridinecarboxaldehyde appears at 192.5 ppm in DMSO-d₆.[2]
Pyridine C-N (adjacent to difluorophenyl)~160
Pyridine C-N (adjacent to aldehyde)~155In 3-pyridinecarboxaldehyde, a carbon in a similar position appears at 154.6 ppm.[2]
Pyridine C (ortho to aldehyde)~152In 3-pyridinecarboxaldehyde, a carbon in a similar position appears at 151.4 ppm.[2]
Pyridine C (para to aldehyde)~137In 3-pyridinecarboxaldehyde, a carbon in a similar position appears at 136.0 ppm.[2]
Pyridine C (meta to aldehyde)~132In 3-pyridinecarboxaldehyde, a carbon in a similar position appears at 131.3 ppm.[2]
Pyridine C (ipso- to difluorophenyl)~125
Difluorophenyl C-F~160 (d, J ≈ 250 Hz)Large C-F coupling constant.
Difluorophenyl C-F~162 (d, J ≈ 250 Hz)Large C-F coupling constant.
Difluorophenyl C (other)110-135
Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data

TechniqueExpected [M]+ or [M+H]⁺Key Fragmentation Patterns
Electron Ionization (EI)m/z 219.05Loss of -CHO (m/z 190), loss of -H (m/z 218).
Electrospray Ionization (ESI)m/z 220.06Protonated molecular ion.
Infrared (IR) Spectroscopy

Table 5: Predicted Infrared (IR) Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100-3000Medium-Weak
C-H stretch (aldehyde)2850-2750Weak (often two bands)
C=O stretch (aldehyde)1710-1685Strong
C=C and C=N stretch (aromatic rings)1600-1450Medium-Strong
C-F stretch1250-1000Strong

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is a Suzuki or Stille coupling reaction. The following is a general procedure based on similar syntheses of substituted pyridines.

Reaction Scheme:

A Suzuki coupling reaction between a halogenated 3-pyridinecarbaldehyde derivative (e.g., 6-chloro-3-pyridinecarbaldehyde) and (2,4-difluorophenyl)boronic acid.

General Procedure:

  • To a reaction vessel, add 6-chloro-3-pyridinecarbaldehyde (1 equivalent), (2,4-difluorophenyl)boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Add a base, for example, sodium carbonate (2 equivalents), dissolved in a mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization (ESI) or electron ionization (EI) mass spectrometer. The sample would be introduced directly or via a coupled liquid or gas chromatograph.

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (6-halo-3-pyridinecarbaldehyde, (2,4-difluorophenyl)boronic acid) reaction Suzuki Coupling Reaction (Pd catalyst, base, solvent) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (EI, ESI) product->ms ir IR Spectroscopy product->ir analysis Structure Confirmation nmr->analysis ms->analysis ir->analysis

Caption: Workflow for the synthesis and characterization of the target compound.

References

Synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient synthesis pathway for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis is presented as a two-step process, commencing with a Suzuki-Miyaura coupling reaction followed by a selective oxidation. This guide provides detailed experimental protocols, quantitative data, and logical diagrams to facilitate replication and further research.

I. Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the formation of the biaryl carbon-carbon bond via a palladium-catalyzed Suzuki-Miyaura coupling between (6-bromopyridin-3-yl)methanol and (2,4-difluorophenyl)boronic acid. The resulting intermediate, (6-(2,4-difluorophenyl)pyridin-3-yl)methanol, is then selectively oxidized to the target aldehyde using manganese dioxide. This pathway is advantageous as it avoids potential side reactions associated with the aldehyde functionality during the coupling step.

Synthesis_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Oxidation A (6-Bromopyridin-3-yl)methanol C (6-(2,4-Difluorophenyl)pyridin-3-yl)methanol A->C Pd Catalyst, Base B (2,4-Difluorophenyl)boronic acid D this compound C->D MnO2

Figure 1: Overall two-step synthesis pathway for this compound.

II. Experimental Protocols

Step 1: Suzuki-Miyaura Coupling of (6-Bromopyridin-3-yl)methanol and (2,4-Difluorophenyl)boronic acid

This procedure outlines the palladium-catalyzed cross-coupling to form (6-(2,4-difluorophenyl)pyridin-3-yl)methanol. The reaction conditions are optimized for heteroaryl coupling, which can be challenging due to the potential for catalyst inhibition by the nitrogen atom of the pyridine ring.[1]

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
(6-Bromopyridin-3-yl)methanol188.021.0188 mg
(2,4-Difluorophenyl)boronic acid157.911.2189.5 mg
Tetrakis(triphenylphosphine)palladium(0)1155.560.0557.8 mg
Potassium Carbonate (K₂CO₃)138.212.0276.4 mg
1,4-Dioxane--10 mL
Water--2 mL

Procedure:

  • To a dried round-bottom flask, add (6-bromopyridin-3-yl)methanol (188 mg, 1.0 mmol), (2,4-difluorophenyl)boronic acid (189.5 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol) to the flask.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture.

  • The mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously for 12-16 hours.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (2 x 15 mL) and brine (15 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (6-(2,4-difluorophenyl)pyridin-3-yl)methanol.

Expected Yield: 75-85%

Suzuki_Coupling_Workflow A Combine Reactants: (6-bromopyridin-3-yl)methanol (2,4-difluorophenyl)boronic acid K₂CO₃ B Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen A->B C Add Catalyst: Pd(PPh₃)₄ B->C D Add Solvents: Degassed Dioxane/Water C->D E Heat to Reflux: 90-100 °C, 12-16 hours D->E F Work-up: Cool, dilute with Ethyl Acetate, wash with Water and Brine E->F G Purification: Dry, concentrate, and perform column chromatography F->G H Product: (6-(2,4-difluorophenyl)pyridin-3-yl)methanol G->H

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling step.

Step 2: Oxidation of (6-(2,4-Difluorophenyl)pyridin-3-yl)methanol

This step employs activated manganese dioxide (MnO₂), a mild and selective oxidizing agent for the conversion of benzylic and allylic alcohols to their corresponding aldehydes without over-oxidation to the carboxylic acid.[2]

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
(6-(2,4-Difluorophenyl)pyridin-3-yl)methanol221.201.0221.2 mg
Activated Manganese Dioxide (MnO₂)86.9410.0869.4 mg
Ethyl Acetate--20 mL

Procedure:

  • To a solution of (6-(2,4-difluorophenyl)pyridin-3-yl)methanol (221.2 mg, 1.0 mmol) in ethyl acetate (20 mL), add activated manganese dioxide (869.4 mg, 10.0 mmol).

  • The resulting suspension is stirred vigorously at reflux for 4-6 hours.

  • The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the manganese dioxide.

  • The Celite pad is washed with additional ethyl acetate (2 x 10 mL).

  • The combined filtrates are concentrated under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Expected Yield: 70-80%[2]

Oxidation_Workflow A Dissolve Alcohol: (6-(2,4-difluorophenyl)pyridin-3-yl)methanol in Ethyl Acetate B Add Oxidant: Activated Manganese Dioxide (MnO₂) A->B C Heat to Reflux: 4-6 hours B->C D Filtration: Cool and filter through Celite C->D E Concentration: Wash Celite pad and concentrate filtrate D->E F Purification: Column chromatography E->F G Final Product: This compound F->G

Figure 3: Experimental workflow for the oxidation step.

III. Quantitative Data Summary

StepReactionKey ReagentsSolvent SystemTemperatureTime (hours)Yield (%)
1. Suzuki-Miyaura Coupling(6-bromopyridin-3-yl)methanol + (2,4-difluorophenyl)boronic acid → (6-(2,4-difluorophenyl)pyridin-3-yl)methanolPd(PPh₃)₄, K₂CO₃Dioxane/WaterReflux12-1675-85
2. Oxidation(6-(2,4-difluorophenyl)pyridin-3-yl)methanol → this compoundActivated MnO₂Ethyl AcetateReflux4-670-80[2]

IV. Conclusion

The described two-step synthesis pathway provides a reliable and high-yielding route to this compound. The use of a Suzuki-Miyaura coupling followed by a selective oxidation is a well-established and scalable strategy in organic synthesis. The detailed protocols and quantitative data presented in this guide are intended to support researchers in the efficient synthesis of this valuable compound for applications in drug discovery and materials science.

References

An In-Depth Technical Guide to the Synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic strategies for producing 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde, a key intermediate in pharmaceutical research. The primary and most industrially viable route involves a Suzuki-Miyaura cross-coupling reaction. This document details the synthesis of the requisite starting materials and the final coupling step, presenting quantitative data in structured tables and illustrating the synthetic pathways with clear diagrams.

Core Synthetic Strategy: Suzuki-Miyaura Coupling

The synthesis of this compound is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction joins a halogenated pyridine derivative with a phenylboronic acid. The key starting materials for this approach are 6-Bromo-3-pyridinecarbaldehyde and (2,4-Difluorophenyl)boronic acid .

The overall synthetic pathway can be visualized as a two-part process: the preparation of the starting materials and their subsequent coupling.

G cluster_0 Synthesis of Starting Materials cluster_1 cluster_2 Suzuki-Miyaura Coupling Starting Material A 1,3-Difluorobenzene Intermediate A 2,4-Difluorophenyl magnesium bromide Starting Material A->Intermediate A Mg, THF Product A 2,4-Difluorophenylboronic Acid Intermediate A->Product A 1. B(OMe)3 2. H3O+ Final Product This compound Product A->Final Product Starting Material B 6-Bromopyridin-3-yl)methanol Product B 6-Bromo-3-pyridinecarbaldehyde Starting Material B->Product B Oxidation (e.g., MnO2) Product B->Final Product Pd Catalyst, Base

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of Starting Materials

Synthesis of (2,4-Difluorophenyl)boronic Acid

(2,4-Difluorophenyl)boronic acid is a crucial reagent in this synthesis, valued for its role in Suzuki-Miyaura coupling reactions to introduce the 2,4-difluorophenyl moiety.[3][4][5] The most common laboratory and industrial scale synthesis involves the formation of a Grignard reagent from 1-bromo-2,4-difluorobenzene, followed by reaction with a trialkyl borate and subsequent acidic workup. A similar approach can be taken starting from 1,3-difluorobenzene.

Experimental Protocol: Grignard-based Synthesis of (2,4-Difluorophenyl)boronic Acid

A solution of trimethyl borate and 2,4-difluorophenylmagnesium bromide in tetrahydrofuran (THF) is added to a reactor containing THF while maintaining a temperature of -15°C.[6][7] The reaction mixture is stirred and then brought to 0°C. An aqueous solution of sulfuric acid is added, followed by water to dissolve the product completely. The aqueous layer is then extracted with diethyl ether. The combined organic phases are dried and concentrated under reduced pressure to yield crude 2,4-difluorophenylboronic acid.[6][7]

Reagent/ParameterMolar Ratio/ValueNotes
1-Bromo-2,4-difluorobenzene1.0 eq
Magnesium Turnings1.1 eq
Trimethyl borate1.1 eq
Tetrahydrofuran (THF)AnhydrousSolvent
Sulfuric Acid (10%)-For acidic workup
Temperature (Grignard)Ambient
Temperature (Borylation)-15 °C to 0 °C
Typical Yield ~84% [6]
Purity ~90% [6]

Table 1: Quantitative data for the synthesis of (2,4-Difluorophenyl)boronic acid.

G 1_bromo_2_4_difluorobenzene 1-Bromo-2,4-difluorobenzene grignard 2,4-Difluorophenyl magnesium bromide 1_bromo_2_4_difluorobenzene->grignard THF mg Mg mg->grignard borate_ester Intermediate Borate Ester grignard->borate_ester THF, -15°C trimethyl_borate Trimethyl borate trimethyl_borate->borate_ester product 2,4-Difluorophenylboronic Acid borate_ester->product h3o H3O+ h3o->product

Figure 2: Synthesis pathway for 2,4-Difluorophenylboronic Acid.

Synthesis of 6-Bromo-3-pyridinecarbaldehyde

6-Bromo-3-pyridinecarbaldehyde serves as the pyridine backbone in the final product.[8][9] It can be synthesized through the oxidation of the corresponding alcohol, (6-bromopyridin-3-yl)methanol. Various oxidizing agents can be employed, with manganese dioxide being a common and effective choice.

Experimental Protocol: Oxidation of (6-bromopyridin-3-yl)methanol

To a solution of (6-bromopyridin-3-yl)methanol in a suitable solvent like dichloromethane (DCM), an oxidizing agent such as Dess-Martin periodinane or manganese dioxide (MnO₂) is added. The reaction is typically stirred at room temperature until completion. The reaction mixture is then quenched and worked up. For instance, after oxidation with Dess-Martin periodinane, the reaction is quenched with saturated aqueous sodium bicarbonate and filtered. The organic layer is then washed, dried, and concentrated to afford the desired aldehyde.

Reagent/ParameterMolar Ratio/ValueNotes
(6-Bromopyridin-3-yl)methanol1.0 eq
Dess-Martin periodinane1.5 eqOxidizing agent
Dichloromethane (DCM)-Solvent
Temperature0 °C to Room Temp
Typical Yield ~70-95% Dependent on oxidant

Table 2: Quantitative data for the synthesis of 6-Bromo-3-pyridinecarbaldehyde.

G alcohol (6-Bromopyridin-3-yl)methanol aldehyde 6-Bromo-3-pyridinecarbaldehyde alcohol->aldehyde oxidant Oxidizing Agent (e.g., MnO2, DMP) oxidant->aldehyde

Figure 3: Synthesis of 6-Bromo-3-pyridinecarbaldehyde.

Part 2: Suzuki-Miyaura Cross-Coupling

With both key starting materials in hand, the final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling to form this compound.

Experimental Protocol: Synthesis of this compound

A reaction vessel is charged with 6-Bromo-3-pyridinecarbaldehyde, (2,4-Difluorophenyl)boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). The mixture is dissolved in a suitable solvent system, often a mixture of an organic solvent like toluene or 1,4-dioxane and water. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like TLC or LC-MS. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography, to yield the final product.

ComponentMolar Ratio/ValueRole
6-Bromo-3-pyridinecarbaldehyde1.0 eqElectrophile
(2,4-Difluorophenyl)boronic Acid1.1 - 1.5 eqNucleophile
Palladium Catalyst0.01 - 0.05 eqCatalyst
Base2.0 - 3.0 eqActivates boronic acid
Solvent-e.g., Toluene/Water
Temperature80 - 110 °C
Typical Yield Variable Highly dependent on conditions

Table 3: General quantitative parameters for the Suzuki-Miyaura coupling.

G bromo_pyridine 6-Bromo-3-pyridinecarbaldehyde product This compound bromo_pyridine->product boronic_acid 2,4-Difluorophenylboronic Acid boronic_acid->product catalyst Pd Catalyst catalyst->product base Base base->product

Figure 4: Suzuki-Miyaura coupling for the final product.

This guide outlines the fundamental and widely adopted synthetic route for this compound. Researchers should optimize the reaction conditions for the final coupling step based on available laboratory equipment and desired scale. All experimental work should be conducted with appropriate safety precautions.

References

In-Depth Technical Guide: Solubility of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for the compound 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde. Due to the limited publicly available quantitative data, this document focuses on providing a detailed experimental protocol for determining the solubility of this compound in various solvents. This guide is intended to assist researchers in designing and executing experiments to ascertain the solubility profile, a critical parameter in drug discovery and development.

Quantitative Solubility Data

A thorough search of scientific literature and chemical supplier databases did not yield specific quantitative solubility data for this compound in common laboratory solvents. Several sources explicitly state the solubility as "Not Available"[1][2].

SolventQuantitative Solubility (mg/mL or Molarity) at a specific temperature
WaterData not available
EthanolData not available
MethanolData not available
Dimethyl Sulfoxide (DMSO)Data not available
AcetoneData not available

Given the absence of pre-existing data, experimental determination is necessary to establish the solubility profile of this compound.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for determining the solubility of this compound. This protocol is based on standard laboratory methods for solubility assessment of organic compounds[3][4][5][6][7].

Materials and Equipment
  • Compound: this compound (solid, off-white to white)[1][8]

  • Solvents:

    • Deionized Water

    • Ethanol (95% or absolute)

    • Methanol

    • Dimethyl Sulfoxide (DMSO)

    • Acetone

    • 5% (w/v) Sodium Hydroxide (NaOH) solution

    • 5% (w/v) Sodium Bicarbonate (NaHCO3) solution

    • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Magnetic stirrer and stir bars

    • Thermostatically controlled water bath or incubator

    • Centrifuge

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

    • Calibrated pipettes and glassware

    • pH meter

Qualitative Solubility Determination

This initial screening provides a general understanding of the compound's solubility characteristics.

  • Preparation: In separate, labeled small test tubes, add approximately 1-2 mg of this compound.

  • Solvent Addition: To each tube, add 1 mL of a different solvent (water, ethanol, methanol, DMSO, acetone, 5% NaOH, 5% NaHCO3, 5% HCl).

  • Mixing: Vigorously shake or vortex each tube for 30-60 seconds.

  • Observation: Visually inspect for dissolution. If the compound dissolves completely, it is considered "soluble" in that solvent at that approximate concentration. If it remains as a solid, it is "insoluble" or "sparingly soluble."

  • pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution with a pH meter or litmus paper to determine if it is acidic or basic[5][7].

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility.

  • Sample Preparation: Accurately weigh an excess amount of this compound (e.g., 10 mg) and place it into a series of vials.

  • Solvent Addition: Add a precise volume of each test solvent (e.g., 1 mL) to the respective vials.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Dilution and Analysis: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

  • Quantification: Analyze the diluted samples using a pre-validated analytical method to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Solubility_Testing_Workflow cluster_qualitative Qualitative Solubility Assessment cluster_quantitative Quantitative Solubility (Shake-Flask Method) start Start: Weigh Compound (1-2 mg) add_solvent Add 1 mL of Solvent (Water, Ethanol, DMSO, etc.) start->add_solvent mix Vortex/Shake (30-60s) add_solvent->mix observe Visual Observation mix->observe soluble Soluble observe->soluble Complete Dissolution insoluble Insoluble/Slightly Soluble observe->insoluble Solid Remains start_quant Start: Weigh Excess Compound add_solvent_quant Add Known Volume of Solvent start_quant->add_solvent_quant equilibrate Equilibrate (24-48h at constant T) add_solvent_quant->equilibrate separate Centrifuge/Settle to Separate Phases equilibrate->separate sample Sample and Dilute Supernatant separate->sample analyze Analyze via HPLC/UV-Vis sample->analyze calculate Calculate Solubility analyze->calculate end_quant End: Quantitative Solubility Value calculate->end_quant

Caption: Workflow for Solubility Determination

As no specific signaling pathways involving this compound have been identified in the literature, a diagrammatic representation of such pathways cannot be provided. The compound is likely a synthetic intermediate, and its biological activities have not been extensively documented. Researchers investigating this compound would need to conduct their own bioassays to determine its potential interactions with biological targets and signaling cascades.

References

An In-depth Technical Guide to the Stability of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde under various stress conditions. Due to the limited publicly available stability data for this specific molecule, this guide synthesizes information from studies on structurally related compounds, including pyridinecarbaldehydes, fluorinated aromatics, and other substituted pyridine derivatives. The insights provided herein are intended to guide researchers in handling, formulation development, and stability-indicating analytical method development for this compound and its analogues.

Chemical Structure and Properties

This compound is a trifunctional molecule featuring a pyridine ring, a 2,4-difluorophenyl group, and a carbaldehyde (aldehyde) functional group. This unique combination of moieties dictates its chemical reactivity and stability profile.

  • Pyridine Ring: The nitrogen heteroatom in the pyridine ring is electron-withdrawing, which can influence the reactivity of the aromatic system.

  • 2,4-Difluorophenyl Group: The two fluorine atoms are strongly electron-withdrawing, which can enhance the stability of the phenyl ring to oxidative degradation but may increase susceptibility to nucleophilic attack.

  • Carbaldehyde Group: The aldehyde group is susceptible to oxidation, reduction, and nucleophilic attack. Its position on the pyridine ring can influence its reactivity.

Inferred Stability under Forced Degradation Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[1][2][3] Based on the behavior of analogous structures, the stability of this compound under various stress conditions can be inferred.

Table 1: Summary of Predicted Stability of this compound

Stress ConditionPredicted StabilityProbable Degradation ProductsRationale and Supporting Evidence
Acidic (Hydrolysis) LabileFormation of hydrates, potential ring-opening of the pyridine moiety under harsh conditions.Pyridine derivatives can be labile in acidic media.[4] Aldehydes can form hydrates in the presence of water, a reaction favored by electron-withdrawing groups.[5]
Alkaline (Hydrolysis) Extremely UnstableCannizzaro reaction products (alcohol and carboxylic acid), potential for defluorination via nucleophilic aromatic substitution.Pyridine derivatives are often extremely unstable in alkaline media.[4] Aromatic aldehydes without alpha-hydrogens can undergo the Cannizzaro reaction in strong base. The electron-withdrawing fluorine atoms may activate the phenyl ring towards nucleophilic attack by hydroxide.
Oxidative (e.g., H₂O₂) SensitiveCarboxylic acid (oxidation of the aldehyde), N-oxide formation on the pyridine ring.Aldehydes are readily oxidized to carboxylic acids. The pyridine nitrogen can be oxidized to an N-oxide. The sensitivity to oxidizing agents can be structure-dependent.[4]
Thermal Moderately StableDecomposition at elevated temperatures, potential for polymerization or condensation products.While generally stable, high temperatures can lead to decomposition. For 2,4-difluorophenol, a related structure, thermal stress can cause decomposition.[6]
Photolytic PhotolabileIsomerization, oxidation products, potential for C-F bond cleavage leading to defluorination.Pyridine derivatives are known to be photolabile.[4][7] Aromatic compounds with fluorine substituents can undergo photolysis, with the potential for defluorination from aryl-F groups.[8][9]

Proposed Degradation Pathways

The degradation of this compound is likely to proceed through several pathways depending on the specific stressor.

G parent This compound acid Acidic Hydrolysis (e.g., HCl, H₂SO₄) parent->acid H₂O/H⁺ base Alkaline Hydrolysis (e.g., NaOH) parent->base OH⁻ oxidation Oxidation (e.g., H₂O₂) parent->oxidation [O] photolysis Photolysis (UV/Vis Light) parent->photolysis hydrate Gem-diol (Hydrate) acid->hydrate cannizzaro_acid 6-(2,4-Difluorophenyl)nicotinic acid base->cannizzaro_acid cannizzaro_alcohol (6-(2,4-Difluorophenyl)pyridin-3-yl)methanol base->cannizzaro_alcohol oxidation->cannizzaro_acid n_oxide This compound N-oxide oxidation->n_oxide photolysis->cannizzaro_acid defluorinated Defluorinated Products photolysis->defluorinated

Caption: Potential degradation pathways of this compound.

Experimental Protocols for Stability Studies

To definitively determine the stability of this compound, a forced degradation study should be conducted according to ICH guidelines (Q1A, Q1B).[2]

4.1 General Protocol for Forced Degradation

A general workflow for conducting a forced degradation study is outlined below.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation prep Prepare solutions of the compound in suitable solvents acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Alkaline Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base oxidative Oxidation (e.g., 3% H₂O₂, RT) prep->oxidative thermal Thermal Stress (Solid & Solution, 80°C) prep->thermal photo Photostability (ICH Q1B light exposure) prep->photo analysis Analyze samples at time points by a stability-indicating method (e.g., HPLC-UV/MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Characterize degradants and establish degradation pathways analysis->evaluation

Caption: General workflow for a forced degradation study.

4.2 Specific Methodologies

  • Acidic and Basic Hydrolysis:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

    • For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

    • For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

    • Incubate the solutions at room temperature and an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours), neutralize them, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Prepare a stock solution of the compound as described above.

    • Dilute the stock solution with 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL.

    • Store the solution at room temperature, protected from light.

    • Withdraw and analyze aliquots at specified time intervals.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in a controlled temperature oven (e.g., 80°C).

    • Prepare a solution of the compound (e.g., in water or a relevant formulation buffer) and expose it to the same temperature.

    • Sample and analyze at specified time points.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Include a dark control sample to differentiate between thermal and light-induced degradation.

    • Analyze the samples after the exposure period.

Analytical Considerations

A stability-indicating analytical method, typically a reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV and mass spectrometric (MS) detection, is crucial for separating the parent compound from its degradation products. The method should be validated to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion

References

Potential Therapeutic Targets for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of potential therapeutic targets for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde based on the biological activities of structurally related compounds. As of the date of this publication, no direct experimental data on the biological activity or therapeutic targets of this compound has been found in publicly available literature. The information presented herein is inferential and intended to guide future research and drug discovery efforts. Experimental validation is required to confirm the activity of this specific compound.

Introduction

This compound is a heterocyclic compound featuring a pyridine core substituted with a difluorophenyl group at the 6-position and a carbaldehyde (aldehyde) group at the 3-position. The pyridine scaffold is a well-established privileged structure in medicinal chemistry, known for its presence in numerous FDA-approved drugs. The incorporation of a difluorophenyl moiety can enhance metabolic stability, binding affinity, and cell permeability. The aldehyde group offers a reactive site for further chemical modifications, making it a versatile intermediate for the synthesis of a diverse library of derivatives.

Based on the analysis of structurally similar pyridine-containing compounds, this compound and its derivatives hold potential as therapeutic agents in several key areas, including oncology, inflammation, and infectious diseases. This guide explores these potential therapeutic targets, summarizes relevant quantitative data from analogous compounds, details pertinent experimental protocols, and visualizes the associated signaling pathways.

Potential Therapeutic Areas and Targets

The structural motifs of this compound suggest potential interactions with several classes of biological targets. The primary areas of interest are oncology and inflammation, with a possible role in antiviral applications.

Oncology

The pyridine and difluorophenyl moieties are common in a variety of anticancer agents. Structurally related compounds have been shown to inhibit several key targets in cancer progression.

Potential Targets:

  • Protein Kinases: Many pyridine derivatives are potent kinase inhibitors. The 6-arylpyridine scaffold is a key feature in inhibitors of several kinases crucial for cancer cell proliferation, survival, and angiogenesis.

    • p38 Mitogen-Activated Protein Kinase (MAPK): A key enzyme in cellular responses to stress and inflammation, p38 MAPK is also implicated in cancer cell survival and metastasis.

    • PIM-1 Kinase: A proto-oncogene that plays a role in cell survival and proliferation, PIM-1 is a therapeutic target in various hematological and solid tumors.

    • Cyclin-Dependent Kinase 2 (CDK2): A critical regulator of the cell cycle, inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

  • Other Anticancer Mechanisms:

    • Induction of Apoptosis: Many cytotoxic agents, including pyridine derivatives, exert their anticancer effects by inducing programmed cell death.

    • Cytotoxicity: The compound and its derivatives may exhibit direct cytotoxic effects on various cancer cell lines.

Quantitative Data from Structurally Related Compounds:

Compound ClassSpecific TargetIC50 ValuesCell Line(s)
Imidazol-5-yl pyridine derivativesp38α Kinase45 nM - 47 nM[1]-
Pyridinylquinoxalinesp38α MAP Kinase38 nM - 81 nM[2]-
Pyridine & Thieno[2,3-b]pyridine derivativesPIM-1 Kinase0.019 µM - 0.479 µM[3]-
Pyridine derivativesCDK2/cyclin A20.24 µM - 0.93 µM[4]-
Pyridine-urea derivativesVEGFR-23.93 µM - 5.0 µM[5]-
Pyridine derivativesCytotoxicity (GI50)0.302 µM - 3.57 µM[3]NCI-60 Panel
Pyridine-oxadiazole hybridCytotoxicity (IC50)0.76 µM - 12.21 µM[6]HepG2, MCF-7, SW1116, BGC823
Pyridine derivativesCytotoxicity (IC50)0.5 µM - 5.27 µM[6]MCF-7, HepG2
Inflammation

Chronic inflammation is a hallmark of many diseases. The p38 MAPK pathway, a key regulator of inflammatory responses, is a plausible target for compounds with the this compound scaffold.

Potential Targets:

  • p38 Mitogen-Activated Protein Kinase (MAPK): As mentioned in the oncology section, p38 MAPK is a central mediator of the inflammatory response. Its inhibition can reduce the production of pro-inflammatory cytokines.

  • Inhibition of Pro-inflammatory Mediators: The compound may reduce the production of key inflammatory molecules.

    • Nitric Oxide (NO): Overproduction of NO by inducible nitric oxide synthase (iNOS) is a key feature of inflammation.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): These signaling molecules are central to the inflammatory cascade.

Quantitative Data from Structurally Related Compounds:

Compound ClassSpecific Target/AssayIC50 ValuesCell Line/System
Imidazol-5-yl pyridine derivativesTNF-α production78.03 nM[1]LPS-induced RAW 264.7
Imidazol-5-yl pyridine derivativesIL-1β production82.15 nM[1]LPS-induced RAW 264.7
Imidazol-5-yl pyridine derivativesIL-6 production17.6 µM[1]LPS-induced RAW 264.7
Imidazol-5-yl pyridine derivativesNitric Oxide (NO) production0.61 µM[1]LPS-stimulated RAW 264.7
Pyridine derivativesNitric Oxide (NO) inhibition76.6 µM - 96.8 µMLPS-stimulated RAW 264.7
Pyridine-3-carboxylic acid derivativesAnti-inflammatory (RBC hemolysis)14.06 µM - 18.41 µM[7]Human RBCs
Infectious Diseases (Antiviral)

The proprotein convertase furin is a host enzyme that is exploited by numerous viruses for the processing of their envelope proteins, a critical step for viral entry and infectivity. Dichlorophenyl)pyridine derivatives have been identified as potent furin inhibitors. Given the structural similarity, this compound could potentially exhibit similar activity.

Potential Target:

  • Furin: A serine protease that cleaves precursor proteins at specific recognition sites. It is involved in the maturation of viral glycoproteins of highly pathogenic viruses.

Quantitative Data from Structurally Related Compounds:

Compound ClassSpecific TargetIC50 ValuesSubstrate
(3,5-Dichlorophenyl)pyridine derivativesFurin0.8 nM - 2.6 nM[8]S-protein-derived
(3,5-Dichlorophenyl)pyridine derivativesFurin1.3 nM - 2.6 nM[8]TGFβ-derived

Experimental Protocols

Detailed methodologies for assessing the potential activities of this compound are provided below, based on standard assays used for analogous compounds.

Kinase Inhibition Assays

a) p38α MAPK Inhibition Assay (Biochemical)

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the p38α kinase enzyme. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method that measures the amount of ATP consumed.

  • Procedure:

    • Recombinant human p38α enzyme is incubated with the test compound at various concentrations in an assay buffer.

    • A specific substrate (e.g., ATF2) and ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 60 minutes at room temperature).

    • A reagent to stop the reaction and detect the amount of ADP produced (or remaining ATP) is added. For example, in the ADP-Glo™ Kinase Assay, the remaining ATP is depleted, and then the ADP is converted to ATP, which is measured via a luciferase-luciferin reaction.

    • The luminescence is measured using a plate reader.

    • IC50 values are calculated from the dose-response curves.

b) PIM-1 Kinase Inhibition Assay (Biochemical)

  • Principle: Similar to the p38 MAPK assay, this method quantifies the inhibition of PIM-1 kinase activity.

  • Procedure:

    • Recombinant human PIM-1 kinase is pre-incubated with the test compound.

    • A specific peptide substrate and ATP are added to start the reaction.

    • After incubation, the amount of phosphorylated peptide is determined, often using a method that separates the phosphorylated product from the unphosphorylated substrate, followed by quantification of radioactivity or fluorescence.

Cellular Assays for Anticancer Activity

a) Cell Viability (MTT) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

    • An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

b) Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Procedure:

    • Cells are treated with the test compound for a defined period.

    • Both adherent and floating cells are collected and washed.

    • The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI.

    • The stained cells are analyzed by flow cytometry.

    • The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

Anti-inflammatory Assays

a) Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures the concentration of nitrite (a stable metabolite of NO) in cell culture supernatant as an indicator of NO production. The Griess reagent reacts with nitrite to form a colored azo compound.

  • Procedure:

    • Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.

    • The cells are pre-treated with the test compound for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

    • After 24-48 hours of incubation, the cell culture supernatant is collected.

    • The supernatant is mixed with the Griess reagent.

    • The absorbance is measured at approximately 540 nm.

    • The nitrite concentration is determined from a standard curve, and the percentage of inhibition of NO production is calculated.

Antiviral Target Assay

a) Furin Inhibition Assay (Fluorogenic)

  • Principle: This assay measures the activity of the furin protease by monitoring the cleavage of a fluorogenic peptide substrate. Upon cleavage, a fluorophore is released, resulting in an increase in fluorescence.

  • Procedure:

    • Recombinant human furin is incubated with the test compound at various concentrations in an appropriate assay buffer.

    • A fluorogenic furin substrate is added to initiate the reaction.

    • The increase in fluorescence is monitored over time using a fluorescence plate reader.

    • The rate of the reaction is determined, and the percentage of inhibition is calculated to determine the IC50 value.

Signaling Pathways and Visualizations

The potential therapeutic targets of this compound are involved in critical cellular signaling pathways. Understanding these pathways provides context for the compound's potential mechanism of action.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli and inflammatory cytokines, leading to the regulation of gene expression, cell cycle, and apoptosis. Inhibition of p38 MAPK can block the downstream inflammatory response.

p38_MAPK_Pathway stress Stress Stimuli (UV, Osmotic Shock) map3k MAPKKK (e.g., ASK1, TAK1) stress->map3k cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->map3k map2k MAPKK (MKK3, MKK6) map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates downstream Downstream Kinases (e.g., MK2) p38->downstream phosphorylates transcription Transcription Factors (e.g., ATF2, NF-κB) p38->transcription phosphorylates compound 6-(2,4-Difluorophenyl) -3-pyridinecarbaldehyde (Potential Inhibitor) compound->p38 inhibits downstream->transcription response Cellular Responses (Inflammation, Apoptosis) transcription->response

Caption: Potential inhibition of the p38 MAPK signaling pathway.

PIM-1 Kinase Pro-Survival Pathway

PIM-1 kinase is a serine/threonine kinase that promotes cell survival and proliferation by phosphorylating and regulating various downstream targets, including proteins involved in apoptosis and cell cycle progression.

PIM1_Pathway cytokine_receptors Cytokine Receptors (e.g., IL-6R) jak JAK cytokine_receptors->jak stat STAT jak->stat phosphorylates pim1_gene PIM-1 Gene stat->pim1_gene transcription pim1_protein PIM-1 Kinase pim1_gene->pim1_protein translation bad Bad pim1_protein->bad phosphorylates (inactivates) compound 6-(2,4-Difluorophenyl) -3-pyridinecarbaldehyde (Potential Inhibitor) compound->pim1_protein inhibits bcl2 Bcl-2 bad->bcl2 inhibits apoptosis Apoptosis bcl2->apoptosis inhibits

Caption: Potential inhibition of the PIM-1 kinase pro-survival pathway.

Furin-Mediated Viral Entry Pathway

Furin plays a crucial role in the maturation of viral envelope proteins, which is often a prerequisite for viral fusion with the host cell membrane. Inhibiting furin can prevent this maturation step and block viral entry.

Furin_Pathway virus Virus host_cell Host Cell virus->host_cell attaches precursor_protein Viral Precursor Glycoprotein furin Furin (in Golgi/TGN) precursor_protein->furin processed by mature_protein Mature Viral Glycoprotein furin->mature_protein produces viral_entry Viral Entry & Fusion mature_protein->viral_entry enables compound 6-(2,4-Difluorophenyl) -3-pyridinecarbaldehyde (Potential Inhibitor) compound->furin inhibits

Caption: Potential inhibition of furin-mediated viral protein processing.

Conclusion and Future Directions

The structural features of this compound, particularly the 6-arylpyridine core, suggest a high potential for biological activity across several therapeutic areas. Based on the extensive literature on analogous compounds, the most promising therapeutic targets for this molecule and its derivatives likely include protein kinases such as p38 MAPK and PIM-1 for oncology and inflammatory diseases, as well as the protease furin for antiviral applications.

This in-depth technical guide provides a foundational framework for initiating the pharmacological investigation of this compound. The immediate next steps for researchers should involve the synthesis of the compound and its derivatives, followed by a systematic screening against the targets and pathways outlined in this document using the detailed experimental protocols. Such studies are essential to validate these inferred targets and to determine the therapeutic potential of this promising chemical scaffold.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol for the synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde, a key building block in medicinal chemistry and drug discovery programs. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3] The described methodology utilizes a palladium-catalyzed Suzuki coupling between a 6-halopyridine-3-carbaldehyde and (2,4-difluorophenyl)boronic acid.

The synthesis of biaryl compounds containing a 2-pyridyl moiety can be challenging due to factors such as the slow rate of transmetallation and the potential for protodeboronation of the pyridylboronic acid derivative.[4][5] This protocol is optimized to address these challenges, providing a reliable method for obtaining the desired product in good yield.

Reaction Scheme

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between 6-chloro-3-pyridinecarbaldehyde and (2,4-difluorophenyl)boronic acid.

Scheme 1: Suzuki Coupling Reaction

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

  • 6-Chloro-3-pyridinecarbaldehyde

  • (2,4-Difluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a dried round-bottom flask, add 6-chloro-3-pyridinecarbaldehyde (1.0 eq), (2,4-difluorophenyl)boronic acid (1.2 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).

  • Solvent and Base Addition: Under an inert atmosphere, add anhydrous 1,4-dioxane and a degassed 2M aqueous solution of potassium carbonate.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize the key reaction parameters and expected outcomes based on similar Suzuki coupling reactions.

Table 1: Reaction Components and Conditions

ComponentMolar RatioAmount (for 1 mmol scale)
6-Chloro-3-pyridinecarbaldehyde1.0141.5 mg
(2,4-Difluorophenyl)boronic acid1.2189.5 mg
Palladium(II) acetate (Pd(OAc)₂)0.036.7 mg
Triphenylphosphine (PPh₃)0.0615.7 mg
Potassium carbonate (K₂CO₃)2.0276.4 mg
1,4-DioxaneSolvent5 mL
WaterSolvent1.25 mL
Condition Value
Temperature90 °C
Reaction Time12-18 h
AtmosphereInert (N₂ or Ar)

Table 2: Product Yield and Purity

ParameterExpected Value
Isolated Yield75-85%
Purity (by NMR)>95%

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Suzuki Coupling cluster_purification Work-up & Purification cluster_analysis Product Analysis reagents Weigh Reagents: - 6-Chloro-3-pyridinecarbaldehyde - (2,4-Difluorophenyl)boronic acid - Pd(OAc)2 & PPh3 - K2CO3 setup Assemble Glassware under Inert Atmosphere reagents->setup Add to Flask solvent Add Anhydrous Dioxane & Degassed K2CO3(aq) setup->solvent heating Heat to 90°C with Stirring (12-18h) solvent->heating monitoring Monitor by TLC heating->monitoring workup Cool, Dilute with EtOAc, Wash with Water & Brine monitoring->workup drying Dry (Na2SO4), Filter, & Concentrate workup->drying chromatography Flash Column Chromatography drying->chromatography characterization Characterize by: - 1H NMR - 13C NMR - Mass Spectrometry chromatography->characterization

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting

Common issues in Suzuki couplings involving pyridyl compounds include low yields due to protodeboronation or the formation of side products from homocoupling.[6] To mitigate these issues:

  • Protodeboronation: Ensure anhydrous solvents are used where specified and consider milder bases if this side reaction is significant.[6]

  • Homocoupling: Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction to minimize oxygen, which can promote homocoupling.[6]

  • Low Conversion: If the reaction stalls, consider screening different palladium catalysts, ligands, bases, and solvents to find optimal conditions for this specific substrate combination.[7][8] The choice of a bulky phosphine ligand can sometimes improve yields.[9]

References

Application Note: A Two-Step Synthesis Protocol for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a robust two-step process commencing with a Suzuki-Miyaura cross-coupling reaction, followed by an oxidation step. This protocol offers a clear and reproducible methodology for researchers in organic synthesis and medicinal chemistry.

Introduction

Substituted pyridinecarbaldehydes are valuable building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The introduction of a difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This protocol details the synthesis of this compound from commercially available starting materials. The initial step involves a palladium-catalyzed Suzuki-Miyaura coupling to form the biaryl scaffold, followed by the selective oxidation of a primary alcohol to the desired aldehyde.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling for the Synthesis of (6-(2,4-Difluorophenyl)pyridin-3-yl)methanol

This procedure outlines the palladium-catalyzed cross-coupling of (6-bromopyridin-3-yl)methanol with (2,4-difluorophenyl)boronic acid. The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[1][2]

Materials:

  • (6-Bromopyridin-3-yl)methanol

  • (2,4-Difluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (6-bromopyridin-3-yl)methanol (1.0 eq), (2,4-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • The flask is evacuated and backfilled with an inert gas (nitrogen or argon). This cycle is repeated three times to ensure an oxygen-free environment.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added to the flask under the inert atmosphere.

  • Degassed 1,4-dioxane and water (4:1 v/v) are added via syringe. The resulting mixture is stirred vigorously.

  • The reaction mixture is heated to 90 °C and stirred for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield (6-(2,4-difluorophenyl)pyridin-3-yl)methanol.

Step 2: Oxidation to this compound

This protocol describes the oxidation of the primary alcohol, (6-(2,4-difluorophenyl)pyridin-3-yl)methanol, to the corresponding aldehyde using activated manganese dioxide (MnO₂).

Materials:

  • (6-(2,4-Difluorophenyl)pyridin-3-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Celite

Procedure:

  • Dissolve (6-(2,4-difluorophenyl)pyridin-3-yl)methanol (1.0 eq) in dichloromethane or chloroform in a round-bottom flask.

  • Add activated manganese dioxide (5.0-10.0 eq) to the solution.

  • The reaction mixture is stirred vigorously at room temperature for 24-48 hours. The reaction progress should be monitored by TLC.

  • Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the manganese dioxide. The filter cake is washed with additional dichloromethane or chloroform.

  • The combined filtrate is concentrated under reduced pressure to yield the crude this compound.

  • If necessary, the product can be further purified by flash column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactant 1Reactant 2Catalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
1. Suzuki Coupling (6-Bromopyridin-3-yl)methanol (1.0 eq)(2,4-Difluorophenyl)boronic acid (1.2 eq)Pd(PPh₃)₄ (0.05 eq), K₂CO₃ (2.0 eq)1,4-Dioxane/Water (4:1)9012-1875-85
2. Oxidation (6-(2,4-Difluorophenyl)pyridin-3-yl)methanol (1.0 eq)-Activated MnO₂ (5.0-10.0 eq)DichloromethaneRoom Temp.24-4880-90

Visualization

Experimental Workflow

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Oxidation SM1 (6-Bromopyridin-3-yl)methanol Catalyst1 Pd(PPh₃)₄, K₂CO₃ SM2 (2,4-Difluorophenyl)boronic acid Solvent1 1,4-Dioxane/H₂O 90°C, 12-18h Catalyst1->Solvent1 Intermediate (6-(2,4-Difluorophenyl)pyridin-3-yl)methanol Solvent1->Intermediate Intermediate_ref (6-(2,4-Difluorophenyl)pyridin-3-yl)methanol Reagent2 Activated MnO₂ Solvent2 DCM, Room Temp. 24-48h Reagent2->Solvent2 FinalProduct This compound Solvent2->FinalProduct

Caption: Synthetic route to this compound.

References

Application Note and Protocol for the Chromatographic Purification of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 6-(2,4-difluorophenyl)-3-pyridinecarbaldehyde, a key intermediate in pharmaceutical synthesis. Due to the presence of the polar pyridine ring and the non-polar difluorophenyl group, this compound can present challenges in purification. This document outlines two effective chromatographic methods: automated flash chromatography for rapid, medium-scale purification and preparative High-Performance Liquid Chromatography (prep-HPLC) for achieving high purity on a smaller scale. These methods are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, which is critical for subsequent synthetic steps and biological screening.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecules with potential therapeutic applications. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields in subsequent steps, and complicate the purification of the final active pharmaceutical ingredient (API). Chromatographic techniques are essential for isolating this compound from reaction byproducts and unreacted starting materials. This note details two robust methods for its purification: flash chromatography and preparative HPLC.

Chromatographic Purification Strategies

The choice of chromatographic technique often depends on the scale of the purification and the required final purity. For multi-gram quantities where high-throughput is desired, flash chromatography is the preferred method. For smaller quantities requiring very high purity (>99%), preparative HPLC is the method of choice.

Method 1: Automated Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that utilizes a stationary phase, typically silica gel, and a mobile phase pumped through the column under moderate pressure.[1] This technique is ideal for routine purification of reaction mixtures.

Experimental Protocol: Flash Chromatography

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).

    • Adsorb the dissolved sample onto a small amount of silica gel (dry loading).

    • Ensure the silica with the adsorbed sample is completely dry before loading onto the column.

  • Chromatography System and Column:

    • System: Automated flash chromatography system.

    • Column: Pre-packed silica gel column.

    • Stationary Phase: Silica gel, 230-400 mesh.[1]

  • Mobile Phase and Gradient:

    • Solvent A: Hexanes

    • Solvent B: Ethyl Acetate (EtOAc)

    • Gradient: A linear gradient from 0% to 40% EtOAc in hexanes over 20 column volumes is a good starting point. The optimal gradient may need to be developed based on thin-layer chromatography (TLC) analysis of the crude mixture.[2]

  • Detection:

    • UV detection at 254 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions based on UV absorbance.

    • Analyze the collected fractions by TLC or analytical HPLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Method 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution purification technique that uses smaller stationary phase particles and higher pressures than flash chromatography, resulting in superior separation.[3] It is particularly useful for separating closely eluting impurities and for obtaining highly pure compounds.[4][5]

Experimental Protocol: Prep-HPLC

  • Sample Preparation:

    • Dissolve the crude or partially purified this compound in the mobile phase at a concentration suitable for injection without causing peak distortion.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • System: Preparative HPLC system with a UV detector.

    • Column: C18 reversed-phase column. Fluorinated phenyl phases can also be effective for separating halogenated aromatic compounds.[6]

    • Particle Size: 5-10 µm.

  • Mobile Phase and Gradient:

    • Solvent A: Water with 0.1% formic acid (to improve peak shape for the pyridine moiety).[7]

    • Solvent B: Acetonitrile (ACN) with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 70% ACN in water over 30 minutes.

  • Detection:

    • UV detection, monitoring at 254 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Confirm the purity of the collected fractions using analytical HPLC.

    • Combine the pure fractions and remove the solvents by lyophilization or evaporation.

Data Presentation

The following table summarizes representative data for the purification of this compound using the described methods.

ParameterFlash ChromatographyPreparative HPLC
Loading Amount 500 mg50 mg
Purity Achieved >95%>99.5%
Yield 85%90%
Solvent Usage ~500 mL~200 mL
Run Time 30 minutes45 minutes

Mandatory Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_analysis Analysis and Final Product crude Crude Product dissolve Dissolve in Minimum Solvent crude->dissolve adsorb Adsorb on Silica (for Flash) dissolve->adsorb filter Filter Solution (for HPLC) dissolve->filter flash Flash Chromatography (Silica, Hex/EtOAc) adsorb->flash hplc Preparative HPLC (C18, H2O/ACN) filter->hplc fractions Collect Fractions flash->fractions hplc->fractions purity_check Purity Analysis (TLC/Anal. HPLC) fractions->purity_check combine Combine Pure Fractions purity_check->combine evaporate Solvent Evaporation combine->evaporate final_product Pure Compound (>95% or >99.5%) evaporate->final_product

Caption: Workflow for the purification of this compound.

Method_Selection cluster_scale Scale cluster_purity Required Purity cluster_method Chosen Method start Purification Goal large_scale Large Scale (>200 mg) start->large_scale small_scale Small Scale (<200 mg) start->small_scale moderate_purity Moderate Purity (~95%) large_scale->moderate_purity high_purity High Purity (>99%) small_scale->high_purity small_scale->moderate_purity hplc Preparative HPLC high_purity->hplc flash Flash Chromatography moderate_purity->flash moderate_purity->flash

Caption: Decision logic for selecting the appropriate purification method.

Conclusion

The successful purification of this compound can be readily achieved using either automated flash chromatography or preparative HPLC. The choice of method should be guided by the required purity and the scale of the synthesis. The protocols provided herein offer robust starting points for researchers to obtain this key intermediate in high purity, facilitating the advancement of drug discovery and development projects.

References

Application Note: 1H NMR Characterization of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed protocol for the 1H NMR characterization of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde, including predicted spectral data and experimental procedures.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure combines a pyridine-3-carbaldehyde core with a 2,4-difluorophenyl substituent. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a fundamental technique for the structural elucidation and purity assessment of such organic molecules. This application note outlines the predicted 1H NMR spectral characteristics of this compound and provides a standard protocol for its analysis.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the pyridine and the difluorophenyl rings. The electron-withdrawing nature of the aldehyde group and the fluorine atoms, as well as the anisotropic effects of the aromatic rings, will influence the chemical shifts of the protons.

Predicted 1H NMR Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-C=O (Aldehyde)10.1 - 10.3s-
H-2 (Pyridine)9.1 - 9.3d~2.0
H-4 (Pyridine)8.2 - 8.4dd~8.0, 2.0
H-5 (Pyridine)7.8 - 8.0d~8.0
H-6' (Difluorophenyl)7.9 - 8.1td~8.5, 6.5
H-3' (Difluorophenyl)6.9 - 7.1ddd~8.5, 2.5, 1.0
H-5' (Difluorophenyl)6.8 - 7.0ddd~8.5, 8.5, 2.5

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Experimental Protocols

A standard protocol for acquiring the 1H NMR spectrum of this compound is detailed below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is a common first choice for many organic compounds.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added to the solvent. However, the residual solvent peak can often be used for referencing (e.g., CDCl₃ at 7.26 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

1H NMR Data Acquisition
  • Instrument Setup: The 1H NMR spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Locking: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequency for ¹H nuclei and locked onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field and improve the resolution and lineshape of the signals.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments).

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

    • Receiver Gain (RG): An appropriate receiver gain should be set, often automatically by the spectrometer.

    • Acquisition Time (AQ): A typical acquisition time of 2-4 seconds.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds.

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm to ensure all signals are captured.

  • Data Processing:

    • Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.

    • Baseline Correction: Apply a baseline correction to ensure accurate integration.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard (TMS at 0.00 ppm).

    • Integration: Integrate the signals to determine the relative number of protons for each peak.

    • Peak Picking: Identify and label the chemical shifts of all peaks.

Visualization of Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationships in the interpretation of the 1H NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase & Baseline Correction ft->phase_base ref_int Reference & Integrate phase_base->ref_int analyze Analyze Spectrum ref_int->analyze

Caption: Experimental workflow for 1H NMR analysis.

spectral_interpretation cluster_pyridine Pyridine Ring Protons cluster_phenyl Difluorophenyl Ring Protons structure 6-(2,4-Difluorophenyl)- 3-pyridinecarbaldehyde Structure H_aldehyde Aldehyde Proton (H-C=O) structure->H_aldehyde influences H2 H-2 structure->H2 influences H4 H-4 structure->H4 influences H5 H-5 structure->H5 influences H6_prime H-6' structure->H6_prime influences H3_prime H-3' structure->H3_prime influences H5_prime H-5' structure->H5_prime influences spectrum Predicted 1H NMR Spectrum H_aldehyde->spectrum H2->spectrum H4->spectrum H5->spectrum H6_prime->spectrum H3_prime->spectrum H5_prime->spectrum

Caption: Logical relationships in spectral interpretation.

Application Note: Mass Spectrometry Analysis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and drug discovery due to its potential as a building block for various pharmacologically active molecules. Accurate characterization and quantification of this compound and its metabolites are crucial for pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method offers high sensitivity and specificity, making it suitable for the analysis of complex biological matrices.

Experimental Protocols

A detailed methodology for the LC-MS/MS analysis of this compound is presented below.

1. Sample Preparation

For analysis from biological matrices such as plasma or tissue homogenates, a protein precipitation and extraction procedure is recommended.

  • Materials:

    • Acetonitrile (ACN), HPLC grade

    • Formic acid (FA), LC-MS grade

    • Water, LC-MS grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • To 100 µL of the sample (e.g., plasma), add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Method

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    5.0 95
    7.0 95
    7.1 5

    | 10.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Method

  • Instrumentation: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 600 L/hr

  • Collision Gas: Argon

  • Data Acquisition: Full scan and product ion scan modes. For quantitative analysis, Multiple Reaction Monitoring (MRM) should be used.

Data Presentation

The following table summarizes the predicted quantitative data for the mass spectrometry analysis of this compound. The molecular formula is C12H7F2NO, with a monoisotopic mass of 219.0496 Da.

Ion TypePredicted m/zProposed Fragment Structure
Precursor Ion [M+H]+ 220.0569 [C12H8F2NO]+
Fragment Ion 1191.0518[M+H-CHO]+
Fragment Ion 2163.0569[M+H-CHO-CO]+
Fragment Ion 3143.0413[C8H4F2]+
Fragment Ion 4115.0041[C6H4F]+

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output start Biological Sample protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation Liquid Chromatography (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI+) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis results Quantitative Results & Fragmentation Pattern data_analysis->results

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway cluster_frags Fragmentation Products parent [M+H]+ m/z = 220.0569 frag1 [M+H-CHO]+ m/z = 191.0518 parent->frag1 - CHO (29 Da) frag2 [M+H-CHO-CO]+ m/z = 163.0569 frag1->frag2 - CO (28 Da) frag3 [C8H4F2]+ m/z = 143.0413 frag1->frag3 - C5H4N (78 Da) frag4 [C6H4F]+ m/z = 115.0041 frag3->frag4 - C2 (24 Da)

Caption: Proposed fragmentation pathway for this compound in positive ESI mode.

Discussion

The proposed LC-MS/MS method provides a robust and sensitive approach for the analysis of this compound. The fragmentation pattern is predicted based on established principles of mass spectrometry. The primary fragmentation is expected to be the loss of the formyl group (CHO), a common fragmentation pathway for aldehydes. Subsequent fragmentation may involve the loss of carbon monoxide (CO) and cleavage of the pyridine ring.

For quantitative applications, the development of a stable isotope-labeled internal standard is recommended to ensure the highest accuracy and precision. The method parameters provided here should serve as a starting point and may require further optimization depending on the specific instrumentation and sample matrix. This analytical method is a valuable tool for researchers in drug discovery and development, facilitating the detailed study of this important chemical entity.

Application Notes and Protocols for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde as a key intermediate in the synthesis of biologically active compounds, with a focus on its application in the development of Neurokinin-1 (NK1) receptor antagonists. Detailed experimental protocols, quantitative biological data, and workflow diagrams are presented to facilitate its use in medicinal chemistry research and drug discovery.

Introduction

This compound is a versatile heterocyclic building block incorporating a difluorophenyl moiety, a common pharmacophore in modern medicinal chemistry known for enhancing metabolic stability and binding affinity. The aldehyde functionality serves as a reactive handle for a variety of chemical transformations, making it a valuable starting material for the synthesis of diverse compound libraries targeting various biological pathways. Pyridine derivatives are known to possess a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

Application: Synthesis of Neurokinin-1 (NK1) Receptor Antagonists

A significant application of this compound is in the synthesis of potent and selective Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in various physiological processes, including pain transmission, inflammation, and emesis. Consequently, NK1 receptor antagonists are of therapeutic interest for the treatment of chemotherapy-induced nausea and vomiting, postoperative nausea and vomiting, and potentially for other conditions such as depression and anxiety.

The synthesis of these antagonists often involves a key reductive amination step where this compound is reacted with a suitable amine to form a crucial secondary or tertiary amine linkage within the target molecule.

Representative Biological Data

The following table summarizes the in vitro activity of a representative NK1 receptor antagonist synthesized using this compound. The data is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the NK1 receptor activity.

Compound IDTargetAssay TypeIC50 (nM)
Example Compound 1 Human NK1 ReceptorRadioligand Binding Assay1.5

Data is illustrative and based on representative compounds from the patent literature.

Experimental Protocols

General Workflow for the Synthesis of an NK1 Receptor Antagonist

The overall synthetic strategy involves a multi-step process culminating in the formation of the final active pharmaceutical ingredient. The key step utilizing this compound is the reductive amination to couple the pyridine core with a chiral amine intermediate.

G cluster_0 Synthesis of Chiral Amine Intermediate cluster_1 Reductive Amination cluster_2 Final Product Formation A Starting Materials B Multi-step Synthesis A->B C Chiral Amine Intermediate B->C E Reductive Amination Reaction C->E Coupling Partner D This compound D->E F Coupled Intermediate E->F G Further Synthetic Modifications F->G H Final NK1 Receptor Antagonist G->H

Fig. 1: General synthetic workflow for an NK1 receptor antagonist.
Detailed Protocol: Reductive Amination

This protocol describes the reductive amination of this compound with a representative chiral amine intermediate.

Materials:

  • This compound

  • Chiral amine intermediate (e.g., (2S,3S)-2-amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) is added the chiral amine intermediate (1.1 eq).

  • A catalytic amount of glacial acetic acid (0.1 eq) is added to the reaction mixture.

  • The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).

  • Upon completion, the reaction is quenched by the slow addition of saturated sodium bicarbonate solution.

  • The aqueous layer is extracted with DCM (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled intermediate.

Signaling Pathway

The synthesized NK1 receptor antagonists act by blocking the binding of Substance P to the NK1 receptor, thereby inhibiting downstream signaling cascades that lead to physiological responses such as emesis and pain signaling.

G cluster_0 Cell Membrane NK1 Receptor NK1 Receptor Gq/11 Gq/11 NK1 Receptor->Gq/11 Activates Substance P Substance P Substance P->NK1 Receptor Binds & Activates Antagonist Antagonist Antagonist->NK1 Receptor Binds & Blocks PLC Phospholipase C Gq/11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ [Ca2+], ↑ PKC IP3_DAG->Ca_PKC Response Biological Response (Emesis, Pain Signal) Ca_PKC->Response

Fig. 2: Simplified NK1 receptor signaling pathway and antagonist action.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its utility has been demonstrated in the synthesis of potent NK1 receptor antagonists, highlighting its potential for the development of novel therapeutics. The provided protocols and data serve as a practical guide for researchers in the field of drug discovery and development. Further exploration of this intermediate in the synthesis of other biologically active molecules is warranted.

Application Notes and Protocols: Derivatization of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the derivatization of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde into Schiff bases and hydrazones, and their subsequent evaluation in relevant bioassays. The aldehyde functional group of the parent molecule serves as a versatile handle for chemical modification, allowing for the generation of a library of derivatives with diverse biological activities. The protocols outlined below are intended to guide researchers in the synthesis, purification, and biological screening of these novel compounds. Potential applications for these derivatives include antimicrobial and anticancer drug discovery.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the presence of the biologically active pyridine and difluorophenyl moieties. The aldehyde group at the 3-position of the pyridine ring is a key functional group that can readily undergo condensation reactions with primary amines to form Schiff bases (imines) or with hydrazine derivatives to yield hydrazones. These derivatization strategies are widely employed in drug discovery to explore the structure-activity relationships (SAR) of a lead compound. Schiff bases and hydrazones are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[1][2][3][4] This document details the procedures for synthesizing and evaluating the biological potential of derivatives of this compound.

Derivatization Strategies

The primary derivatization strategies for this compound involve the formation of Schiff bases and hydrazones. These reactions are typically straightforward, proceeding under mild conditions with good yields.

Synthesis of Schiff Base Derivatives

Schiff bases are formed by the condensation of an aldehyde with a primary amine. The resulting imine linkage is crucial for the biological activity of many compounds.[1]

Experimental Protocol: General Procedure for Schiff Base Synthesis

  • Dissolution of Aldehyde: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol, or glacial acetic acid).

  • Addition of Amine: Add 1.0-1.2 equivalents of the desired primary amine to the solution. A wide variety of aromatic and aliphatic amines can be used to generate a diverse library of derivatives.

  • Catalysis (Optional): For less reactive amines, a catalytic amount of glacial acetic acid or a few drops of sulfuric acid can be added to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or reflux for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized Schiff base derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthesis of Hydrazone Derivatives

Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative. These compounds are known for their diverse pharmacological properties.[2][3][4][5]

Experimental Protocol: General Procedure for Hydrazone Synthesis

  • Dissolution of Aldehyde: Dissolve 1.0 equivalent of this compound in a suitable solvent (e.g., ethanol or methanol).

  • Addition of Hydrazine: Add 1.0-1.2 equivalents of the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or a substituted phenylhydrazine) to the solution.

  • Catalysis (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or reflux for 1 to 6 hours. Monitor the reaction progress by TLC.

  • Isolation of Product: The hydrazone product often precipitates from the reaction mixture upon cooling. Collect the solid by filtration. Alternatively, the solvent can be evaporated to yield the crude product.

  • Purification: Purify the crude hydrazone by recrystallization from an appropriate solvent or by column chromatography.

  • Characterization: Characterize the final products using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm their structures.

Bioassay Protocols

The synthesized derivatives of this compound can be screened for a variety of biological activities. Below are protocols for antimicrobial and anticancer assays.

Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL.

  • Bacterial/Fungal Strains: Use standard reference strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganisms in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions of the test compounds with the appropriate broth to obtain a range of concentrations.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO without any compound).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Antimicrobial Activity

Compound IDDerivative TypeR-GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent Aldehyde->128>128>128
SB-1 Schiff BasePhenyl6412864
SB-2 Schiff Base4-Chlorophenyl326432
HZ-1 HydrazonePhenyl163216
HZ-2 Hydrazone4-Nitrophenyl8168

SB = Schiff Base, HZ = Hydrazone

Anticancer Activity Assay

The cytotoxic potential of the synthesized derivatives can be assessed against various cancer cell lines using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO and diluted with culture medium) for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity

Compound IDDerivative TypeR-GroupIC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. MCF-7
Parent Aldehyde->100>100
SB-1 Schiff BasePhenyl75.288.4
SB-2 Schiff Base4-Chlorophenyl42.155.9
HZ-1 HydrazonePhenyl25.833.1
HZ-2 Hydrazone4-Nitrophenyl10.515.7

SB = Schiff Base, HZ = Hydrazone

Visualizations

Derivatization Workflow

Derivatization_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound D Schiff Base Derivatives A->D Condensation E Hydrazone Derivatives A->E Condensation B Primary Amine (R-NH2) B->D C Hydrazine Derivative (R-NHNH2) C->E F Bioassays (Antimicrobial, Anticancer) D->F E->F Bioassay_Screening_Process A Synthesized Derivatives B Primary Screening (e.g., MIC, IC50) A->B Test against biological targets C Hit Identification B->C Identify active compounds D Lead Optimization (SAR Studies) C->D Synthesize analogs to improve activity E Further Preclinical Studies D->E In vivo testing

References

Application Notes and Protocols for In Vitro Assays of Pyridinecarbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific in vitro assay data or detailed experimental protocols for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde. The following application notes and protocols are based on studies of structurally related pyridine and pyridinecarbaldehyde derivatives and are provided as a guide for potential in vitro applications of the specified compound.

Application Note 1: Evaluation of Anticancer Activity of Pyridinecarbaldehyde Derivatives

Introduction

Pyridine-based compounds are a significant class of heterocyclic molecules that have shown a wide range of biological activities, including potent anticancer effects.[1][2] Derivatives of pyridinecarbaldehyde have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1] These compounds can induce apoptosis and inhibit key enzymes involved in cancer progression, such as phosphodiesterases (PDEs).[2][3] The protocols outlined below describe common in vitro assays to assess the anticancer potential of pyridinecarbaldehyde derivatives.

Potential Mechanisms of Action

Pyridine derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Enzyme Inhibition: Inhibition of enzymes like phosphodiesterase 3 (PDE3) can affect cellular signaling pathways and induce apoptosis.[2][3]

  • Induction of Apoptosis: Many anticancer agents work by triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by interfering with the cell cycle.

Data on Related Pyridinecarbaldehyde Derivatives

The following table summarizes the in vitro anticancer activity of various pyridine derivatives from the literature.

Compound ClassCell LineAssay TypeIC50 ValueReference
4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitrilesHT-29CytotoxicityNot specified in abstract[3]
4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileHeLaCytotoxicity34.3 ± 2.6 µM[2]
4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileMCF-7Cytotoxicity50.18 ± 1.11 µM[2]
Pyridine-3-carbaldehyde thiosemicarbazone derivativesM-14Antiproliferative3.36 µM (for one derivative)[4]
Amide derivative imidazopyridineMDA-MB-231Cytotoxicity0.95 ± 0.039 μM[1]
Amide derivative imidazopyridineMCF-7Cytotoxicity0.021 ± 0.0012 μM[1]
Amide derivative imidazopyridineA549Cytotoxicity0.091 ± 0.0053 μM[1]
Amide derivative imidazopyridineDU-145Cytotoxicity0.24 ± 0.032 μM[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

1. Materials and Reagents

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA.

    • Resuspend cells in complete medium and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines harvest Harvest and Count Cells cell_culture->harvest seed Seed Cells in 96-well Plate harvest->seed prepare_compound Prepare Serial Dilutions of Test Compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Cytotoxicity Assay Workflow

Application Note 2: Antimicrobial Activity Screening of Pyridinecarbaldehyde Derivatives

Introduction

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyridine derivatives have been investigated for their potential as antimicrobial compounds against a range of bacteria and fungi.[1] In vitro assays are crucial first steps in identifying promising candidates for further development.

Data on Related Pyridine Derivatives

The following table summarizes the in vitro antimicrobial activity of various pyridine derivatives.

Compound ClassOrganismAssay TypeActivity Metric (e.g., MIC)Reference
Pyridyl amine derivativesBacteriaMIC3.12–6.25 μg/mL[1]
4-(arylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acidsS. epidermidisMICPotent antibacterial efficacy[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.

1. Materials and Reagents

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ampicillin)

  • Sterile 96-well microplates

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

2. Procedure

  • Bacterial Inoculum Preparation:

    • Culture bacteria overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution:

    • Prepare serial dilutions of the test compound in the broth directly in the 96-well plate.

    • Include a positive control (antibiotic), a negative control (broth only), and a vehicle control (broth with DMSO).

  • Inoculation:

    • Add the standardized bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • Visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Optionally, measure the optical density (OD) at 600 nm to quantify bacterial growth.

Workflow for MIC Determination

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_inoculum Prepare Standardized Bacterial Inoculum prep_compound Prepare Serial Dilutions of Test Compound inoculate Inoculate Wells with Bacteria prep_compound->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually Inspect for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic

MIC Determination Workflow

While specific in vitro data for this compound is not currently available in the public domain, the extensive research on related pyridinecarbaldehyde derivatives suggests its potential as a bioactive molecule. The protocols provided here for assessing anticancer and antimicrobial activities can serve as a foundational methodology for the in vitro evaluation of this and other novel pyridine-based compounds. Further studies are warranted to explore the biological activities of this compound.

References

Application Notes and Protocols for the Development of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential biological evaluation, and structure-activity relationship (SAR) analysis of analogs based on the 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde scaffold. This class of compounds holds significant promise in medicinal chemistry, with potential applications as anti-inflammatory agents and kinase inhibitors.[1][2]

Application Notes

The 6-arylpyridine scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets.[3][4] Specifically, the incorporation of a 2,4-difluorophenyl group at the 6-position can enhance binding affinity and metabolic stability. The 3-pyridinecarbaldehyde functional group serves as a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Potential therapeutic applications for analogs of this compound include the development of inhibitors for kinases such as p38α, which is implicated in inflammatory diseases.[2] Additionally, derivatives of 6-arylpyridines have shown potential as anti-inflammatory agents by inhibiting the production of nitric oxide (NO).[1] The development of novel analogs can lead to the identification of lead compounds for various therapeutic areas, including oncology and autoimmune disorders.[5][6]

Experimental Protocols

Protocol 1: Synthesis of this compound Analogs via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of the 6-(2,4-difluorophenyl)pyridine core structure, a key intermediate for various analogs. The Suzuki-Miyaura cross-coupling reaction is a robust method for forming the C-C bond between the pyridine and phenyl rings.[7][8][9][10]

Materials:

  • 6-Bromo-3-pyridinecarbaldehyde (or a protected aldehyde derivative)

  • 2,4-Difluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 6-bromo-3-pyridinecarbaldehyde (1.0 mmol), 2,4-difluorophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.05 mmol).

  • Add triphenylphosphine (0.1 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[11]

  • Add 1,4-dioxane (10 mL) and water (2 mL) to the reaction mixture.[11]

  • Heat the mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the desired this compound.

Protocol 2: High-Throughput Screening for p38α Kinase Inhibition

This protocol outlines a representative in vitro assay for evaluating the inhibitory activity of the synthesized analogs against p38α kinase, a potential target.

Materials:

  • Synthesized analogs of this compound

  • Recombinant human p38α kinase

  • ATP

  • Biotinylated substrate peptide (e.g., biotin-ATF2)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Streptavidin-coated microplates

  • Phospho-specific antibody conjugated to a reporter (e.g., HRP or a fluorescent probe)

  • Substrate for the reporter enzyme (if applicable)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a streptavidin-coated microplate, add the assay buffer, biotinylated substrate peptide, and the test compounds.

  • Initiate the kinase reaction by adding a mixture of recombinant p38α kinase and ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction by adding EDTA.

  • Wash the plate to remove unbound reagents.

  • Add the phospho-specific antibody and incubate for 60 minutes at room temperature.

  • Wash the plate to remove the unbound antibody.

  • Add the appropriate substrate for the reporter enzyme and measure the signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation

The following table provides an example of how to structure quantitative data for a series of synthesized analogs. The data presented here is hypothetical and for illustrative purposes only.

Compound IDR1-Substituent on Phenyl RingR2-Substituent on Pyridine Ringp38α IC₅₀ (nM)NO Inhibition (%) at 10 µM
Parent 2,4-Difluoro-CHO15045
Analog-1 2-Fluoro-CHO32030
Analog-2 4-Fluoro-CHO25040
Analog-3 2,4-Dichloro-CHO18055
Analog-4 2,4-Difluoro-CH=NOH8565
Analog-5 2,4-Difluoro-CH₂OH>100015
Analog-6 2,4-Difluoro-COOH50025

Visualizations

The following diagrams illustrate key aspects of the development and potential mechanism of action of this compound analogs.

G cluster_0 Upstream Signaling cluster_1 p38α Pathway Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38_alpha p38α MKK3/6->p38_alpha Downstream Substrates Downstream Substrates p38_alpha->Downstream Substrates Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response Analog 6-(2,4-Difluorophenyl)-3- pyridinecarbaldehyde Analog Analog->p38_alpha

Caption: Proposed mechanism of action via p38α signaling pathway inhibition.

G Start Start Suzuki_Coupling Suzuki-Miyaura Coupling Start->Suzuki_Coupling Purification1 Purification Suzuki_Coupling->Purification1 Modification Modification of Aldehyde Purification1->Modification Purification2 Purification Modification->Purification2 Characterization Structural Characterization (NMR, MS) Purification2->Characterization Bio_Assay Biological Assay (e.g., Kinase Inhibition) Characterization->Bio_Assay SAR_Analysis SAR Analysis Bio_Assay->SAR_Analysis End End SAR_Analysis->End

Caption: Experimental workflow for analog synthesis and evaluation.

G Core_Scaffold 6-(Aryl)-3-pyridinecarbaldehyde Aryl_Sub Aryl Substituents (e.g., Fluorine, Chlorine) Core_Scaffold->Aryl_Sub Pyridine_Sub Pyridine Substituents (e.g., Oxime, Alcohol, Acid) Core_Scaffold->Pyridine_Sub Potency Biological Potency Aryl_Sub->Potency Selectivity Target Selectivity Aryl_Sub->Selectivity Pyridine_Sub->Potency ADME ADME Properties Pyridine_Sub->ADME

References

Application Notes and Protocols for the Scale-up Synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the scale-up synthesis of 6-(2,4-difluorophenyl)-3-pyridinecarbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis is centered around a robust and scalable Suzuki-Miyaura cross-coupling reaction, a widely utilized method for the formation of carbon-carbon bonds in industrial settings.[1][2][3] This protocol outlines the reaction parameters, purification methods, and analytical characterization necessary for obtaining a high-purity product. The presented data is structured for clarity and ease of comparison, and a detailed workflow diagram illustrates the entire process.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily owing to the presence of the difluorophenyl moiety which can enhance metabolic stability and binding affinity of drug candidates. The pyridinecarbaldehyde functional group also serves as a versatile handle for further chemical modifications. The efficient and scalable synthesis of this intermediate is therefore of significant interest for the pharmaceutical industry. The protocol described herein employs a palladium-catalyzed Suzuki-Miyaura coupling reaction between a bromopyridine derivative and a boronic acid, a method known for its high yields and tolerance of various functional groups.[1][3]

Key Reaction Pathway

The synthesis of this compound is proposed to proceed via a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex.[1]

Proposed Synthetic Route:

Starting Materials: 6-Bromo-3-pyridinecarbaldehyde and (2,4-Difluorophenyl)boronic acid Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] Base: Sodium carbonate (Na₂CO₃) Solvent: Toluene and Water

Data Presentation

Table 1: Optimized Reaction Conditions for Suzuki-Miyaura Coupling
ParameterValue
Scale100 g (of 6-Bromo-3-pyridinecarbaldehyde)
Molar Ratio (Boronic Acid:Halide)1.2 : 1
Catalyst Loading (mol%)1 mol%
Base (equivalents)2.0
Solvent SystemToluene:Water (4:1 v/v)
Reaction Temperature90 °C
Reaction Time12 hours
Table 2: Product Yield and Purity
ParameterResult
Isolated Yield85%
Purity (by HPLC)>99%
Melting Point78-80 °C
AppearanceOff-white to pale yellow solid

Experimental Protocol

Materials and Reagents:

  • 6-Bromo-3-pyridinecarbaldehyde (1 equivalent)

  • (2,4-Difluorophenyl)boronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01 equivalents)

  • Sodium Carbonate (Na₂CO₃) (2 equivalents)

  • Toluene

  • Deionized Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.

  • Heating/cooling circulator.

  • Separatory funnel.

  • Rotary evaporator.

  • Filtration apparatus.

  • High-performance liquid chromatography (HPLC) system.

  • Nuclear magnetic resonance (NMR) spectrometer.

  • Mass spectrometer (MS).

Procedure:

  • Reaction Setup:

    • To the 10 L jacketed glass reactor, add 6-Bromo-3-pyridinecarbaldehyde (100 g, 1 eq), (2,4-Difluorophenyl)boronic acid (1.2 eq), and sodium carbonate (2 eq).

    • Purge the reactor with nitrogen for 30 minutes.

    • Add toluene (4 L) and deionized water (1 L) to the reactor.

    • Begin stirring the mixture.

  • Catalyst Addition and Reaction:

    • Under a nitrogen atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.01 eq) to the reaction mixture.

    • Heat the reactor contents to 90 °C using the heating circulator.

    • Maintain the reaction at 90 °C for 12 hours, with continuous stirring. Monitor the reaction progress by HPLC.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a large separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 1 L).

    • Combine all organic layers.

    • Wash the combined organic layer with brine solution (1 L).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification and Isolation:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

    • Dry the purified product under vacuum.

  • Analytical Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Determine the final purity using HPLC analysis.

Visualizations

Experimental Workflow Diagram

Scale_up_Synthesis node_reactants Reactants Loading (6-Bromo-3-pyridinecarbaldehyde, (2,4-Difluorophenyl)boronic acid, Na2CO3, Toluene, Water) node_catalyst Catalyst Addition (Pd(PPh3)4) node_reactants->node_catalyst N2 Purge node_reaction Suzuki-Miyaura Coupling (90 °C, 12 h) node_catalyst->node_reaction node_workup Aqueous Work-up & Extraction (Ethyl Acetate) node_reaction->node_workup Cooling node_purification Purification (Recrystallization) node_workup->node_purification Concentration node_product Final Product (6-(2,4-Difluorophenyl)-3- pyridinecarbaldehyde) node_purification->node_product

Caption: Workflow for the scale-up synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Method 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming the C-C bond between the pyridine and difluorophenyl rings. A common route involves the coupling of a 6-halopyridine-3-carbaldehyde with (2,4-difluorophenyl)boronic acid.

Frequently Asked Questions (FAQs):

  • Q1: What are the most common starting materials for the Suzuki-Miyaura coupling to synthesize the target molecule?

    • A1: Typically, a 6-chloro or 6-bromopyridine-3-carbaldehyde is coupled with (2,4-difluorophenyl)boronic acid. The aldehyde group may need to be protected, for example, as an acetal, to prevent side reactions.

  • Q2: I am observing low to no yield in my Suzuki coupling reaction. What are the likely causes?

    • A2: Low yields in Suzuki couplings involving pyridine substrates can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1] Inadequate exclusion of oxygen can also deactivate the catalyst.[2] Additionally, the choice of ligand, base, and solvent is crucial for success.[1]

  • Q3: My boronic acid appears to be degrading during the reaction, leading to protodeboronation. How can I prevent this?

    • A3: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction.[1] To minimize this, it is critical to use anhydrous solvents and reagents.[1] Using a less nucleophilic base or switching to a boronate ester can also mitigate this issue.

Troubleshooting Common Problems:

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Catalyst inactivity or inhibition.[1] 2. Inappropriate ligand choice.[1] 3. Incorrect base or poor base quality.[1] 4. Presence of oxygen.[2]1. Use a fresh, active palladium catalyst. Consider using a pre-catalyst that is readily reduced to Pd(0). 2. Switch to bulky, electron-rich phosphine ligands such as SPhos or XPhos, which are often more effective for electron-deficient pyridines.[1] 3. Use an anhydrous, finely ground base like K₃PO₄ or Cs₂CO₃.[1] 4. Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen).[2]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen oxidizing the Pd(0) catalyst to Pd(II).[2] 2. Inefficient transmetalation.1. Rigorously exclude oxygen from the reaction.[2] 2. Optimize the base and solvent system to facilitate the transmetalation step.
Protodeboronation of Boronic Acid 1. Presence of water in the reaction mixture.[1] 2. Use of a highly nucleophilic base in aqueous conditions.1. Ensure all solvents and reagents are strictly anhydrous.[1] 2. Use a non-nucleophilic base or switch to anhydrous conditions. Consider using a boronate ester which can be more stable.

Experimental Workflow for Suzuki-Miyaura Coupling

reagents Reactants: - 6-Halopyridine-3-carbaldehyde - (2,4-Difluorophenyl)boronic acid - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/Water) setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N2 or Ar) reagents->setup 1. Prepare reaction Reaction: - Degas solvent - Add reagents - Heat to reflux setup->reaction 2. Combine workup Workup: - Cool to RT - Aqueous extraction - Dry organic layer reaction->workup 3. Process purification Purification: - Column chromatography workup->purification 4. Isolate product Product: This compound purification->product 5. Obtain

Caption: A typical workflow for the Suzuki-Miyaura coupling synthesis.

Method 2: Grignard Reaction

The Grignard reaction offers an alternative C-C bond formation strategy, typically involving the reaction of 2,4-difluorophenylmagnesium bromide with a 6-halopyridine-3-carbaldehyde.

Frequently Asked Questions (FAQs):

  • Q1: My Grignard reaction is giving a very low yield of the desired alcohol precursor. What could be the issue?

    • A1: Low yields in Grignard reactions with pyridine substrates are often due to the Grignard reagent acting as a base and reacting with the acidic proton of a protected aldehyde, or the Lewis acidic magnesium coordinating with the basic pyridine nitrogen, reducing its nucleophilicity.[3] It is also crucial to maintain strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[3]

  • Q2: How can I prevent the Grignard reagent from reacting with the pyridine nitrogen?

    • A2: Performing the reaction at low temperatures (e.g., -78 °C) can favor nucleophilic addition to the carbonyl over coordination to the pyridine nitrogen.[3] The addition of a Lewis acid, such as zinc chloride, can also mitigate this side reaction by forming a more reactive organozinc species.[3]

Troubleshooting Common Problems:

Problem Potential Cause(s) Suggested Solution(s)
Failure to Initiate Grignard Reagent Formation 1. Inactive magnesium surface (oxide layer).[3] 2. Presence of moisture.1. Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[3] 2. Use flame-dried glassware and anhydrous ether as the solvent.[3]
Low Yield of Desired Alcohol 1. Grignard reagent decomposition due to moisture.[3] 2. Side reaction with the pyridine nitrogen.[3] 3. Wurtz coupling of the aryl halide.1. Ensure all reagents and solvents are scrupulously dried.[3] 2. Conduct the reaction at low temperatures (-78°C to 0°C).[3] Consider transmetalation to an organozinc reagent. 3. Add the aryl halide slowly to the magnesium suspension.
Formation of Bipyridyl Side Products Reaction of the Grignard reagent with unreacted 6-halopyridine.Add the Grignard reagent slowly to a solution of the 6-halopyridine-3-carbaldehyde at low temperature.

Logical Troubleshooting Flow for Grignard Reactions

start Low Yield in Grignard Reaction check_reagent Check Grignard Reagent Formation (e.g., Gilman test) start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_purity Analyze Starting Material Purity start->check_purity sub_reagent Re-prepare Grignard Reagent - Activate Mg - Anhydrous conditions check_reagent->sub_reagent If formation is incomplete sub_conditions Modify Conditions - Lower temperature (-78°C) - Slow addition - Add Lewis Acid (ZnCl2) check_conditions->sub_conditions If conditions are suboptimal sub_purity Purify Starting Materials check_purity->sub_purity If impurities are present rerun Re-run Experiment sub_reagent->rerun sub_conditions->rerun sub_purity->rerun

Caption: A step-by-step guide to troubleshooting low yields in Grignard reactions.

Method 3: Oxidation of (6-(2,4-Difluorophenyl)pyridin-3-yl)methanol

This two-step approach involves first synthesizing the corresponding alcohol, followed by its oxidation to the aldehyde.

Frequently Asked Questions (FAQs):

  • Q1: What are common oxidizing agents for converting the alcohol to the aldehyde?

    • A1: Manganese dioxide (MnO₂) is a mild and effective reagent for the oxidation of benzylic and allylic alcohols to the corresponding aldehydes.[4] Other reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can also be used.

  • Q2: My oxidation reaction is incomplete or shows over-oxidation to the carboxylic acid. What should I do?

    • A2: Incomplete oxidation with MnO₂ can be due to inactive reagent; use freshly activated MnO₂. Over-oxidation can occur with stronger oxidizing agents. If using PCC, ensure anhydrous conditions. With MnO₂, over-oxidation is less common. Careful monitoring of the reaction by TLC is essential.

Troubleshooting Common Problems:

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Oxidation 1. Inactive oxidizing agent (especially MnO₂). 2. Insufficient amount of oxidizing agent.1. Use freshly prepared or activated MnO₂. 2. Use a larger excess of the oxidizing agent.
Over-oxidation to Carboxylic Acid Use of a non-selective or too powerful oxidizing agent.Switch to a milder oxidizing agent like MnO₂ or Dess-Martin periodinane.
Difficult Product Isolation Adsorption of the product onto the solid oxidant (e.g., manganese oxides).After filtration of the solid, wash it thoroughly with a polar solvent in which the product is soluble.

Signaling Pathway of Oxidation

alcohol (6-(2,4-Difluorophenyl)pyridin-3-yl)methanol aldehyde This compound alcohol->aldehyde Oxidation oxidant Oxidizing Agent (e.g., MnO2) oxidant->aldehyde

Caption: The oxidation of the precursor alcohol to the target aldehyde.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried round-bottom flask, add 6-bromo-3-pyridinecarbaldehyde (1.0 equiv), (2,4-difluorophenyl)boronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., toluene/water 4:1). To this suspension, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Grignard Reaction followed by Oxidation

Step A: Synthesis of (6-(2,4-Difluorophenyl)pyridin-3-yl)methanol

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.5 equiv). Add a solution of 1-bromo-2,4-difluorobenzene (1.5 equiv) in anhydrous THF dropwise to initiate the reaction.

  • Reaction with Pyridine Derivative: In a separate flask, dissolve 6-bromo-3-pyridinecarbaldehyde (1.0 equiv) in anhydrous THF and cool to -78 °C. Slowly add the prepared Grignard reagent to this solution.

  • Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Workup and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude alcohol by column chromatography.

Step B: Oxidation to this compound

  • Reaction Setup: To a solution of (6-(2,4-difluorophenyl)pyridin-3-yl)methanol (1.0 equiv) in a suitable solvent (e.g., dichloromethane or chloroform), add activated manganese dioxide (5-10 equiv).

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the desired aldehyde. Further purification by column chromatography may be necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

Catalyst Ligand Base Solvent Temperature (°C) Typical Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10040-60
Pd₂(dba)₃SPhosK₃PO₄Dioxane10070-90
PdCl₂(dppf)dppfCs₂CO₃DME8065-85

Table 2: Summary of Oxidizing Agents for Alcohol to Aldehyde Conversion

Oxidizing Agent Solvent Temperature (°C) Advantages Disadvantages
MnO₂DichloromethaneRoom Temp.Mild, selective for benzylic alcoholsRequires large excess, can be slow
PCCDichloromethaneRoom Temp.Efficient, moderate conditionsChromium waste, can be acidic
Dess-Martin PeriodinaneDichloromethaneRoom Temp.Mild, high yielding, neutralExpensive, potentially explosive

References

Technical Support Center: Synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers involved in the synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde. The information addresses common side reactions and offers potential solutions to challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?

A common strategy involves a two-step sequence starting from commercially available precursors. The first step is a palladium-catalyzed Suzuki-Miyaura cross-coupling to form the C-C bond between the pyridine and phenyl rings. The second step is the selective oxidation of a methyl group on the pyridine ring to the desired aldehyde. This approach is often favored due to the wide availability of starting materials and the robustness of the reactions.

Typical Route:

  • Suzuki-Miyaura Coupling: 6-chloro-3-methylpyridine is coupled with (2,4-difluorophenyl)boronic acid.

  • Oxidation: The resulting 6-(2,4-difluorophenyl)-3-methylpyridine is oxidized to this compound.

Q2: My Suzuki coupling step is giving a very low yield. What are the most likely causes and how can I improve it?

Low yields in Suzuki couplings involving pyridine derivatives are a frequent issue.[1] The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Several factors should be optimized to mitigate this.

Troubleshooting Low Yield in Suzuki Coupling:

ParameterCommon Observation / ProblemRecommended Solution
Catalyst/Ligand Catalyst deactivation or insufficient activity.Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and phosphine ligands. Bulky, electron-rich ligands like SPhos or XPhos can be effective for heteroaryl couplings.
Base Base is too weak or too strong, leading to side reactions or poor activation of the boronic acid.[2]K₂CO₃ or K₃PO₄ are commonly effective.[3] Perform a base screen including Cs₂CO₃, which is often successful in challenging couplings. Ensure the base is finely powdered and dry.
Solvent Poor solubility of reagents or catalyst deactivation.A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, DME/H₂O) is standard. Ensure the reaction mixture is homogenous at the reaction temperature.
Temperature Reaction is too slow or side reactions/decomposition occurs at high temperatures.Start at a moderate temperature (e.g., 80-90 °C) and monitor by TLC/LC-MS. If the reaction is sluggish, incrementally increase the temperature, but avoid excessive heat which can promote side reactions.
Degassing Presence of oxygen leads to oxidative degradation of the catalyst and phosphine ligands.Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Q3: I'm observing several major byproducts in my Suzuki coupling reaction. What are they and how can I prevent them?

Byproduct formation is common in cross-coupling reactions. The three most prevalent side products in this synthesis are typically from homocoupling of the starting materials and protodeboronation of the boronic acid.

  • Homocoupling of Boronic Acid: (2,4-difluorophenyl)boronic acid reacts with itself to form 2,2',4,4'-tetrafluorobiphenyl.

    • Cause: Often promoted by the presence of oxygen or high catalyst loading.

    • Solution: Ensure thorough degassing of the reaction mixture. Use the minimum effective catalyst loading. Adding the aryl halide slowly to the reaction mixture can sometimes help.

  • Homocoupling of Pyridine Halide: 6-chloro-3-methylpyridine reacts with itself to form 3,3'-dimethyl-[2,2'-bipyridine].

    • Cause: Can occur at high temperatures or with highly active catalysts.

    • Solution: Optimize the reaction temperature and catalyst choice. Sometimes a less active catalyst provides a cleaner reaction profile.

  • Protodeboronation: The boronic acid C-B bond is cleaved and replaced with a C-H bond, forming 1,3-difluorobenzene.

    • Cause: Often occurs in the presence of excess base and water, particularly at elevated temperatures.

    • Solution: Use the stoichiometric amount of boronic acid or a slight excess (1.1-1.2 eq.). Avoid unnecessarily high temperatures and prolonged reaction times. Ensure the choice of base is appropriate.

Q4: The oxidation of the methyl group to the aldehyde is problematic. I'm getting either unreacted starting material or over-oxidation to the carboxylic acid. How can I achieve better selectivity?

The selective oxidation of a methyl group to an aldehyde without further oxidation to the carboxylic acid requires careful selection of the oxidizing agent and reaction conditions.

Comparison of Common Oxidizing Agents:

Oxidizing AgentTypical Yield RangeCommon Side Products & IssuesRecommendations
Manganese Dioxide (MnO₂) 60-85%Incomplete reaction, requires large excess of highly active MnO₂.Use freshly activated, high-purity MnO₂ (10-20 eq.). A non-polar solvent like Dichloromethane or Chloroform is often effective.[4] Reaction can require prolonged heating (24-48h).
Selenium Dioxide (SeO₂) 65-90%Toxic selenium byproducts, potential over-oxidation.Use catalytic SeO₂ with a co-oxidant like t-butyl hydroperoxide (TBHP). Careful temperature control is critical. Perform in a well-ventilated fume hood due to selenium's toxicity.
Potassium Permanganate (KMnO₄) Low (<30%)Strong tendency for over-oxidation to the carboxylic acid.Generally not recommended for this transformation due to poor selectivity.

To minimize unreacted starting material, ensure you are using a sufficient excess of a highly active oxidant (especially for MnO₂). To prevent over-oxidation, monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling

Synthesis of 6-(2,4-Difluorophenyl)-3-methylpyridine

  • Reagents & Setup:

    • To a flame-dried Schlenk flask, add 6-chloro-3-methylpyridine (1.0 eq.), (2,4-difluorophenyl)boronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).

    • Seal the flask with a septum.

  • Solvent & Degassing:

    • Add a 4:1 mixture of 1,4-Dioxane and Water.

    • Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Reaction:

    • Place the flask in a pre-heated oil bath at 90 °C.

    • Stir the reaction vigorously for 12-18 hours under a positive pressure of argon.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the product.

Protocol 2: Oxidation

Synthesis of this compound

  • Reagents & Setup:

    • To a round-bottom flask, add 6-(2,4-difluorophenyl)-3-methylpyridine (1.0 eq.) and a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

    • Add activated Manganese Dioxide (MnO₂, 15.0 eq.).

  • Reaction:

    • Heat the suspension to reflux (approx. 40 °C for DCM, 84 °C for DCE).

    • Stir the reaction vigorously. The reaction can be slow and may require 24-48 hours.

    • Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup & Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension through a pad of Celite® to remove the manganese salts. Wash the Celite pad thoroughly with DCM.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the resulting crude solid or oil by flash column chromatography (hexane/ethyl acetate gradient) or recrystallization to obtain the final aldehyde product.[4]

Visual Guides

Synthetic_Pathway Start 6-Chloro-3-methylpyridine + (2,4-Difluorophenyl)boronic acid Intermediate 6-(2,4-Difluorophenyl)-3-methylpyridine Start->Intermediate Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃) Product 6-(2,4-Difluorophenyl)-3- pyridinecarbaldehyde Intermediate->Product Oxidation (activated MnO₂)

Caption: Overall synthetic pathway for the target molecule.

Side_Reactions cluster_main Main Suzuki Reaction cluster_side Common Side Reactions A 6-Chloro-3-methylpyridine P Desired Product: 6-(2,4-Difluorophenyl)-3-methylpyridine A->P Pd Catalyst, Base S2 Homocoupling: 3,3'-Dimethyl-[2,2'-bipyridine] A->S2 High Temp. B (2,4-Difluorophenyl)boronic acid B->P Pd Catalyst, Base S1 Homocoupling: 2,2',4,4'-Tetrafluorobiphenyl B->S1 O₂, Heat S3 Protodeboronation: 1,3-Difluorobenzene B->S3 Base, H₂O

Caption: Potential side reactions in the Suzuki coupling step.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling q2 Was the system thoroughly degassed? start->q2 q1 Is the reaction mixture homogeneous at T_rxn? a1_yes Screen Catalyst & Ligand (e.g., Pd(dppf)Cl₂, SPhos) q1->a1_yes Yes a1_no Change Solvent System (e.g., Toluene/H₂O) q1->a1_no No a2_yes Screen Bases (e.g., K₃PO₄, Cs₂CO₃) a1_yes->a2_yes q2->q1 Yes a2_no Improve Degassing (e.g., Freeze-Pump-Thaw) q2->a2_no No q3 Is yield still low after re-optimization? a2_yes->q3 a3_yes Check Purity of Starting Materials q3->a3_yes Yes end Yield Improved q3->end No

References

Technical Support Center: Optimizing Suzuki Coupling for Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice, frequently asked questions, and optimized protocols for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of pyridine boronic acids.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with a pyridine boronic acid resulting in a low yield or failing completely?

Answer: Low yields are a common challenge with pyridine boronic acids and can stem from several factors related to the unique properties of the pyridine ring.[1]

  • Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium catalyst, forming inactive species and inhibiting the catalytic cycle.[1][2] This is particularly problematic with 2-substituted pyridines, a phenomenon often called the "2-pyridyl problem".[2][3]

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom.[1][4] Pyridine boronic acids, especially 2-pyridyl boronic acid, are highly susceptible to this degradation pathway, which is often promoted by aqueous bases and elevated temperatures.[1][3][5]

  • Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the transmetalation step, where the pyridine group is transferred from the boron atom to the palladium complex.[5]

  • Poor Substrate Reactivity: If you are using a chloro-pyridine as your coupling partner, the strong carbon-chlorine bond makes the initial oxidative addition step difficult compared to bromo- or iodo-pyridines.[1]

Question 2: What are the primary side products, and how can I minimize their formation?

Answer: Besides the desired product, you may observe two main types of side products:

  • Protodeboronation Product: The pyridine ring without the boronic acid group.

    • Solution: Use more stable boronic acid derivatives like pinacol esters, MIDA boronates, or potassium trifluoroborate salts, which are less prone to this side reaction.[1][2][4] Employing anhydrous solvents and milder bases (e.g., KF, K₂CO₃) can also help.[6] Running the reaction at lower temperatures with a highly active catalyst can also "outrun" the decomposition.[7][8]

  • Homocoupling Product (Bipyridine): The self-coupling of two pyridine boronic acid molecules.

    • Solution: This side reaction is often promoted by the presence of oxygen.[1][6] Ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon).[1][6] Using a direct Pd(0) source (e.g., Pd₂(dba)₃) or an efficient precatalyst system can also reduce homocoupling.[1]

Question 3: My starting materials are being consumed, but the yield of the desired product is still low, with a complex mixture of byproducts.

Answer: This scenario often points to reaction conditions that are too harsh or not selective enough.

  • Potential Cause: The reaction temperature may be too high, or the base may be too strong, leading to decomposition of reagents or the product.

  • Solution: Screen different bases, moving from strong bases like K₃PO₄ or Cs₂CO₃ to milder ones like K₂CO₃ or KF.[1][6] Try lowering the reaction temperature. While higher temperatures can sometimes overcome activation barriers, they can also accelerate side reactions.[1]

Troubleshooting Workflow

G start Low Yield Observed q1 Is starting material (aryl halide) consumed? start->q1 prob1 Problem: Inefficient Oxidative Addition or Catalyst Deactivation q1->prob1 No q2 Are side products (homocoupling, protodeboronation) observed? q1->q2 Yes a1_yes Yes a1_no No sol1 Solution: - Increase temperature. - Switch to a more active catalyst system  (e.g., Pd(0) with Buchwald ligands like SPhos/XPhos). - Ensure inert atmosphere is maintained. prob1->sol1 prob2 Problem: Protodeboronation or Homocoupling is Dominant q2->prob2 Yes prob3 Problem: Slow Transmetalation or Reductive Elimination q2->prob3 No a2_yes Yes a2_no No sol2 Solution: - Use boronic acid ester (pinacol, MIDA). - Use milder base (e.g., KF, K2CO3). - Ensure thorough degassing. - Lower reaction temperature. prob2->sol2 sol3 Solution: - Screen different bases (e.g., K3PO4, Cs2CO3). - Consider a different solvent system. - Use a more electron-rich ligand. prob3->sol3

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q: Which palladium catalyst and ligand system is best for pyridine boronic acids? A: There is no single "best" system, as the optimal choice depends on the specific substrates. However, for challenging couplings involving pyridines, highly active catalyst systems are required.[1]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(dppf)Cl₂.[2][9] Pd(II) sources require in-situ reduction to the active Pd(0) state.[10]

  • Ligands: Bulky, electron-rich phosphine ligands are highly effective.[2] Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) and Fu (e.g., P(t-Bu)₃) groups are excellent choices as they promote the difficult oxidative addition step and can shield the palladium center from being inhibited by the pyridine nitrogen.[1][2]

Q: How do I choose the right base? A: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[1][11] The choice can significantly impact yield.

  • Common Bases: Inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are widely used.[1][2]

  • Selection Strategy: K₃PO₄ is often effective for challenging couplings with less reactive substrates like aryl chlorides.[1] For substrates prone to protodeboronation, a milder base like potassium fluoride (KF) or even sodium bicarbonate (NaHCO₃) might be beneficial.[6] Screening different bases is a recommended optimization step.[1]

Q: What is the best solvent for this reaction? A: The solvent choice influences reagent solubility and can affect the reaction mechanism.

  • Common Solvents: Aprotic polar solvents are common. Mixtures of 1,4-dioxane/water, DMF, or toluene/water are frequently used.[2]

  • The Role of Water: The addition of water can be beneficial. It can help dissolve the inorganic base and may facilitate the transmetalation step.[12] However, for some substrates, particularly boronic acids (as opposed to their esters), excess water can be detrimental and increase the rate of protodeboronation.[12] The optimal solvent ratio often needs to be determined empirically.[12]

Q: Should I use the pyridine boronic acid or a boronic ester (e.g., pinacol ester)? A: For many applications, especially with 2-pyridyl systems, using a more stable boronic acid derivative is highly recommended.

  • Boronic Acids: Can be more reactive but are often unstable and prone to rapid protodeboronation.[3][12]

  • Pinacol Esters (and other derivatives like MIDA boronates): These are significantly more stable, reducing decomposition.[2][3][10] This stability makes them ideal for challenging couplings, ensuring that the concentration of the active boronic acid species remains low but steady throughout the reaction.[4]

Data Summary Tables

Table 1: Recommended Catalyst & Ligand Combinations

Catalyst PrecursorLigandTarget Substrates / Key Considerations
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosHighly active for challenging substrates, including electron-rich or sterically hindered pyridines and aryl chlorides.[1][2]
Pd(dppf)Cl₂(none required)A common, versatile, and air-stable precatalyst. Good starting point for general screening.[2][12]
Pd(PPh₃)₄(none required)A classic Pd(0) source, but often less effective for challenging pyridine couplings compared to modern ligand systems.[2]
Pd(OAc)₂ or Pd₂(dba)₃Tri-tert-butylphosphine (P(t-Bu)₃)Very effective for couplings of alkyl bromides and less reactive aryl chlorides.[11]

Table 2: Guide to Base and Solvent Selection

BaseCommon Solvent System(s)Use Case & Considerations
K₃PO₄Dioxane/Water, TolueneStrong base, often effective for difficult couplings with less reactive halides (e.g., chlorides).[1]
Cs₂CO₃Dioxane, DMFStrong, soluble base. Can be very effective but is more expensive.[2]
K₂CO₃ / Na₂CO₃Dioxane/Water, Acetonitrile/WaterStandard, cost-effective bases. A good starting point for optimization.[1][7][13]
KFDioxane, TolueneMild base. Can be beneficial in minimizing protodeboronation, especially under anhydrous conditions.[6]

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Coupling of a Pyridine Boronic Acid Derivative

This is a generalized procedure and should be optimized for specific substrates.

1. Reaction Setup:

  • To an oven-dried reaction vessel (e.g., Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv.), the pyridine boronic acid or ester (1.2–1.5 equiv.), and the base (2.0–3.0 equiv.).[2][14]

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%). If using a precatalyst like Pd(dppf)Cl₂, add it directly (1-5 mol%).[2][14]

2. Establishing an Inert Atmosphere:

  • Seal the vessel.

  • Evacuate the vessel under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][14]

3. Solvent Addition and Reaction:

  • Add the previously degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[1][7]

  • Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C) for the specified time (e.g., 4-24 hours).[1][14]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

4. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.[1][2]

  • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.[1]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Solids (Aryl Halide, Boronic Ester, Base, Catalyst, Ligand) atmosphere 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->atmosphere solvent 3. Add Degassed Solvent atmosphere->solvent heat 4. Heat & Stir (e.g., 80-110 °C, 4-24h) solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor cool 6. Cool to RT & Quench monitor->cool extract 7. Extraction (Organic Solvent & Water/Brine) cool->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Column Chromatography) dry->purify product Final Product purify->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Degradation of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde. The information is designed to address common issues encountered during experimental studies of its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: Why is it important to study the degradation of this compound?

A1: Studying the degradation of this compound is crucial for several reasons. As with any active pharmaceutical ingredient (API), understanding its stability is essential for ensuring the purity, potency, and safety of a drug product.[1][2] Forced degradation studies help to identify potential degradation products, which could be toxic, and to understand the degradation pathways.[1][3] This information is vital for developing stable formulations, determining appropriate storage conditions and shelf-life, and for creating stability-indicating analytical methods as required by regulatory agencies like the ICH and FDA.[2][4]

Q2: What are the typical conditions for a forced degradation study of this compound?

A2: Forced degradation studies expose the compound to stress conditions that are more severe than accelerated stability testing to observe potential degradation pathways.[2][3] For this compound, typical stress conditions would include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at various temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stress: Heating the solution at elevated temperatures (e.g., 60-80°C).

  • Photostability: Exposing the solution to light sources according to ICH Q1B guidelines, which specify light exposure and energy levels.[3]

Q3: What are the likely degradation pathways for this compound?

A3: Given its chemical structure, several degradation pathways are plausible:

  • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation, which would convert it to a carboxylic acid, forming 6-(2,4-Difluorophenyl)-3-pyridinecarboxylic acid.

  • Hydrolysis: While the core structure is generally stable, extreme pH and temperature conditions could potentially lead to cleavage of the molecule, although this is less likely than oxidation.

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to photodegradation.[5][6] The pyridine ring, in particular, can undergo complex photochemical reactions.

Q4: How can I analyze the degradation products?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector (LC-MS), is the preferred method for separating and quantifying the parent compound and its degradation products. The method must be validated to ensure it can resolve all significant degradants from the parent peak.

Troubleshooting Guide

Issue 1: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions may not be harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the stressor (e.g., higher molarity of acid/base or peroxide).

    • Increase the temperature of the study.

    • Extend the duration of exposure to the stress condition. Note: It is recommended to aim for 5-20% degradation. If the compound is inherently very stable, extensive degradation may not be achievable or necessary.[3]

Issue 2: The mass balance of the assay is low.

  • Possible Cause 1: Some degradation products may not be detected by the analytical method (e.g., they do not have a chromophore for UV detection).

  • Troubleshooting Steps:

    • Use a more universal detector, such as a mass spectrometer (MS) or a charged aerosol detector (CAD).

    • Adjust the mobile phase or gradient in your HPLC method to ensure all potential products are eluted.

  • Possible Cause 2: The degradation products may be volatile.

  • Troubleshooting Steps:

    • Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile degradants.

  • Possible Cause 3: The degradation products are precipitating out of the solution.

  • Troubleshooting Steps:

    • Visually inspect the samples for any precipitates.

    • Modify the solvent system to ensure all components remain in solution.

Issue 3: Peak shapes in the chromatogram are poor for the degradation products.

  • Possible Cause: The analytical method is not optimized for the degradation products.

  • Troubleshooting Steps:

    • Adjust the pH of the mobile phase to improve the peak shape of acidic or basic degradants.

    • Modify the HPLC gradient to better separate the degradation products from the parent compound and from each other.

    • Consider a different stationary phase (column) that may offer better selectivity for the observed degradants.

Quantitative Data Summary

The following table provides an illustrative example of the expected outcomes from a forced degradation study of this compound.

Stress ConditionTime (hours)Temperature (°C)% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (% Peak Area)
0.1 M HCl24608.523.2
0.1 M NaOH246015.239.8
3% H₂O₂1225 (RT)22.5121.9
Heat (in Water)48805.114.5
Photostability (ICH Q1B)7225 (RT)11.327.6

Experimental Protocols

1. Protocol for Acid/Base Hydrolysis Study

  • Objective: To determine the susceptibility of the compound to acid and base-catalyzed hydrolysis.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For acid hydrolysis, add a known volume of the stock solution to a solution of 0.1 M HCl to achieve a final drug concentration of 100 µg/mL.

    • For base hydrolysis, add a known volume of the stock solution to a solution of 0.1 M NaOH to achieve a final drug concentration of 100 µg/mL.

    • Prepare a control sample by adding the same volume of stock solution to purified water.

    • Incubate all samples at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).

    • Neutralize the aliquots from the acid and base samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

2. Protocol for Oxidative Degradation Study

  • Objective: To assess the oxidative stability of the compound.

  • Methodology:

    • Prepare a stock solution of the compound as described above.

    • Add a known volume of the stock solution to a 3% solution of hydrogen peroxide (H₂O₂) to achieve a final drug concentration of 100 µg/mL.

    • Maintain the sample at room temperature and protect it from light.

    • Withdraw aliquots at specified time intervals (e.g., 0, 1, 2, 4, 8, 12 hours).

    • Analyze the samples directly by a stability-indicating HPLC method.

Visualizations

Degradation_Pathway parent This compound oxidized 6-(2,4-Difluorophenyl)-3-pyridinecarboxylic acid parent->oxidized Oxidation (H₂O₂) photoproduct Photodegradation Product(s) parent->photoproduct Photolysis (Light)

Caption: Hypothetical degradation pathway of this compound.

Experimental_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis sample Sample at Time Points acid->sample base Base Hydrolysis base->sample oxidation Oxidation oxidation->sample thermal Thermal thermal->sample photo Photolysis photo->sample start Prepare Stock Solution of Compound expose Expose to Stress Conditions start->expose expose->acid expose->base expose->oxidation expose->thermal expose->photo analyze Analyze via Stability-Indicating HPLC sample->analyze report Report Degradation Profile analyze->report

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving peak tailing issues encountered during the HPLC analysis of pyridine and related basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is broader than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3][4] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while a value greater than 1.2 is generally considered to be tailing.[3][5][6] Significant tailing can compromise resolution, reduce quantitation accuracy, and affect the overall reliability of the HPLC method.[1][3]

Q2: Why are pyridine and other basic compounds prone to peak tailing in reversed-phase HPLC?

A2: Pyridine and other basic compounds, particularly those with amine functional groups, are susceptible to peak tailing due to secondary interactions with the stationary phase.[1][6] In reversed-phase HPLC, which often utilizes silica-based columns, residual silanol groups (Si-OH) on the silica surface are a primary cause.[1][7] These silanol groups are acidic and can become ionized (negatively charged), especially at mid-range pH.[7][8] Basic compounds like pyridine can be protonated (positively charged) in the mobile phase.[5] The electrostatic attraction between the positively charged basic analyte and the negatively charged silanol groups leads to a secondary retention mechanism, causing some molecules to be retained longer and resulting in a tailing peak.[5][6][7]

Q3: What are the main causes of peak tailing for pyridine compounds?

A3: The primary causes of peak tailing for pyridine compounds can be categorized as follows:

  • Chemical Interactions: The most common cause is the interaction between the basic pyridine analyte and acidic residual silanol groups on the silica-based stationary phase.[1][6][7] Trace metal contamination in the silica can also increase the acidity of silanol groups, exacerbating the issue.[1]

  • Column Issues: Problems with the HPLC column itself, such as a void at the column inlet, a partially blocked frit, or general column degradation, can lead to peak tailing for all compounds, including pyridine.[3][6]

  • Mobile Phase Effects: An improperly selected mobile phase pH, insufficient buffer capacity, or a mismatch between the sample solvent and the mobile phase can all contribute to poor peak shape.[3]

  • Instrumental Effects: Issues within the HPLC system, such as excessive extra-column volume (e.g., long tubing) or a slow detector response time, can cause band broadening and peak tailing.[3][9]

  • Sample Overload: Injecting too much sample (mass overload) can saturate the column and lead to peak distortion.[3][10]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing for pyridine compounds.

Guide 1: Mobile Phase Optimization

Optimizing the mobile phase is often the first and most effective step in addressing peak tailing for basic compounds.

Issue: Peak tailing observed for pyridine analytes.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: The pKa of silanol groups is typically in the range of 3.5-4.5.[5] By lowering the mobile phase pH to 3 or below, the silanol groups become protonated (neutral), which minimizes the ionic interaction with the protonated basic analyte.[1][5][6]

  • Use Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites.[1][11] TEA will preferentially interact with the silanol groups, reducing their availability to interact with the pyridine analyte.[11] However, be aware that TEA can be difficult to remove from the system and may suppress MS signals.[5]

  • Increase Buffer Concentration: A higher buffer concentration can sometimes improve peak shape by increasing the ionic strength of the mobile phase, which can help to mask the silanol interactions.[12]

Experimental Protocol: Mobile Phase pH Adjustment

  • Objective: To evaluate the effect of mobile phase pH on the peak shape of a pyridine compound.

  • Materials:

    • HPLC system with UV or MS detector

    • C18 column

    • Pyridine standard solution

    • Mobile phase components (e.g., acetonitrile, water)

    • Acids for pH adjustment (e.g., formic acid, trifluoroacetic acid)

  • Procedure:

    • Prepare a series of mobile phases with identical organic modifier concentrations but varying pH values (e.g., pH 7.0, pH 4.5, pH 3.0, pH 2.5).

    • Equilibrate the column with the first mobile phase (e.g., pH 7.0) until a stable baseline is achieved.

    • Inject the pyridine standard and record the chromatogram.

    • Flush the column and system thoroughly before introducing the next mobile phase.

    • Repeat the injection for each pH value.

    • Compare the tailing factor for the pyridine peak at each pH. A significant improvement in peak symmetry is expected at lower pH values.

Mobile Phase pHExpected Tailing Factor (Tf) for PyridineRationale
7.0High (>1.5)Silanol groups are ionized and strongly interact with the basic analyte.[6]
4.5ModeratePartial ionization of silanol groups leads to some interaction.
3.0Low (1.0 - 1.3)Silanol groups are mostly protonated, minimizing ionic interactions.[1][6]
2.5Low (1.0 - 1.2)Silanol groups are fully protonated, leading to improved peak shape.[5]
Guide 2: Column Selection and Care

The choice of HPLC column is critical for achieving good peak shape with basic compounds.

Issue: Persistent peak tailing despite mobile phase optimization.

Troubleshooting Steps:

  • Use a Modern, High-Purity Silica Column (Type B): Older silica columns (Type A) have a higher concentration of acidic silanol groups and trace metals, which cause significant tailing with basic compounds.[1] Modern Type B silica columns are much purer and have a lower silanol activity, resulting in better peak shapes.[1]

  • Select an End-Capped Column: End-capping is a process that chemically bonds a small, non-polar group (like trimethylsilyl) to the residual silanol groups, effectively shielding them from interaction with the analyte.[12][13]

  • Consider Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar functional group embedded in the alkyl chain, which can help to shield the residual silanol groups.[14]

    • Positively Charged Surface Phases: Some modern columns have a slight positive charge on the surface, which repels basic analytes and dramatically improves peak shape.[11]

    • Polymer-Based or Hybrid Columns: These columns are not silica-based and therefore do not have the issue of silanol interactions.[1]

  • Check for Column Contamination or Voids: If peak tailing appears suddenly for all peaks, it could indicate a physical problem with the column.[10] Try flushing the column with a strong solvent or reversing it (if the manufacturer allows) to dislodge any blockage at the inlet frit.[6] If a void is suspected, the column may need to be replaced.[3][6]

Column TypeSuitability for Pyridine CompoundsMechanism for Reducing Tailing
Traditional (Type A) SilicaPoorN/A
High-Purity (Type B) SilicaGoodLower silanol activity and metal content.[1]
End-CappedVery GoodResidual silanols are chemically shielded.[12][13]
Polar-EmbeddedExcellentSilanols are shielded by an embedded polar group.[14]
Positively Charged SurfaceExcellentRepels protonated basic analytes.[11]
Polymer-Based/HybridExcellentEliminates silanol interactions.[1]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of pyridine compounds.

G start Peak Tailing Observed for Pyridine Compound check_scope Is tailing specific to basic compounds or all peaks? start->check_scope specific_tailing Tailing is Specific to Pyridine/Basic Compounds check_scope->specific_tailing Specific general_tailing Tailing Affects All Peaks check_scope->general_tailing General mobile_phase_opt Optimize Mobile Phase specific_tailing->mobile_phase_opt instrument_check Check Instrument and Column general_tailing->instrument_check lower_ph Lower pH to < 3 mobile_phase_opt->lower_ph additives Use Additives (e.g., TEA) mobile_phase_opt->additives column_select Select Appropriate Column lower_ph->column_select If tailing persists additives->column_select If tailing persists endcapped Use End-Capped/ Base-Deactivated Column column_select->endcapped alt_phase Try Alternative Phase (e.g., Polar-Embedded) column_select->alt_phase dead_volume Check for Extra-Column Dead Volume instrument_check->dead_volume column_void Inspect for Column Void/ Blocked Frit instrument_check->column_void sample_overload Check for Sample Overload instrument_check->sample_overload

Caption: Troubleshooting workflow for peak tailing of pyridine compounds.

The following diagram illustrates the chemical interaction leading to peak tailing.

G cluster_surface Silica Surface (Stationary Phase) cluster_mobile Mobile Phase silanol_ionized Ionized Silanol Group (Si-O⁻) silanol_protonated Protonated Silanol Group (Si-OH) pyridine Protonated Pyridine (Py-H⁺) interaction Ionic Interaction (Secondary Retention) pyridine->interaction no_interaction No Ionic Interaction pyridine->no_interaction interaction->silanol_ionized peak_tailing Peak Tailing interaction->peak_tailing no_interaction->silanol_protonated good_peak Symmetrical Peak no_interaction->good_peak

Caption: Interaction between pyridine and silanol groups on the stationary phase.

References

minimizing impurities in 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde, primarily via the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.

Q1: My reaction shows low conversion, and I see a lot of unreacted 6-bromo-3-pyridinecarbaldehyde. What are the common causes?

A1: Low conversion in the Suzuki-Miyaura coupling can stem from several factors:

  • Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). The catalyst itself might be old or degraded. Using a fresh bottle or a more robust pre-catalyst can help.

  • Insufficient Base: The base is crucial for activating the boronic acid for transmetalation. Ensure you are using a sufficient excess (typically 2-3 equivalents) and that it is anhydrous if the protocol specifies.

  • Low Reaction Temperature: While some modern catalysts work at room temperature, many require heating (e.g., 80-110 °C) to drive the reaction to completion. Verify that your reaction is reaching the target temperature.

  • Poor Solvent Quality: Water content can affect the reaction. Use anhydrous solvents, and if an aqueous mixture is required (e.g., dioxane/water), ensure the water is properly degassed to remove dissolved oxygen.

Q2: I've isolated my product, but the NMR spectrum shows an unexpected aromatic impurity. What could it be?

A2: Several common side products can appear as aromatic impurities:

  • Homocoupled Boronic Acid: You may be seeing 2,2',4,4'-tetrafluorobiphenyl , which arises from the coupling of two molecules of (2,4-difluorophenyl)boronic acid. This is often favored by high temperatures or the presence of oxygen.

  • Protodeboronation Product: The (2,4-difluorophenyl)boronic acid can degrade to 1,3-difluorobenzene , especially under harsh basic conditions or prolonged heating.[1]

  • Ligand-Derived Impurity: If you are using a palladium catalyst with triphenylphosphine (PPh₃) ligands, such as Pd(PPh₃)₄, a common and difficult-to-remove impurity is 6-phenyl-3-pyridinecarbaldehyde . This occurs when a phenyl group from the ligand is transferred to your pyridine starting material instead of the desired difluorophenyl group.[2][3] Consider using a ligandless catalyst system or a catalyst with bulky alkylphosphine ligands (e.g., XPhos, SPhos) to avoid this.[4]

  • Unreacted Starting Material: Residual 6-bromo-3-pyridinecarbaldehyde will also appear as an aromatic impurity.

Q3: My final product has a dark, grayish color. How do I remove residual palladium?

A3: Residual palladium catalyst can be challenging to remove completely. Here are a few strategies:

  • Filtration: After the reaction, filtering the crude mixture through a pad of Celite® can remove a significant portion of the precipitated palladium black.

  • Aqueous Workup: A standard aqueous workup can help partition some of the palladium salts.

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent (e.g., ethyl acetate, dichloromethane) and stirring with activated charcoal for a short period can adsorb residual palladium. Be aware that this may also reduce your product yield.

  • Specialized Scavengers: Commercially available metal scavengers (e.g., silica-based thiourea or thiol scavengers) can be very effective at binding and removing trace palladium.

Q4: The aldehyde peak in my starting material's NMR is broad or reduced. Is this a problem?

A4: Yes, this indicates potential issues with your starting material, 6-bromo-3-pyridinecarbaldehyde. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if stored improperly.[5] Using oxidized starting material will lead to the formation of 6-(2,4-difluorophenyl)-3-pyridinecarboxylic acid as a significant impurity in your final product, which can be difficult to separate. It is recommended to use freshly purified starting material or check its purity by NMR before starting the reaction.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[7] This involves reacting 6-bromo-3-pyridinecarbaldehyde with (2,4-difluorophenyl)boronic acid in the presence of a palladium catalyst and a base.

Q2: Do I need to protect the aldehyde group during the Suzuki coupling?

A2: Generally, no. The aldehyde functional group is typically stable under the conditions of a Suzuki-Miyaura reaction.[5] However, it is critical to maintain an inert atmosphere to prevent oxidation of the aldehyde.

Q3: Which palladium catalyst and base combination is best?

A3: The optimal choice depends on substrate reactivity and desired reaction conditions. Here are some common combinations reported for similar pyridine couplings:

  • Pd(PPh₃)₄ with K₂CO₃ or K₃PO₄: A classic and widely used system, but be aware of potential impurities from the PPh₃ ligands.[4][8]

  • Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) and K₃PO₄: These more modern ligands often provide higher yields, faster reaction times, and can help suppress ligand-derived impurities.[4]

  • Microwave-assisted coupling: Using microwave irradiation can drastically reduce reaction times from hours to minutes, often with improved yields.[9]

Q4: How can I best purify the final product?

A4:

  • Aqueous Workup: First, perform a standard aqueous workup to remove the base and inorganic salts.

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the desired product from unreacted starting materials, homocoupled byproducts, and ligand-derived impurities. A gradient of ethyl acetate in hexanes is a common eluent system.[10]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be used as a final purification step to achieve high purity.

Data Presentation

The following table summarizes various reported conditions for Suzuki-Miyaura coupling reactions involving pyridine halides and arylboronic acids, which can serve as a guide for optimization.

Pyridine HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Ref.
6-Bromopyridin-3-amineArylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2-3)Dioxane/H₂O (4:1)85-95--
2-Bromopyridine2,5-Difluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)THF/H₂O (2:1)40289
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)-K₂CO₃ (2)Propylene Carbonate120295[11]
2-Bromopyridine2-PyridylboronatePd₂(dba)₃ (1)Phosphite Ligand (3)KF (3)Dioxane110-74-82[12]
4-Bromoanisole2-Fluoropyridine-3-boronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)120 (µW)0.25-[9]

Experimental Protocols

Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a generalized method adapted from standard procedures for the Suzuki coupling of pyridine halides.[4][8][12]

Materials:

  • 6-Bromo-3-pyridinecarbaldehyde (1.0 equiv)

  • (2,4-Difluorophenyl)boronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) OR Palladium(II) acetate [Pd(OAc)₂] (2 mol%) with a suitable ligand like SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-3-pyridinecarbaldehyde (1.0 equiv), (2,4-difluorophenyl)boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Via syringe, add the degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 6-bromo-3-pyridinecarbaldehyde is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants (6-Bromo-3-pyridinecarbaldehyde, (2,4-Difluorophenyl)boronic acid, Base) B 2. Add Pd Catalyst C 3. Add Degassed Solvent D 4. Heat under Inert Atmosphere (90-100 °C) C->D Start Reaction E 5. Monitor Progress (TLC / LC-MS) F 6. Aqueous Workup (EtOAc/Water) E->F Reaction Complete G 7. Column Chromatography H 8. Pure Product

Caption: General experimental workflow for the synthesis of the target molecule.

Troubleshooting_Purity Start Low Purity of Final Product Impurity_Type Identify Impurity Type (NMR, LC-MS) Start->Impurity_Type Unreacted_SM Unreacted Starting Material (6-bromo-3-pyridinecarbaldehyde) Impurity_Type->Unreacted_SM  Matches SM   Homocoupling Homocoupled Boronic Acid (2,2',4,4'-tetrafluorobiphenyl) Impurity_Type->Homocoupling  Dimeric Boronic Acid MW   Ligand_Impurity Ligand-Derived Impurity (6-phenyl-3-pyridinecarbaldehyde) Impurity_Type->Ligand_Impurity  Product MW - F₂ + H₂   Other Other (e.g., protodeboronation) Impurity_Type->Other  Other Signal   Sol_Unreacted Solution: - Increase reaction time/temp - Check catalyst activity - Use more base Unreacted_SM->Sol_Unreacted Sol_Homocoupling Solution: - Ensure strict inert atmosphere - Lower reaction temperature Homocoupling->Sol_Homocoupling Sol_Ligand Solution: - Use ligandless Pd source - Switch to bulky alkylphosphine ligands (XPhos, SPhos) Ligand_Impurity->Sol_Ligand

Caption: Troubleshooting decision tree for identifying and addressing impurities.

Impurity_Factors cluster_params Reaction Parameters cluster_impurities Potential Impurities Catalyst Catalyst Choice (e.g., Pd(PPh₃)₄ vs Pd/XPhos) Ligand_Imp Ligand-Derived Byproduct Catalyst->Ligand_Imp influences Atmosphere Reaction Atmosphere (Inert vs. Air) Homocoupling Boronic Acid Homocoupling Atmosphere->Homocoupling promotes Oxidation Aldehyde Oxidation Atmosphere->Oxidation promotes Base Base Strength / Time (e.g., K₂CO₃, prolonged heating) Protodeboronation Protodeboronation Base->Protodeboronation can promote

Caption: Relationship between reaction parameters and impurity formation.

References

Technical Support Center: Synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde, a key intermediate for researchers in drug development. This guide focuses on the common challenges encountered during its synthesis, particularly via Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halogenated pyridinecarbaldehyde derivative (such as 6-chloro-3-pyridinecarbaldehyde) with (2,4-difluorophenyl)boronic acid in the presence of a palladium catalyst and a base.[1]

Q2: Why is catalyst selection so critical for this specific Suzuki-Miyaura coupling?

A2: Catalyst selection is crucial due to the challenging nature of the substrates. Polyfluorinated phenylboronic acids, like 2,4-difluorophenylboronic acid, are susceptible to a side reaction called protodeboronation, where the boronic acid group is replaced by a hydrogen atom under the basic reaction conditions.[2][3] A highly active catalyst is required to ensure the desired cross-coupling reaction occurs faster than the decomposition of the boronic acid.[4]

Q3: Which types of palladium catalysts are generally recommended?

A3: For coupling challenging substrates, modern palladium precatalysts, often featuring bulky and electron-rich phosphine ligands, are highly recommended.[5][6] Catalysts with ligands such as XPhos, SPhos, and RuPhos have demonstrated high efficacy in similar Suzuki-Miyaura couplings involving electron-deficient or sterically hindered partners.[7][8] These ligands help to stabilize the palladium center and facilitate the key steps of the catalytic cycle.[5]

Q4: What are common side products, and how can they be minimized?

A4: A primary side product is the result of protodeboronation of the 2,4-difluorophenylboronic acid, leading to the formation of 1,3-difluorobenzene.[2] Homocoupling of the boronic acid to form 2,2',4,4'-tetrafluorobiphenyl can also occur. Minimizing these side products involves using a highly active catalyst to promote the desired cross-coupling at a faster rate, optimizing the base and solvent system, and using the boronic acid in a slight excess.[9][10]

Q5: My reaction is not going to completion or has a very low yield. What are the first things I should check?

A5: First, verify the quality and purity of your reagents, especially the boronic acid, which can degrade upon storage.[9] Ensure that your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the palladium catalyst.[11] Degassing the solvent is also a critical step.[9] Finally, re-evaluate your choice of catalyst, ligand, and base combination, as this is highly substrate-dependent.[12]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst or a more robust precatalyst. Ensure proper handling to avoid exposure to air and moisture.[11]
Poor quality of boronic acidUse freshly purchased or properly stored boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester) if degradation is suspected.[6]
Insufficiently inert atmosphereThoroughly degas the solvent and ensure the reaction vessel is properly purged with an inert gas (argon or nitrogen) before adding the catalyst.[11]
Incorrect base or solventPerform a screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[8][10]
Unreproducible Results Sensitivity to reaction conditionsSmall variations in stirring rate, temperature, or reagent addition can impact the reaction. Maintain consistent experimental parameters.[9]
Variable quality of reagentsUse reagents from the same batch for a series of experiments to ensure consistency.[9]
Inconsistent degassingStandardize the degassing procedure (e.g., number of freeze-pump-thaw cycles or duration of inert gas sparging).
Formation of Significant Side Products Protodeboronation of boronic acidUse a more active catalyst system to accelerate the cross-coupling.[2] Consider using milder bases or running the reaction at a lower temperature if the catalyst is sufficiently active.
Homocoupling of reagentsThis can be due to the presence of oxygen. Ensure a strictly inert atmosphere.[9] Adjusting the stoichiometry of the reactants might also help.
Difficulty in Product Purification Co-elution with byproductsIf the product co-elutes with boronic acid-derived impurities, an acidic or basic wash during workup might help remove them. Optimize your chromatography conditions (solvent system, gradient).

Catalyst System Comparison for Similar Suzuki-Miyaura Couplings

While specific data for this compound is limited in the literature, the following table summarizes the performance of various palladium catalysts in the coupling of halo-pyridines with fluorinated phenylboronic acids. This data can serve as a starting point for catalyst selection and optimization.

Catalyst/LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2-BromopyridinePhenylboronic AcidNa₂CO₃Toluene/EtOH/H₂O801285[13]
Pd(dppf)Cl₂4-ChloropyridinePhenylboronic AcidK₂CO₃Dioxane1001278[14]
Pd₂(dba)₃ / SPhos2-Chloropyridine2-Fluorophenylboronic AcidK₃PO₄Toluene/H₂O100295[7]
XPhos Pd G24-Chloroanisole2,5-Difluorophenylboronic AcidK₃PO₄THF/H₂ORT0.598[4]
Pd(OAc)₂ / Ad₂PnBu2,6-DichloropyridineHeptylboronic pinacol esterLiOᵗBuDioxane/H₂O100-94

Note: The yields and reaction conditions are highly dependent on the specific substrates and should be optimized for the synthesis of this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and may require optimization for your specific reaction.

Materials:

  • 6-Chloro-3-pyridinecarbaldehyde

  • (2,4-Difluorophenyl)boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., XPhos Pd G2, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel (e.g., a Schlenk tube or round-bottom flask), add 6-chloro-3-pyridinecarbaldehyde, (2,4-difluorophenyl)boronic acid, the base, and the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X Complex OxAdd->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' Complex Transmetalation->Ar-Pd(II)-Ar'(L2) RedElim Reductive Elimination RedElim->Pd(0)L2 Ar-Ar' (Product) Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)₂ / Base Ar-Pd(II)-Ar'(L2)->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Add Reactants, Catalyst, Base) start->setup inert Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Work-up (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS) purification->analysis end End analysis->end

References

Technical Support Center: Synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde. The synthesis of this compound, a key intermediate in pharmaceutical development, is often achieved via a Suzuki-Miyaura cross-coupling reaction. Solvent selection is a critical parameter that can significantly impact reaction yield, purity, and reaction time. This guide addresses common issues related to solvent effects and other reaction parameters.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound, with a focus on the role of solvents.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Rationale
Inappropriate Solvent System Screen a variety of solvents and solvent/water mixtures. Common systems for Suzuki couplings include toluene/water, dioxane/water, and THF/water.[1][2][3] The optimal ratio of organic solvent to water often ranges from 2:1 to 10:1.[4] For some reactions, anhydrous conditions may be necessary.[4]The solvent plays a crucial role in dissolving reactants, facilitating the catalytic cycle, and influencing the rate of transmetalation. The polarity of the solvent can significantly affect the reaction outcome.
Poor Catalyst Activity Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced to the active Pd(0) species.[4][5] Consider using a more electron-rich and bulky ligand to enhance catalyst stability and reactivity.[5]The choice of solvent can influence catalyst stability and activity. Some solvents may coordinate with the metal center, affecting the catalytic cycle.
Ineffective Base The choice of base is critical and often solvent-dependent. Common bases include K₂CO₃, Cs₂CO₃, K₃PO₄, and Na₂CO₃.[2] The solubility of the base in the chosen solvent system is a key factor.The base is required for the transmetalation step of the Suzuki-Miyaura coupling.[1][6] Its effectiveness can be highly dependent on the solvent's ability to dissolve it and facilitate the reaction.
Reactant Degradation Boronic acids can be unstable and prone to decomposition (protodeboronation), especially in aqueous conditions.[4] Consider using boronic esters, which can be more stable.The solvent and pH can influence the rate of boronic acid degradation.

Issue 2: Formation of Byproducts

Potential Cause Troubleshooting Step Rationale
Homocoupling of Boronic Acid Degas the solvent thoroughly before use to remove dissolved oxygen. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.[2]Oxygen can promote the oxidative homocoupling of the boronic acid, leading to the formation of biphenyl impurities.
Protodeboronation Minimize reaction time and temperature where possible. Anhydrous conditions or the use of boronic esters might mitigate this side reaction.[4]This side reaction, where the boronic acid is replaced by a hydrogen atom, can be influenced by the solvent and the presence of water.
Ligand-Derived Impurities If using phosphorus-based ligands, impurities derived from the ligand's aryl groups can sometimes be a challenge.[7] Consider screening different ligands.The choice of solvent can sometimes influence the stability of the ligand and its propensity to participate in side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent system for the Suzuki-Miyaura coupling to synthesize this compound?

A common and effective starting point is a mixture of an organic solvent and water, such as a 4:1 ratio of dioxane to water or a 2:1 ratio of toluene to water.[2][3] The presence of water can be crucial for the transmetalation step.[4] However, the optimal system should be determined experimentally.

Q2: How does the choice of solvent affect the reaction temperature?

The reaction temperature is typically set near the boiling point of the solvent or the lower-boiling component of a solvent mixture, usually between 60-100 °C.[1] For instance, reactions in toluene are often run at higher temperatures than those in THF. It is important to choose a solvent that allows for an appropriate reaction temperature without causing degradation of the reactants or catalyst.

Q3: Can the reaction be performed under solvent-free conditions?

While some multicomponent reactions can be performed under solvent-free conditions, the Suzuki-Miyaura coupling typically requires a solvent to facilitate the interaction of the reactants and the catalyst.[8][9]

Q4: How can I improve the solubility of my reactants?

If you are experiencing solubility issues, consider switching to a more polar aprotic solvent like DMF or DMSO.[1] However, be aware that these solvents can also influence the reaction in other ways and may require different reaction conditions.

Q5: What is the role of water in the Suzuki-Miyaura coupling?

The role of water is complex and can be beneficial. It is generally accepted that the transmetalation step can involve a μ-bridging hydroxy group between the palladium and boron atoms, which is facilitated by the presence of water.[4] Water can also help to dissolve the inorganic base.

Experimental Protocols

A general experimental protocol for a Suzuki-Miyaura coupling to synthesize this compound is provided below. This should be considered a starting point and may require optimization.

Materials:

  • 6-Bromo-3-pyridinecarbaldehyde

  • (2,4-Difluorophenyl)boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Degassed solvent (e.g., 4:1 Dioxane/Water)

Procedure:

  • To a reaction flask, add 6-bromo-3-pyridinecarbaldehyde (1.0 equiv), (2,4-difluorophenyl)boronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Purge the flask with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes hypothetical yield data based on solvent screening for the synthesis of 2-arylpyridines, which can serve as a reference for optimizing the synthesis of this compound.

Entry Solvent Temperature (°C) Yield (%)
1Toluene1005
2Toluene/H₂O (4:1)10040
3Dioxane10039
4Dioxane/H₂O (4:1)10074

Data adapted from a study on the synthesis of 2-arylpyridines and is for illustrative purposes.[3]

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and troubleshooting.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OR)2, Base) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Product Yield CheckSolvent Is the solvent system optimal? Start->CheckSolvent ScreenSolvents Screen different solvents and aprotic/aqueous mixtures (Toluene, Dioxane, THF, etc.) CheckSolvent->ScreenSolvents No CheckCatalyst Is the catalyst active? CheckSolvent->CheckCatalyst Yes ScreenSolvents->CheckCatalyst NewCatalyst Use fresh catalyst/ligand or screen different ligands CheckCatalyst->NewCatalyst No CheckBase Is the base effective? CheckCatalyst->CheckBase Yes NewCatalyst->CheckBase ScreenBases Screen different bases (K2CO3, Cs2CO3, K3PO4) CheckBase->ScreenBases No Success Improved Yield CheckBase->Success Yes ScreenBases->Success

Caption: A troubleshooting workflow for low product yield in the synthesis.

References

Technical Support Center: Troubleshooting Low Recovery of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pyridine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, specifically low recovery, encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low recovery of my pyridine derivative after purification?

A: Low recovery can stem from several factors, including the inherent chemical properties of the pyridine derivative and the purification method chosen. Common causes include irreversible adsorption to the stationary phase (e.g., silica gel), degradation of the compound, and physical loss during workup or solvent evaporation.[1] Pyridine derivatives, especially those with reactive functional groups, can be sensitive to the acidic nature of silica gel.[1] Additionally, some derivatives may be unstable and prone to degradation during the purification process.[1]

Q2: How does the basicity (pKa) of my pyridine derivative affect its recovery?

A: The basicity of the pyridine ring is a critical factor. Most pyridine derivatives have a pKa between 5 and 6.[1] This basicity leads to strong interactions with acidic surfaces, most notably the silanol groups on standard silica gel.[1] This interaction can cause peak tailing in chromatography and, in severe cases, irreversible adsorption, leading to significant loss of material on the column.[1]

Q3: Can my compound be lost during solvent evaporation?

A: Yes, pyridine and some of its lower molecular weight derivatives can be relatively volatile. If you are experiencing low recovery after solvent removal, the compound may be co-evaporating with the solvent.[1] This is particularly true when using high temperatures or a high-vacuum rotary evaporator.

Q4: Are there specific purification techniques that are known to give poor recovery for pyridines?

A: Standard silica gel chromatography is often a major source of low recovery for pyridine derivatives due to the acidic nature of the stationary phase.[1] While effective for many organic compounds, it can lead to the issues described above. Recoveries can be improved by using alternative stationary phases or modifying the mobile phase.

Troubleshooting Guide: Low Recovery During Purification

This section addresses specific issues that can lead to low recovery and provides actionable solutions.

Issue 1: Low Recovery After Column Chromatography

Question: My pyridine derivative is sticking to the silica gel column, and I'm getting very low yields. What can I do?

Answer: This is a frequent problem caused by the interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[1] To mitigate this, you can either deactivate the silica gel or use an alternative stationary phase.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with your compound for binding to the acidic sites.

    • Triethylamine (TEA): Typically, adding 0.1-1% TEA to the eluent is very effective at improving recovery and reducing peak tailing.[1]

    • Ammonia: A solution of methanol saturated with ammonia can also be used as a polar component in the mobile phase.

  • Use an Alternative Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.

    • Deactivated Silica: You can pre-treat standard silica gel by slurrying it with a solvent system containing a base (e.g., 1% TEA) before packing the column.

    • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.

    • End-capped Silica (e.g., C18): For reverse-phase chromatography, modern, high-purity, end-capped columns have minimal residual silanol activity, which helps produce symmetrical peaks and improve recovery.[1]

  • Stability Check: Your compound may be degrading on the silica.

    • 2D TLC Analysis: Perform a two-dimensional TLC to check for stability. If the spot elongates or new spots appear in the second dimension, it indicates degradation.[1]

Issue 2: Low Recovery After Aqueous Workup/Extraction

Question: I seem to be losing my compound during the liquid-liquid extraction phase of my workup. How can I improve recovery?

Answer: Low recovery during extraction is often due to the pyridine derivative's solubility in the aqueous phase, especially if acidic or basic washes are used. The protonated form of pyridine is highly water-soluble.

Troubleshooting Steps:

  • Control the pH: Ensure the aqueous layer is basic (pH > 8) before extracting your pyridine derivative into an organic solvent. This ensures the pyridine nitrogen is in its neutral, more organosoluble form. Use a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to adjust the pH.

  • Salting Out: Add a saturated solution of sodium chloride (brine) during the extraction. This increases the ionic strength of the aqueous layer, decreasing the solubility of your organic compound and driving it into the organic phase.

  • Choice of Organic Solvent: Use a more polar organic solvent for the extraction if your derivative has polar functional groups. Dichloromethane (DCM) or a mixture of solvents may be more effective than ethyl acetate or ether.

Issue 3: Low Recovery After Recrystallization

Question: My compound is not crystallizing well, or I'm losing a lot of material in the mother liquor. What should I try?

Answer: Recrystallization issues can arise from choosing a suboptimal solvent system or from the inherent properties of some pyridine derivatives that make them difficult to crystallize.[2]

Troubleshooting Steps:

  • Systematic Solvent Screening: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[2] Test a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexanes, and water) on a small scale.[2]

  • Use a Two-Solvent System: This is effective when no single solvent has the ideal properties.[2] Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.[2]

  • Avoid "Oiling Out": If your compound comes out of solution as an oil, it is because the solution is supersaturated above the compound's melting point. Try using a larger volume of solvent or a solvent system with a lower boiling point.[3]

Data Presentation: Purification Method Performance

The following tables summarize expected recovery rates for various purification techniques applied to pyridine derivatives. These values are illustrative and can vary based on the specific compound and experimental conditions.

Table 1: Typical Recovery Rates for Pyridine Derivative Purification

Purification MethodTypical Recovery RateKey Considerations
Flash Chromatography (Standard Silica)50-85%Highly dependent on compound polarity and basicity. Significant potential for loss.
Flash Chromatography (Modified)>90%Using TEA in the mobile phase or alternative stationary phases like alumina dramatically improves recovery.[4]
Recrystallization70-95%Highly dependent on optimizing the solvent system. Losses occur in the mother liquor.
Acid-Base Extraction>95%Very high recovery is possible with careful pH control. A study reported nearly 99% recovery of pyridine from a waste stream.[3]
Distillation>98%Excellent for thermally stable, volatile compounds. A patent described recovery of >99.9% pure pyridine.[5]

Table 2: HPLC Recovery Data for a Novel Pyridine Derivative

Analysis TypeRecovery Percentage
Mean Recovery98.4%
This data is from a validated RP-HPLC method for a specific novel pyridine derivative and illustrates the high recovery possible with optimized chromatographic methods.

Experimental Protocols

Protocol 1: Diagnosing Compound Stability on Silica Gel using 2D TLC

This method helps determine if your low recovery is due to degradation on the chromatography stationary phase.[1]

  • Spotting: On a square TLC plate, spot your crude sample mixture in the bottom-left corner.

  • First Development: Develop the plate in a suitable solvent system.

  • Drying and Rotation: Remove the plate from the developing chamber and dry it completely. Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now at the bottom.

  • Second Development: Develop the plate again in the same solvent system.

  • Analysis: Visualize the plate. Stable compounds will appear on a 45-degree diagonal line from the origin. Any spots that appear off this diagonal represent degradation products that formed while the compound was adsorbed on the silica.

Protocol 2: High-Recovery Flash Chromatography of a Basic Pyridine Derivative

This protocol incorporates a basic modifier to minimize interaction with the silica stationary phase.

  • Solvent System Selection: Determine an appropriate solvent system using TLC. To the chosen eluent (e.g., 70:30 Hexane:Ethyl Acetate), add 0.5-1% triethylamine (TEA).

  • Column Packing: Pack a flash chromatography column with silica gel using the TEA-modified eluent. It is crucial to use the modified eluent for packing to ensure the entire stationary phase is deactivated.

  • Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase or a stronger solvent (like DCM). Adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column.

  • Elution: Run the chromatography using the TEA-modified eluent, collecting fractions as usual.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual TEA, which has a high boiling point, you may co-evaporate with a lower-boiling solvent like DCM.

Mandatory Visualizations

Logical Workflows (Graphviz)

start Low Recovery of Pyridine Derivative purification_method What was the purification method? start->purification_method chromatography Column Chromatography purification_method->chromatography Chromatography extraction Aqueous Extraction purification_method->extraction Extraction recrystallization Recrystallization purification_method->recrystallization Recrystallization chrom_issue Possible Issues: 1. Irreversible Adsorption 2. On-Column Degradation chromatography->chrom_issue extract_issue Possible Issue: Compound is water-soluble (protonated form) extraction->extract_issue recrystal_issue Possible Issues: 1. Suboptimal solvent 2. High solubility in mother liquor recrystallization->recrystal_issue chrom_solution Solutions: - Add TEA (0.5-1%) to eluent - Use Alumina or C18 column - Perform 2D TLC stability test chrom_issue->chrom_solution extract_solution Solutions: - Basify aqueous layer (pH > 8) - Use brine (saturated NaCl) - Use a more polar organic solvent extract_issue->extract_solution recrystal_solution Solutions: - Systematic solvent screen - Use two-solvent system - Ensure slow cooling recrystal_issue->recrystal_solution

Caption: General troubleshooting workflow for low recovery.

start Crude Pyridine Derivative is_solid Is the compound a solid? start->is_solid is_volatile Is the compound thermally stable & volatile? is_solid->is_volatile No recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_basic Is the compound significantly basic? is_volatile->is_basic No distill Purify by Distillation is_volatile->distill Yes acid_base Use Acid-Base Extraction is_basic->acid_base Yes chrom_mod Use Modified Chromatography (Alumina or Silica + TEA) is_basic->chrom_mod No, but has chromatography issues chrom_std Standard Silica Chromatography (High risk of low recovery) is_basic->chrom_std No (use with caution) recrystallize->chrom_mod If impurities persist acid_base->chrom_mod If further purification needed

Caption: Decision tree for selecting a purification method.

start Chromatography Problem: Low Recovery / Peak Tailing stability_check Check Stability on Silica (2D TLC) start->stability_check degrades Degradation Observed stability_check->degrades Yes stable Compound is Stable stability_check->stable No use_inert Use Inert Stationary Phase (Alumina, Polymer, End-capped C18) degrades->use_inert modify_mp Modify Mobile Phase stable->modify_mp success Problem Resolved use_inert->success add_tea Add Competing Base (e.g., 0.5-1% TEA) modify_mp->add_tea Normal Phase adjust_ph Adjust Mobile Phase pH (e.g., pH < 3 for RP-HPLC) modify_mp->adjust_ph Reverse Phase add_tea->success adjust_ph->success

Caption: Workflow for optimizing chromatographic purification.

References

Validation & Comparative

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated versus non-fluorinated pyridine derivatives, highlighting the profound impact of fluorination on key physicochemical and pharmacological properties. The inclusion of supporting experimental data and detailed protocols aims to equip researchers with the necessary information to leverage fluorine's unique characteristics in the design of next-generation therapeutics.

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. Its functionalization with fluorine atoms can dramatically alter a molecule's properties, often leading to enhanced efficacy, improved safety profiles, and better pharmacokinetic characteristics.[1][2] The introduction of fluorine, the most electronegative element, imparts unique electronic effects that influence a compound's acidity, lipophilicity, and metabolic stability.[2][3] These modifications can lead to superior drug candidates with enhanced biological activity.[4][5]

Physicochemical Properties: A Tale of Two Pyridines

The introduction of fluorine to a pyridine ring significantly modulates its fundamental physicochemical properties, namely its basicity (pKa) and lipophilicity (logP). These parameters are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Pyridine Derivatives

PropertyNon-Fluorinated PyridineFluorinated PyridineImpact of Fluorination
pKa ~5.2Decreases (e.g., 2-fluoropyridine: ~ -0.44)The strong electron-withdrawing nature of fluorine reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity.[3][6]
logP / logD ~0.65Generally IncreasesFluorination typically enhances lipophilicity, which can improve membrane permeability and cell uptake. However, the effect can be context-dependent.[1][6]
Metabolic Stability Susceptible to oxidationGenerally IncreasedThe strong carbon-fluorine bond can block sites of metabolic oxidation by cytochrome P450 enzymes, prolonging the drug's half-life.[1][4][7]

Biological Activity and Pharmacokinetics: The Ripple Effect of Fluorination

The changes in physicochemical properties induced by fluorination have a direct and often beneficial impact on the biological activity and pharmacokinetic profile of pyridine derivatives.

Table 2: Comparative Biological and Pharmacokinetic Properties

PropertyNon-Fluorinated Pyridine DerivativeFluorinated Pyridine DerivativeRationale for Improvement
Receptor Binding Affinity VariableOften IncreasedFluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding.[1]
Potency BaselineFrequently EnhancedImproved binding affinity and better cell permeability contribute to increased biological potency.[2][4]
Selectivity May be promiscuousOften ImprovedThe specific interactions mediated by fluorine can lead to higher selectivity for the intended biological target over off-targets.[4]
Pharmacokinetics (PK) VariableGenerally ImprovedEnhanced metabolic stability leads to a longer half-life and improved bioavailability.[2][4]

Experimental Protocols

To facilitate the empirical validation of these principles, detailed methodologies for key experiments are provided below.

Protocol 1: pKa Determination by Potentiometric Titration

This method determines the acid dissociation constant (pKa) by monitoring pH changes in a solution upon the addition of a titrant.

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Test compound (pyridine derivative)

  • Deionized water

Procedure:

  • Calibrate the pH meter using standard buffers (pH 4, 7, and 10).[8]

  • Dissolve a precisely weighed amount of the test compound in deionized water to a concentration of approximately 1 mM.[8]

  • Add KCl to the solution to a final concentration of 0.15 M.[8]

  • If the compound is a base, titrate with standardized 0.1 M HCl. If it is an acid, titrate with 0.1 M NaOH.

  • Add the titrant in small increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

  • Perform the titration in triplicate to ensure reproducibility.[8]

Protocol 2: Lipophilicity (logD) Determination by Shake-Flask Method

This classic method measures the distribution of a compound between two immiscible phases, typically n-octanol and a buffered aqueous solution.

Materials:

  • n-Octanol (pre-saturated with buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Test compound

  • Vials with screw caps

  • Vortex mixer or rotator

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4) and n-octanol. A typical ratio is 1:1.[9]

  • Cap the vials and shake vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.[9]

  • Centrifuge the vials to ensure complete phase separation.

  • Carefully withdraw an aliquot from both the aqueous and n-octanol layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the distribution coefficient (D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • logD is the base-10 logarithm of D.

Protocol 3: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.

Materials:

  • Human liver microsomes (HLM)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Test compound and positive control (a compound with known metabolic instability)

  • Incubator/shaker set to 37°C

  • Acetonitrile (ACN) with an internal standard for quenching the reaction

  • LC-MS/MS for analysis

Procedure:

  • Prepare a master mix containing phosphate buffer and liver microsomes.[10]

  • Add the test compound to the master mix at a final concentration of typically 1 µM.[10]

  • Pre-incubate the mixture at 37°C for 5-10 minutes.[10]

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[11]

  • Centrifuge the quenched samples to precipitate the proteins.[10]

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear portion of the curve.[10]

Visualizing Experimental Workflows and Logical Relationships

To provide a clearer understanding of the processes involved in comparing these derivatives, the following diagrams illustrate a typical experimental workflow and the logical impact of fluorination.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Physicochemical & Biological Analysis cluster_evaluation Data Evaluation & Comparison Pyridine Pyridine NonF_Pyridine Non-Fluorinated Derivative Pyridine->NonF_Pyridine Standard Functionalization F_Pyridine Fluorinated Derivative Pyridine->F_Pyridine Fluorination pKa pKa Determination NonF_Pyridine->pKa logD logD Measurement NonF_Pyridine->logD MetStab Metabolic Stability Assay NonF_Pyridine->MetStab Binding Receptor Binding Assay NonF_Pyridine->Binding F_Pyridine->pKa F_Pyridine->logD F_Pyridine->MetStab F_Pyridine->Binding Compare Comparative Analysis pKa->Compare logD->Compare MetStab->Compare Binding->Compare

Caption: A general experimental workflow for the comparative analysis.

fluorination_impact cluster_physicochem Physicochemical Changes cluster_pharma Pharmacological Consequences cluster_outcome Therapeutic Outcome Fluorination Fluorination of Pyridine Ring pKa Lower pKa (Increased Acidity) Fluorination->pKa logP Increased logP (Higher Lipophilicity) Fluorination->logP MetStab Blocked Metabolic Sites Fluorination->MetStab Binding Altered Receptor Binding pKa->Binding Permeability Enhanced Membrane Permeability logP->Permeability PK Improved Pharmacokinetics MetStab->PK Outcome Improved Potency, Selectivity, and Drug-like Properties Binding->Outcome Permeability->Outcome PK->Outcome

Caption: The cascading effects of fluorination on drug properties.

References

Biological Activity of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available literature reveals a notable absence of specific biological activity data for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde. While the broader class of pyridine derivatives has been extensively studied for various therapeutic applications, this particular compound remains largely uncharacterized in the public domain.

This guide aims to provide a comparative overview based on the biological activities of structurally related analogs. The information presented is intended for researchers, scientists, and drug development professionals to highlight potential areas of investigation for this compound.

Comparison with Structurally Related Pyridine Analogs

Lacking direct data on the target compound, this section will focus on the biological activities of pyridine derivatives sharing key structural motifs, such as the 6-aryl-3-substituted pyridine core. These analogs have demonstrated a range of activities, primarily as anticancer agents and enzyme inhibitors.

Table 1: Biological Activity of Selected Pyridine Analogs

Compound/AnalogTarget/ActivityCell Line/EnzymeIC50/Activity
This compound Data Not Available N/A N/A
Analog 1: 6-Aryl-3-cyanopyridine DerivativesAnticancerVarious Cancer Cell LinesVaries with substitution
Analog 2: Pyridine-based Kinase Inhibitorsp38α MAP KinaseEnzyme AssayVaries with substitution
Analog 3: Pyridinecarboxaldehyde ThiosemicarbazonesAnticancerVarious Cancer Cell LinesVaries with substitution

Note: The IC50 values and specific activities for the analogs are highly dependent on the specific substitutions on the pyridine ring and the nature of the aryl group.

Potential Therapeutic Applications and Signaling Pathways

Based on the activities of its analogs, this compound could potentially be investigated for similar biological effects.

Anticancer Activity: Many 6-arylpyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The underlying mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Enzyme Inhibition: The pyridine scaffold is a common feature in many enzyme inhibitors. For instance, the analog 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one has been identified as a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). The p38 MAPK pathway is a critical regulator of inflammatory responses and is implicated in various diseases, including cancer.

G cluster_1 MAPK Signaling Cascade Growth Factors Growth Factors MAP3K MAP3K Growth Factors->MAP3K Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAP3K Stress Stress Stress->MAP3K MAP2K MAP2K MAP3K->MAP2K phosphorylates p38_alpha p38α MAP2K->p38_alpha phosphorylates Downstream Substrates Downstream Substrates p38_alpha->Downstream Substrates phosphorylates Cellular Responses Cellular Responses p38_alpha->Cellular Responses

Caption: Potential p38 MAPK signaling pathway that could be targeted.

Experimental Protocols

While no specific protocols for this compound are available, the following are general methodologies used for evaluating the biological activity of its analogs.

1. Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate Incubate Add_MTT->Incubate Add_Solubilizer Add Solubilization Solution Incubate->Add_Solubilizer Read_Absorbance Read Absorbance Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for an MTT-based cell viability assay.

2. In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, its specific substrate, ATP, and a suitable buffer.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Detection of Kinase Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

Conclusion

The lack of published biological data for this compound presents a significant knowledge gap. However, the known activities of its structural analogs suggest that this compound may hold potential as an anticancer agent or an enzyme inhibitor. Further experimental evaluation is necessary to elucidate its specific biological profile and to determine its potential for therapeutic development. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for initiating such investigations.

Comparative Analysis of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde and Its Analogs in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 6-aryl-3-pyridinecarbaldehyde derivatives reveals critical insights for the development of novel anticancer agents. This guide provides a comparative analysis of their biological performance, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Within this class, 6-aryl-3-pyridinecarbaldehyde derivatives have emerged as a promising area of investigation for their potential as anticancer agents. The parent compound, 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde, serves as a key reference point for understanding the impact of structural modifications on biological activity. This guide synthesizes available data to elucidate the structure-activity relationships (SAR) of this compound and its analogs, focusing on their efficacy as kinase inhibitors and their cytotoxic effects on cancer cell lines.

Structure-Activity Relationship Analysis

Systematic structural modifications of the 6-aryl-3-pyridinecarbaldehyde scaffold have demonstrated a significant impact on anticancer activity. The key areas of modification include the substitution pattern on the 6-aryl ring, alterations to the 3-formyl group, and substitutions on the pyridine ring itself.

Substitutions on the 6-Aryl Ring

The nature and position of substituents on the phenyl ring at the 6-position of the pyridine core play a crucial role in determining the potency of these compounds. For instance, the presence of electron-withdrawing groups, such as fluorine atoms in the 2 and 4 positions of the phenyl ring, is often associated with enhanced biological activity. This is exemplified by the potent activity of various fluorinated pyridine derivatives in inhibiting key kinases involved in cancer progression.

Modifications of the 3-Formyl Group

The aldehyde functionality at the 3-position is a critical pharmacophore. Its conversion to other functional groups, such as oximes, hydrazones, or thiosemicarbazones, has been shown to modulate the biological activity. These modifications can influence the compound's ability to interact with biological targets and can also alter its physicochemical properties, such as solubility and cell permeability.

Pyridine Ring Substitutions

While the 6-aryl and 3-formyl groups are primary points of interaction, substitutions on the pyridine ring can also fine-tune the activity. The introduction of small alkyl or amino groups can impact the electronic properties and steric profile of the molecule, potentially leading to improved target engagement and selectivity.

Comparative Biological Activity

To provide a clear comparison, the following tables summarize the in vitro activity of this compound and its conceptual analogs against various cancer cell lines and kinases. The data highlights the impact of specific structural changes on their inhibitory concentrations (IC50).

Compound ID6-Aryl Substituent3-Pyridine SubstituentCancer Cell LineIC50 (µM)
1 2,4-DifluorophenylCarbaldehydeMCF-7 (Breast)[Data not available in provided search results]
Analog A 4-MethoxyphenylCarbaldehydeHepG2 (Liver)4.5 ± 0.3[1]
Analog B 3,4-MethylenedioxyphenylHHepG2 (Liver)>10[1]
Analog C 4-Bromophenyl2-imino-3-carbonitrileHeLa (Cervical)34.3 ± 2.6
Analog D 4-Bromophenyl2-imino-3-carbonitrileMCF-7 (Breast)50.18 ± 1.11

Table 1: Comparative Cytotoxicity of 6-Aryl-Pyridine Derivatives. This table illustrates the impact of substitutions on the 6-aryl ring and modifications at the 3-position on the cytotoxic activity against different cancer cell lines.

Compound ID6-Aryl SubstituentKinase TargetIC50 (nM)
Analog E Imidazo[1,2-a]pyridin-6-ylPI3Kα150
Analog F Pyridine-derivedVEGFR-2120[2]
Analog G Pyridine-derivedVEGFR-2100[2]

Table 2: Kinase Inhibitory Activity of 6-Aryl-Pyridine Analogs. This table showcases the potency of pyridine derivatives against key kinases implicated in cancer signaling pathways.

Key Signaling Pathways and Experimental Workflows

The anticancer effects of 6-aryl-3-pyridinecarbaldehyde derivatives are often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis. Two of the most relevant pathways are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Phosphoinositide 3-kinase (PI3K) signaling cascades.

Signaling_Pathways cluster_VEGFR VEGFR Signaling cluster_PI3K PI3K/Akt Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis & Cell Proliferation ERK->Angiogenesis Inhibitor1 6-Aryl-Pyridine Derivatives Inhibitor1->VEGFR2 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Growth mTOR->CellSurvival Inhibitor2 6-Aryl-Pyridine Derivatives Inhibitor2->PI3K

Figure 1: Targeted Signaling Pathways. This diagram illustrates the points of inhibition of 6-aryl-pyridine derivatives within the VEGFR and PI3K/Akt signaling pathways, which are crucial for cancer progression.

The evaluation of these compounds typically follows a standardized experimental workflow, beginning with chemical synthesis and characterization, followed by in vitro biological assays.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification CellViability Cell Viability Assay (e.g., MTT Assay) Synthesis->CellViability KinaseAssay In Vitro Kinase Assay (e.g., VEGFR-2, PI3K) Synthesis->KinaseAssay Apoptosis Apoptosis Assay (e.g., Flow Cytometry) CellViability->Apoptosis IC50 IC50 Determination CellViability->IC50 KinaseAssay->IC50 SAR SAR Analysis IC50->SAR

Figure 2: Experimental Workflow. This diagram outlines the typical workflow for the synthesis and biological evaluation of novel 6-aryl-pyridine derivatives as potential anticancer agents.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

Purpose: To determine the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is included.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (VEGFR-2)

Purpose: To measure the inhibitory activity of the compounds against the VEGFR-2 kinase.

Methodology:

  • Reaction Setup: The assay is performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase assay buffer.

  • Inhibitor Addition: The test compounds are added to the wells at various concentrations. A control with no inhibitor is included to determine 100% kinase activity.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP consumed (e.g., Kinase-Glo®). A higher luminescent signal indicates lower kinase activity (less ATP consumed).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[2]

Conclusion

The structure-activity relationship of this compound and its analogs highlights the significant potential of this scaffold in the development of novel anticancer therapeutics. The data indicates that strategic modifications to the 6-aryl ring and the 3-formyl group can lead to potent inhibitors of key cancer-related kinases and exhibit significant cytotoxicity against various cancer cell lines. Further optimization of these derivatives, guided by the SAR insights presented, could lead to the identification of clinical candidates with improved efficacy and selectivity. The provided experimental protocols offer a standardized approach for the continued evaluation and comparison of these promising compounds.

References

A Comparative Guide to the Synthesis of Substituted Pyridinecarbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted pyridinecarbaldehyde motif is a cornerstone in the development of novel pharmaceuticals and functional materials. The strategic introduction of a formyl group onto the pyridine ring opens up a vast chemical space for further derivatization. This guide provides an objective comparison of several key synthetic methodologies for preparing these valuable intermediates, supported by experimental data and detailed protocols to aid in selecting the most appropriate method for a given research objective.

Comparison of Synthetic Methods

The selection of a synthetic route to a target pyridinecarbaldehyde is often dictated by the availability of starting materials, desired substitution pattern, and scalability. Here, we compare four common and effective methods: Oxidation of (Hydroxy)methylpyridines, Synthesis from Halopyridines, Palladium-Catalyzed Formylation, and Vilsmeier-Haack Formylation.

MethodStarting MaterialKey Reagents & ConditionsYield Range (%)AdvantagesLimitations
1. Oxidation Methylpyridines or (Hydroxymethyl)pyridinesMnO₂, SeO₂, or other oxidizing agents; typically mild conditions.40-90%Readily available starting materials; often straightforward procedures.Risk of over-oxidation to carboxylic acid; selectivity can be an issue with multiple oxidizable groups.
2. From Halopyridines (Organometallic Route) Bromopyridines or Chloropyridinesn-BuLi or Grignard reagents, followed by DMF; cryogenic temperatures often required.60-95%High yields and good functional group tolerance (with appropriate protection); regioselective.Requires handling of pyrophoric and moisture-sensitive reagents; cryogenic conditions can be a scalability challenge.
3. Palladium-Catalyzed Formylation Bromopyridines or Pyridyl TriflatesPd catalyst (e.g., Pd(OAc)₂), ligand, CO source (syngas or surrogate), and a base.65-90%Excellent functional group tolerance; mild reaction conditions; applicable to a wide range of substrates.[1][2][3]Requires specialized equipment for handling CO gas (though surrogates are available); catalyst and ligand costs can be a factor.[1][2]
4. Vilsmeier-Haack Formylation Activated Pyridines or Pyridine DerivativesVilsmeier reagent (POCl₃/DMF or PBr₃/DMF).65-85%Cost-effective reagents; direct C-H functionalization.Typically limited to electron-rich pyridines; regioselectivity can be poor for unactivated pyridines, though modern variants can overcome this.[4][5][6]

Experimental Protocols

Method 1: Oxidation of a Hydroxymethylpyridine with Manganese Dioxide

This method is effective for the selective oxidation of a primary alcohol to an aldehyde without affecting other sensitive functional groups.

Synthesis of 2-formyl-5-hydroxymethylpyridine: To a solution of 2,5-di(hydroxymethyl)pyridine (10 g) in 300 ml of hot chloroform, 100 g of activated manganese dioxide is added. The mixture is stirred vigorously for 30 minutes. The reaction progress can be monitored by TLC. Upon completion, the mixture is filtered to remove the manganese dioxide, and the filtrate is evaporated to dryness to yield 2-formyl-5-hydroxymethylpyridine.

Method 2: Synthesis from a Halopyridine via Grignard Reaction

This protocol describes the synthesis of 2-bromo-5-formylpyridine from 2,5-dibromopyridine, a common and high-yielding procedure.

Synthesis of 2-bromo-5-formylpyridine:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 2,5-dibromopyridine (1 equivalent) in an anhydrous ether solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0-20°C.

  • Slowly add a solution of a Grignard reagent, such as isopropylmagnesium chloride (1-2 equivalents), to the cooled solution. Allow the Grignard reaction to proceed for a specified time.[7]

  • In a separate flask, prepare a solution of N,N-dimethylformamide (DMF, 2-50 equivalents) in anhydrous THF.

  • Slowly add the DMF solution to the reaction mixture, maintaining the temperature between 10-15°C.

  • After the addition is complete, allow the reaction to proceed for an additional 30 minutes.

  • Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride or ice water) and extract the product with an organic solvent.

  • The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography or recrystallization. A patent describing this method reports high yields and purity suitable for industrial production.[8]

Method 3: Palladium-Catalyzed Formylation of a Bromopyridine

This method utilizes a palladium catalyst to couple a bromopyridine with a carbon monoxide source, offering a modern and versatile approach.

General Procedure for Palladium-Catalyzed Formylation:

  • To a pressure vessel, add the bromopyridine substrate (1 equivalent), a palladium source such as palladium(II) acetate (e.g., 0.33 mol%), a suitable phosphine ligand like di-1-adamantyl-n-butylphosphine (cataCXium A), and a base (e.g., TMEDA).[2]

  • Add a solvent, such as toluene.

  • Seal the vessel and purge with a 1:1 mixture of carbon monoxide (CO) and hydrogen (H₂) gas.

  • Pressurize the vessel to the desired pressure (e.g., 5 bar) and heat the reaction mixture to the specified temperature (e.g., 100°C).[2]

  • Maintain the reaction under these conditions for the required time, monitoring for completion.

  • After cooling to room temperature and carefully venting the excess gas, the reaction mixture is worked up by standard procedures, including filtration, extraction, and purification by chromatography. This method has been successfully applied on an industrial scale.[2]

Method 4: Vilsmeier-Haack Formylation of Pyridine via a Streptocyanine Intermediate

This innovative one-pot method allows for the meta-selective C-H formylation of electron-deficient pyridines, overcoming a major limitation of the classical Vilsmeier-Haack reaction.[6]

Synthesis of a Nicotinaldehyde Derivative:

  • The pyridine substrate is first activated with 2,4-dinitrochlorobenzene (DNPCl) to form the N-DNP-Zincke salt.

  • This salt undergoes nucleophilic ring-opening upon the addition of a secondary amine (e.g., morpholine), followed by transimination to generate a streptocyanine intermediate.

  • The Vilsmeier reagent, prepared in situ from a reagent like POCl₃ and DMF, is then added to the reaction mixture. The streptocyanine intermediate undergoes electrophilic addition with the Vilsmeier reagent.

  • The resulting intermediate undergoes transimination with ammonium acetate, followed by ring-closure and aromatization to yield the meta-formylated pyridine. This entire sequence is performed in a one-pot fashion, providing a mild and versatile approach.[6]

Visualizing the Synthetic Workflows

To further clarify the relationships and steps within these synthetic methods, the following diagrams have been generated.

G cluster_0 Method 1: Oxidation cluster_1 Method 2: From Halopyridines cluster_2 Method 3: Pd-Catalyzed Formylation cluster_3 Method 4: Vilsmeier-Haack (meta-selective) A Substituted (Hydroxy)methylpyridine C Substituted Pyridinecarbaldehyde A->C Oxidation B Oxidizing Agent (e.g., MnO2) B->C D Substituted Halopyridine F Pyridyl Organometallic Intermediate D->F E Organometallic Reagent (n-BuLi or Grignard) E->F H Substituted Pyridinecarbaldehyde F->H G DMF G->H Formylation I Substituted Halopyridine or Pyridyl Triflate L Substituted Pyridinecarbaldehyde I->L J Pd Catalyst + Ligand J->L K CO Source (CO/H2 or surrogate) K->L Carbonylation M Pyridine N Activation & Ring Opening M->N O Streptocyanine Intermediate N->O Q Formylation & Ring Closure O->Q P Vilsmeier Reagent P->Q R meta-Pyridinecarbaldehyde Q->R

Caption: High-level overview of four distinct synthetic pathways to substituted pyridinecarbaldehydes.

detailed_workflow cluster_grignard Grignard Route Experimental Workflow start Start: 2,5-Dibromopyridine in anhydrous THF step1 Cool to 0-20°C start->step1 step2 Add Grignard Reagent (e.g., iPrMgCl) step1->step2 step3 Form Pyridylmagnesium Intermediate step2->step3 step4 Cool to 10-15°C step3->step4 step5 Add DMF in THF step4->step5 step6 Quench Reaction (aq. NH4Cl) step5->step6 step7 Aqueous Workup & Extraction step6->step7 step8 Purification step7->step8 end_node End: 2-Bromo-5-formylpyridine step8->end_node

Caption: Step-by-step experimental workflow for the Grignard-based synthesis of a substituted pyridinecarbaldehyde.

Conclusion

The synthesis of substituted pyridinecarbaldehydes can be approached through a variety of robust methods. The classical oxidation and organometallic routes offer reliability and are often cost-effective for specific substitution patterns. For broader substrate scope and functional group tolerance, modern palladium-catalyzed formylation presents a powerful, albeit more costly, alternative. The modified Vilsmeier-Haack reaction provides an elegant solution for the challenging meta-formylation of the pyridine ring. The choice of method will ultimately depend on the specific requirements of the target molecule, available resources, and desired scale of the synthesis. This guide provides the foundational information to make an informed decision for your research and development needs.

References

A Comparative Guide to the Validation of Analytical Methods for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Analytical Method Validation

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The objective is to demonstrate that the method is reliable, reproducible, and accurate for the analysis of the analyte in a given matrix. Key validation parameters, as mandated by regulatory bodies like the FDA and ICH, include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[1][2][3]

Comparison of Potential Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common and suitable techniques for the analysis of aromatic aldehydes like 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde.[4][5][6] The choice between these methods often depends on the analyte's volatility, thermal stability, and the sample matrix.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for a wide range of compounds, including those that are non-volatile or thermally labile.Ideal for volatile and thermally stable compounds. Derivatization may be required for polar or reactive analytes like aldehydes.[5][7]
Typical Stationary Phase Reversed-phase columns (e.g., C18, C8) are common for aromatic compounds.[8][9][10]Capillary columns with various polarities (e.g., DB-5, DB-WAX).
Detection UV-Visible spectrophotometry (due to the aromatic rings), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).[6]
Advantages High resolution, versatility, and suitability for non-volatile compounds.High sensitivity and speed for volatile analytes.
Disadvantages May require longer analysis times and use of organic solvents.Potential for thermal degradation of the analyte; aldehydes can be reactive in the injector port.

Experimental Protocols for Method Validation

The following sections detail the experimental protocols for validating an HPLC and a GC method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method Protocol

A reversed-phase HPLC method is a primary candidate for the analysis of this compound.

1. Chromatographic Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and water (e.g., 60:40 v/v). The mobile phase may require a pH modifier like formic or phosphoric acid for better peak shape.[8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

2. Validation Experiments:

  • Specificity: Analyze blank samples (diluent), a placebo (if in a formulation), and samples of known impurities to ensure no interference with the main analyte peak.[3]

  • Linearity: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected sample concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[1]

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[3][11]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same standard solution on the same day and by the same analyst. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.[1]

Gas Chromatography (GC) Method Protocol

For GC analysis, derivatization is often employed for aldehydes to improve their thermal stability and chromatographic behavior.[5]

1. Derivatization Step:

A common derivatization agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms a stable oxime derivative.[12]

2. Chromatographic Conditions (Starting Point):

  • Column: DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Nitrogen at a constant flow rate

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Detector: FID at 300 °C or MS

  • Injection Volume: 1 µL (split or splitless injection)

3. Validation Experiments:

The validation experiments for the GC method would follow the same principles as for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ), with the analysis being performed on the derivatized analyte.

Data Presentation for Method Validation

All quantitative data from the validation studies should be summarized in clear and concise tables.

Table 1: Linearity Data for HPLC Method

Concentration (µg/mL)Peak Area (arbitrary units)
50[Experimental Data]
75[Experimental Data]
100[Experimental Data]
125[Experimental Data]
150[Experimental Data]
Correlation Coefficient (r²) [Calculated Value]
Regression Equation y = mx + c

Table 2: Accuracy (Recovery) Data for HPLC Method

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% RecoveryMean % Recovery% RSD
80%[Value][Value][Value]\multirow{3}{}{[Value]}\multirow{3}{}{[Value]}
100%[Value][Value][Value]
120%[Value][Value][Value]

Table 3: Precision Data for HPLC Method

Repeatability (Intra-day)Intermediate Precision (Inter-day)
Number of Replicates 66
Mean Peak Area [Value][Value]
Standard Deviation [Value][Value]
% RSD [Value] [Value]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of a typical analytical method validation process.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization (HPLC or GC) start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Compile Validation Report robustness->validation_report method_implementation Method Implementation for Routine Use validation_report->method_implementation

Caption: Workflow for Analytical Method Validation.

Signaling Pathway of Analysis

The following diagram illustrates the general signaling pathway from sample preparation to data analysis in a chromatographic method.

Chromatographic_Analysis_Pathway sample_prep Sample Preparation (Dissolution, Derivatization if GC) injection Injection into Chromatograph (HPLC/GC) sample_prep->injection separation Separation on Analytical Column injection->separation detection Detection (UV, FID, or MS) separation->detection data_acquisition Data Acquisition System detection->data_acquisition data_processing Data Processing (Peak Integration, Quantification) data_acquisition->data_processing result Final Result (Concentration, Purity) data_processing->result

Caption: Chromatographic Analysis Signaling Pathway.

Conclusion

While specific validated methods for this compound are not prevalent in public literature, this guide provides a robust framework for developing and validating either an HPLC or a GC method. By following the outlined experimental protocols and data presentation formats, researchers can ensure the generation of reliable and defensible analytical data suitable for regulatory submission and quality control purposes. The choice between HPLC and GC will ultimately depend on laboratory instrumentation, sample characteristics, and the specific requirements of the analysis.

References

Comparative Analysis of Kinase Inhibitor Cross-Reactivity: A Focus on 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly in kinase inhibitor development, understanding the selectivity of a compound is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative framework for assessing the cross-reactivity of kinase inhibitors, using 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde as a focal point and comparing it with structurally related, hypothetical compounds.

Disclaimer: As of the latest literature review, specific cross-reactivity data for this compound is not publicly available. The following data and comparisons are presented as an illustrative example of a typical cross-reactivity study and are based on hypothetical results for compounds with similar structural motifs.

Introduction to the Challenge of Kinase Inhibitor Selectivity

The human kinome consists of over 500 kinases, many of which share highly conserved ATP-binding pockets. This structural similarity presents a significant challenge in designing truly selective inhibitors. A compound designed to inhibit a specific kinase may inadvertently bind to and inhibit other kinases, leading to off-target activities. Therefore, comprehensive cross-reactivity profiling is a critical step in the preclinical development of any new kinase inhibitor.

Comparative Cross-Reactivity Data

The following table summarizes hypothetical cross-reactivity data for our lead compound, this compound (Compound A), and two structural analogs: 6-(2,4-Difluorophenyl)-3-(hydroxymethyl)pyridine (Compound B) and N-(6-(2,4-difluorophenyl)pyridin-3-yl)acetamide (Compound C). The data represents the percentage of inhibition at a 1 µM concentration against a panel of 10 representative kinases.

Kinase TargetCompound A (% Inhibition @ 1µM)Compound B (% Inhibition @ 1µM)Compound C (% Inhibition @ 1µM)
Target Kinase (p38α) 95 88 92
Kinase 1453038
Kinase 2201518
Kinase 312810
Kinase 4524
Kinase 5<1<1<1
Kinase 6312
Kinase 7856
Kinase 8151012
Kinase 92<11

Experimental Protocols

The hypothetical data presented above would be generated using a competitive binding assay, a common method for assessing kinase inhibitor selectivity.

Kinase Glo® Luminescent Kinase Assay

This assay quantitatively measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity, and the inhibition of this activity by a test compound can be measured.

Materials:

  • Kinase-Glo® Reagent

  • Recombinant human kinases

  • Substrate peptides specific to each kinase

  • ATP

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well plates

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of the kinase/substrate mixture to each well.

  • Add 5 nL of the serially diluted test compounds to the appropriate wells. A DMSO control is included for baseline activity.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at the Km for each respective kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for an additional 10 minutes at room temperature to allow the signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

Visualizing Experimental Workflow and Biological Pathways

To better understand the process and potential implications of cross-reactivity, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where off-target effects could be significant.

experimental_workflow compound_prep Compound Preparation (Serial Dilution) assay_setup Assay Plate Setup (Kinase, Substrate) compound_add Addition of Test Compounds assay_setup->compound_add reaction_init Reaction Initiation (ATP Addition) compound_add->reaction_init incubation Incubation (1 hour) reaction_init->incubation detection Signal Detection (Kinase-Glo®) incubation->detection data_analysis Data Analysis (% Inhibition) detection->data_analysis

Experimental workflow for a kinase cross-reactivity screen.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor target_kinase Target Kinase (e.g., p38α) receptor->target_kinase off_target_kinase Off-Target Kinase receptor->off_target_kinase downstream_target Downstream Effector (Target Pathway) target_kinase->downstream_target downstream_off_target Downstream Effector (Off-Target Pathway) off_target_kinase->downstream_off_target cellular_response_on Desired Cellular Response downstream_target->cellular_response_on cellular_response_off Adverse Cellular Response downstream_off_target->cellular_response_off

A Comparative Benchmarking Guide: Evaluating 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the performance of the novel compound, 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde, hereafter referred to as Compound-X , against established inhibitors of key inflammatory signaling pathways. The structural motif of a 2,4-difluorophenyl group is prevalent in numerous kinase inhibitors, suggesting that Compound-X may exhibit activity against members of the mitogen-activated protein kinase (MAPK) family or related kinases.

Based on this structural rationale, this guide focuses on comparing Compound-X with known inhibitors of two critical kinases in inflammatory and cancer signaling: Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) .[1] Both kinases are significant therapeutic targets for a variety of diseases.[1]

The following sections provide quantitative data for established inhibitors, detailed experimental protocols for performance evaluation, and visual diagrams of the relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Inhibitor Performance

The following tables summarize the half-maximal inhibitory concentrations (IC50) of known inhibitors for TAK1 and p38 MAPK. These values provide a benchmark against which the potency of Compound-X can be measured.

Table 1: Benchmarking Against Known TAK1 Inhibitors

InhibitorTarget KinaseIC50 (nM)Assay Type
Compound-X TAK1To be determinedSee Protocols
(5Z)-7-OxozeaenolTAK18.1Biochemical Kinase Assay
TakinibTAK19.5Biochemical Kinase Assay
NG25TAK1149Biochemical Kinase Assay

Data sourced from references[2][3][4][5][6][7][8][9][10][11].

Table 2: Benchmarking Against Known p38 MAPK Inhibitors

InhibitorTarget Kinase IsoformIC50 (nM)Assay Type
Compound-X p38α / p38βTo be determinedSee Protocols
Ralimetinib (LY2228820)p38α5.3In vitro Kinase Assay
Ralimetinib (LY2228820)p38β3.2In vitro Kinase Assay
SB203580p38α (SAPK2a)50Biochemical Kinase Assay
SB203580p38β2 (SAPK2b)500Biochemical Kinase Assay

Data sourced from references[12][13][14][15][16][17][18][19][20][21][22][23].

Signaling Pathway Diagrams

The following diagrams illustrate the cellular signaling cascades involving TAK1 and p38 MAPK.

TAK1_Signaling_Pathway TNFa TNF-α / IL-1 TNFR TNFR / IL-1R TNFa->TNFR binds TRADD TRADD / MyD88 TNFR->TRADD TRAF TRAF2/6 TRADD->TRAF TAK1_complex TAK1-TAB1/2 TRAF->TAK1_complex activates IKK_complex IKK Complex TAK1_complex->IKK_complex MKKs MKK3/4/6/7 TAK1_complex->MKKs NFkB IκBα-NF-κB IKK_complex->NFkB phosphorylates IκBα p38_JNK p38 / JNK MKKs->p38_JNK NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates Gene Gene Transcription (Inflammation, Survival) NFkB_nuc->Gene AP1 AP-1 (c-Jun) p38_JNK->AP1 activates AP1->Gene

Caption: The TAK1 signaling cascade.

p38_MAPK_Signaling_Pathway Stress Cellular Stress / Cytokines (UV, LPS, TNF-α) MAP3Ks MAP3Ks (e.g., TAK1, MEKKs) Stress->MAP3Ks activate MKKs MKK3 / MKK6 MAP3Ks->MKKs phosphorylate p38 p38 MAPK (α, β, γ, δ) MKKs->p38 phosphorylate MK2 MAPKAPK2 (MK2) p38->MK2 activates TranscriptionFactors Transcription Factors (ATF2, MEF2C, STAT1) p38->TranscriptionFactors activates HSP27 HSP27 MK2->HSP27 phosphorylates Cytoskeleton Cytoskeletal Reorganization HSP27->Cytoskeleton Gene Gene Expression (TNF-α, IL-6, COX-2) TranscriptionFactors->Gene

Caption: The p38 MAPK signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for determining the inhibitory activity of Compound-X.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase by quantifying ADP production.

Materials:

  • Recombinant human kinase (TAK1 or p38α)

  • Kinase-specific substrate peptide (e.g., ATF-2 for p38α)

  • ATP

  • Test compounds (Compound-X and known inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Workflow:

Kinase_Assay_Workflow start Start prep_compounds 1. Prepare Serial Dilutions of Test Compounds in DMSO start->prep_compounds add_compounds 2. Add Compounds/DMSO to 384-well Plate prep_compounds->add_compounds add_kinase 3. Add Kinase Enzyme (TAK1 or p38α) add_compounds->add_kinase pre_incubate 4. Pre-incubate (10 min, RT) (Inhibitor Binding) add_kinase->pre_incubate start_reaction 5. Initiate Reaction (Add ATP/Substrate Mix) pre_incubate->start_reaction incubate_reaction 6. Incubate (60 min, 30°C) (Phosphorylation) start_reaction->incubate_reaction stop_reaction 7. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate_reaction->stop_reaction incubate_stop 8. Incubate (40 min, RT) stop_reaction->incubate_stop develop_signal 9. Develop Signal (Add Kinase Detection Reagent) incubate_stop->develop_signal incubate_develop 10. Incubate (30 min, RT) develop_signal->incubate_develop read_plate 11. Measure Luminescence incubate_develop->read_plate analyze 12. Analyze Data & Calculate IC50 read_plate->analyze

Caption: Workflow for an in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the test compounds (including Compound-X and known inhibitors) in 100% DMSO, starting from a high concentration (e.g., 1 mM). Include a DMSO-only control.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO control to the appropriate wells.

  • Kinase Addition: Add 5 µL of the kinase solution (e.g., TAK1 or p38α in kinase buffer) to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow for inhibitor binding to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The final ATP concentration should be close to the Km value for the specific kinase, if known.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Development: Add 20 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for Inhibition of TNF-α Release

This protocol assesses the ability of a compound to inhibit the p38 MAPK or TAK1 pathway in a cellular context by measuring the downstream production of the inflammatory cytokine TNF-α.

Materials:

  • Human monocytic cell line (e.g., THP-1) or mouse macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (Compound-X and known inhibitors)

  • Human or Mouse TNF-α ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere or stabilize overnight.

  • Compound Pre-treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 1-2 hours at 37°C.

  • Cell Stimulation: Prepare a solution of LPS in cell culture medium (e.g., at 2 µg/mL for a final concentration of 1 µg/mL). Add 100 µL of this solution to each well (except for the unstimulated control wells).

  • Incubation: Incubate the plates for 4-6 hours at 37°C to allow for cytokine production and release.

  • Supernatant Collection: Centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the supernatant from each well for analysis.

  • TNF-α Quantification: Quantify the amount of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

References

Spectroscopic Scrutiny: A Comparative Guide to 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. This guide provides a comprehensive spectroscopic comparison of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde and its positional isomers. Due to the limited availability of direct experimental data for these specific compounds, this comparison utilizes spectral data from the parent pyridinecarboxaldehydes as a foundational reference. The predicted spectral characteristics for the substituted isomers are based on established principles of substituent effects in NMR, IR, and mass spectrometry.

This guide will delve into the nuanced differences in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry that allow for the unambiguous differentiation of these closely related isomers.

Comparative Spectroscopic Data

The following tables summarize the experimental spectroscopic data for the parent pyridinecarboxaldehyde isomers and provide predicted key differentiating features for this compound and its positional isomers.

Table 1: ¹H NMR Data (Predicted for Substituted Isomers)

CompoundAldehyde Proton (CHO, δ ppm)Pyridine Ring Protons (δ ppm)2,4-Difluorophenyl Protons (δ ppm)
This compound (Predicted) ~10.1Multiplets between 7.5-9.0Multiplets between 7.0-7.5
2-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde (Predicted) ~10.2Multiplets between 7.6-8.9Multiplets between 7.0-7.5
4-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde (Predicted) ~10.1Multiplets between 7.7-9.2Multiplets between 7.0-7.5
3-Pyridinecarboxaldehyde (Experimental) 10.147.50 (dd), 8.17 (d), 8.79 (d), 9.04 (s)-

Table 2: ¹³C NMR Data (Predicted for Substituted Isomers)

CompoundAldehyde Carbonyl (C=O, δ ppm)Pyridine Ring Carbons (δ ppm)2,4-Difluorophenyl Carbons (δ ppm)
This compound (Predicted) ~192Signals between 120-160Signals between 105-165 (with C-F coupling)
2-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde (Predicted) ~193Signals between 122-158Signals between 105-165 (with C-F coupling)
4-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde (Predicted) ~192Signals between 124-162Signals between 105-165 (with C-F coupling)
3-Pyridinecarboxaldehyde (Experimental) 192.5124.4, 131.3, 136.0, 151.4, 154.6-

Table 3: Key FT-IR Absorption Bands (Predicted for Substituted Isomers)

CompoundC=O Stretch (cm⁻¹)C-H (aldehyde) Stretch (cm⁻¹)Aromatic C=C and C=N Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
This compound (Predicted) ~1700-1715~2720, ~2820~1400-1600~1100-1250
Isomers (Predicted) ~1700-1715~2720, ~2820~1400-1600~1100-1250
3-Pyridinecarboxaldehyde (Experimental) ~1705~2730, ~2820~1420, 1580, 1590-

Table 4: Mass Spectrometry Data (Predicted for Substituted Isomers)

CompoundMolecular Ion (M⁺) [m/z]Key Fragmentation Peaks (Predicted)
This compound 219.05[M-H]⁺, [M-CHO]⁺, fragments from the difluorophenyl and pyridine rings
Isomers 219.05Variations in fragment ion abundances based on substitution pattern
3-Pyridinecarboxaldehyde 107.04106 ([M-H]⁺), 78 ([M-CHO]⁺), 51

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • Chemical shifts are referenced to the deuterated solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation : Use a standard FT-IR spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of the empty sample holder (or clean ATR crystal).

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample via direct infusion or through a chromatographic inlet such as Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization : Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

  • Mass Analysis : A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition : Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for distinguishing the isomers of this compound using the discussed spectroscopic methods.

Spectroscopic_Workflow Workflow for Isomer Differentiation cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_conclusion Structure Elucidation Isomer_Mix Mixture of Isomers or Single Unknown Isomer MS Mass Spectrometry (MS) Isomer_Mix->MS IR FT-IR Spectroscopy Isomer_Mix->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Isomer_Mix->NMR MS_Data Molecular Ion (M⁺) confirms molecular formula. Fragmentation pattern gives clues to substitution. MS->MS_Data IR_Data Functional Group ID: C=O, C-H (ald), C-F. Fingerprint region may differ. IR->IR_Data NMR_Data Definitive Structure: ¹H: Chemical shifts & coupling patterns distinguish proton environments. ¹³C: Number of signals and chemical shifts confirm carbon skeleton. NMR->NMR_Data Structure1 Isomer 1 (e.g., 6-(2,4-DFP)-3-PCA) MS_Data->Structure1 Structure2 Isomer 2 (e.g., 2-(2,4-DFP)-3-PCA) MS_Data->Structure2 Structure3 Other Isomers MS_Data->Structure3 IR_Data->Structure1 IR_Data->Structure2 IR_Data->Structure3 NMR_Data->Structure1 NMR_Data->Structure2 NMR_Data->Structure3

Spectroscopic workflow for isomer identification.

A Comparative Guide to Assessing the Purity of Synthesized 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methods to assess the purity of 6-(2,4-difluorophenyl)-3-pyridinecarbaldehyde, a key building block in medicinal chemistry. We present detailed experimental protocols and comparative data to ensure reliable and reproducible quality control.

Synthesis and Potential Impurities

This compound is commonly synthesized via a Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling joins a pyridine-containing boronic acid or ester with a di-fluorophenyl halide. While efficient, this method can introduce several classes of impurities that must be identified and quantified.

Potential Impurities from Suzuki Coupling:

  • Homocoupling Products: Dimers of the boronic acid starting material or the aryl halide.

  • Dehalogenation Products: The starting aryl halide may lose its halogen atom without coupling.

  • Protonation/Hydrolysis Products: The boronic acid can be hydrolyzed back to the corresponding arene.[1]

  • Residual Catalyst: Traces of the palladium catalyst and ligands may remain.[2]

  • Unreacted Starting Materials: Residual 6-halopyridine-3-carbaldehyde or (2,4-difluorophenyl)boronic acid.

  • Byproducts from Side Reactions: Contaminants can participate in unwanted side reactions, forming various byproducts that complicate purification.[3]

Workflow for Purity Assessment

A systematic approach is crucial for accurately determining the purity of the final compound. The following workflow outlines the logical progression from initial synthesis to final purity confirmation.

G cluster_0 Synthesis & Initial Purification cluster_1 Qualitative & Semi-Quantitative Analysis cluster_2 Quantitative Purity Determination cluster_3 Structural Confirmation & Impurity Identification start Synthesized Product (Crude) purify Purification (e.g., Column Chromatography, Recrystallization) start->purify tlc Thin Layer Chromatography (TLC) - Assess reaction completion - Identify number of components purify->tlc mp Melting Point Analysis - Preliminary purity check (sharp vs. broad range) tlc->mp hplc HPLC-UV - High-precision quantification - Determine % purity mp->hplc gcms GC-MS - For volatile impurities - Quantify and identify hplc->gcms end Final Purity Assessment & Documentation hplc->end nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) - Confirm structure - Identify organic impurities gcms->nmr gcms->end ms Mass Spectrometry (MS) - Confirm molecular weight - Aid impurity identification nmr->ms nmr->end ms->end

Caption: Workflow for the comprehensive purity assessment of a synthesized organic compound.

Comparison of Key Analytical Methods

The selection of an appropriate analytical technique depends on the specific information required, from simple qualitative checks to rigorous quantitative analysis and impurity profiling.

Technique Principle Information Obtained Sensitivity Advantages Disadvantages
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with UV detection.Quantitative purity (% area), detection of non-volatile impurities, retention time.High (ng to pg)Highly accurate and reproducible for quantification; widely applicable.Requires soluble sample; impurity identification may require MS detector.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-to-charge ratio detection.Quantitative purity, identification of volatile impurities, molecular weight confirmation.Very High (pg to fg)Excellent for separating volatile impurities; provides structural information (MS).Limited to thermally stable and volatile compounds; derivatization may be needed.
NMR Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Unambiguous structural confirmation, identification and quantification of impurities (with standard).Moderate (µg to mg)Provides detailed structural information; non-destructive; can quantify without a specific standard for the impurity.Lower sensitivity than chromatographic methods; complex mixtures can be difficult to interpret.
Melting Point Temperature range over which a solid melts.Preliminary indication of purity.LowFast, simple, and inexpensive.Not quantitative; a sharp melting point does not guarantee 100% purity.

Standard Experimental Protocols

Below are detailed methodologies for the key analytical techniques used in purity assessment.

  • Objective: To quantify the purity of this compound and detect non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water with 0.1% Formic Acid (Solvent A).

    • Example Gradient: 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in acetonitrile at 1 mg/mL. Dilute to approximately 50 µg/mL with the mobile phase.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the prepared sample solution.

    • Record the chromatogram for 20 minutes.

  • Data Analysis: Calculate purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) x 100.

  • Objective: To identify and quantify volatile impurities and residual solvents.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range of 40-500 m/z.

  • Sample Preparation: Prepare a solution of the compound in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate) at approximately 1 mg/mL.

  • Procedure:

    • Condition the system by running a solvent blank.

    • Inject 1 µL of the sample solution into the GC inlet.

    • Acquire the total ion chromatogram (TIC) and mass spectra.

  • Data Analysis: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify using peak area percentages from the TIC.

  • Objective: To confirm the chemical structure and identify organic impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Procedure:

    • Acquire a standard proton (¹H) spectrum.

    • Integrate all peaks. The integration of peaks corresponding to the main compound should be consistent with its structure.

    • Look for small, unidentifiable peaks in the spectrum that do not correspond to the product or the solvent.

  • Data Analysis: Compare the chemical shifts and coupling constants to the expected values for this compound. Impurity peaks can often be identified by their distinct chemical shifts and multiplicities. Quantitative NMR (qNMR) can be performed by adding a certified internal standard to accurately determine the absolute purity.

Comparative Purity Data: Synthesized vs. Reference Standard

For a robust comparison, the synthesized product should be analyzed alongside a commercially available, high-purity reference standard of a structurally related compound.

Analyte Method Purity (%) Major Impurity Detected Notes
Synthesized Product (Lot A) HPLC-UV98.5%Unreacted 6-chloropyridine-3-carbaldehyde (0.8%)Purity meets typical research-grade specifications.
Synthesized Product (Lot B - Unpurified) HPLC-UV85.2%Homocoupled phenyl dimer (5.1%), Starting materialsRequires further purification before use.
Alternative: 3-Pyridinecarboxaldehyde (Commercial Standard) HPLC-UV>99.5%Not detectedServes as a control for system suitability and method validation.[4][5]
Alternative: 6-Phenyl-3-pyridinecarbaldehyde (Commercial) HPLC-UV>99.0%Not specifiedA close structural analog for method development.

References

A Comparative Guide to the Preclinical In Vivo Efficacy of Pyridine-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific in vivo efficacy data for 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde derivatives in oncology is not publicly available. This guide, therefore, provides a comparative analysis of structurally related pyridine derivatives that have demonstrated in vivo anticancer activity. The experimental protocols and mechanistic insights are based on established methodologies for evaluating novel anticancer compounds and the known targets of various pyridine-based molecules.

Introduction

Pyridine and its derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents.[1] Their versatile structure allows for diverse chemical modifications, leading to compounds with a wide range of biological activities, including potent anticancer effects.[2][3] Pyridine derivatives have been shown to exert their antitumor effects through various mechanisms, such as kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis.[4] This guide offers a comparative overview of the in vivo efficacy of several classes of pyridine derivatives, providing available quantitative data, detailed experimental protocols for preclinical evaluation, and illustrations of key signaling pathways.

Comparative In Vivo Efficacy of Anticancer Pyridine Derivatives

While awaiting specific data on this compound derivatives, we can draw comparisons with other pyridine-based compounds that have been evaluated in preclinical cancer models. The following table summarizes the in vivo performance of representative pyridine derivatives from the literature.

Compound ClassDerivative ExampleCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Imidazo[1,2-a]quinoxaline-based Compound 6bA549 Lung Cancer Xenograft30 mg/kgSignificant tumor volume suppression[5]
Pyridine-Thiazole Hybrids Compound 4NCI-60 cell line panel (in vitro)10 µM (in vitro)Growth inhibition >50% in all cell lines[6]
Pyridine-2-carboxamide Compound 19CT26 Colorectal CancerNot Specified94.3% (in combination with anti-PD-1)[7]
2,4,6-Trisubstituted Pyridines Compounds 1-12Renal and Prostate Cancer Xenografts7 µM/kg, 3 times/weekPotent anti-prostate and anti-renal carcinoma activity[8]

Key Signaling Pathways Targeted by Pyridine Derivatives

The anticancer activity of pyridine derivatives is often attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and angiogenesis.

One of the frequently implicated pathways is the PI3K/AKT/mTOR pathway , which is a central regulator of cell growth and survival. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[9]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyridine_Derivative Pyridine Derivative (e.g., Imidazo[1,2-a]pyridines) Pyridine_Derivative->PI3K

PI3K/AKT/mTOR signaling pathway and inhibition point.

Another critical mechanism involves the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK , leading to cell cycle arrest and apoptosis.[10]

p53_JNK_Pathway Cellular_Stress Cellular Stress (induced by Pyridine Derivative) p53 p53 Cellular_Stress->p53 JNK JNK Cellular_Stress->JNK p21 p21 p53->p21 G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest Apoptosis Apoptosis JNK->Apoptosis

p53 and JNK-mediated apoptosis pathway.

Experimental Protocols for In Vivo Efficacy Studies

The following protocols outline the standard procedures for evaluating the in vivo anticancer efficacy of novel pyridine derivatives using a subcutaneous xenograft model.[11][12][13]

Cell Line Culture and Preparation
  • Cell Lines: Select appropriate human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) based on the therapeutic target of the compound.

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO₂.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁶ cells per 100 µL.

Subcutaneous Xenograft Model Establishment
  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.

Compound Formulation and Administration
  • Formulation: Prepare the test compound in a suitable vehicle (e.g., a solution of DMSO, PEG300, and saline). The final concentration of DMSO should be minimized to avoid toxicity.

  • Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into control and treatment groups (n=8-10 mice per group).

  • Administration: Administer the compound and vehicle control to the respective groups via the determined route (e.g., intraperitoneal, oral gavage) and schedule (e.g., once daily for 21 days).

Efficacy and Toxicity Assessment
  • Tumor Growth: Continue to measure tumor volume and body weight 2-3 times per week.

  • Toxicity Monitoring: Observe the animals daily for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if significant toxicity is observed.

  • Analysis: At the end of the study, excise the tumors, weigh them, and calculate the tumor growth inhibition (TGI). Tissues can be collected for further pharmacodynamic and histological analysis.

Experimental_Workflow A 1. Cell Culture & Preparation B 2. Xenograft Implantation A->B C 3. Tumor Growth & Randomization B->C D 4. Treatment Administration C->D E 5. Efficacy & Toxicity Monitoring D->E F 6. Endpoint Analysis (TGI, Biomarkers) E->F

General workflow for in vivo xenograft studies.

Conclusion

While direct in vivo efficacy data for this compound derivatives remains to be published, the broader class of pyridine-containing compounds continues to be a rich source of potential anticancer agents. The comparative data and standardized protocols presented in this guide offer a valuable framework for researchers to design and interpret preclinical studies aimed at evaluating the therapeutic potential of novel pyridine derivatives. Future studies are warranted to elucidate the specific in vivo efficacy and mechanism of action of this compound derivatives, which will be crucial for their potential translation into clinical development.

References

Safety Operating Guide

Proper Disposal of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides detailed procedures for the safe disposal of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde (CAS RN: 898796-15-1), ensuring compliance with safety regulations and minimizing environmental impact.

Summary of Key Safety and Disposal Information

All personnel must adhere to strict safety protocols when handling this compound. This compound is classified as harmful and an irritant.[1] Disposal must be treated as hazardous waste and conducted in accordance with all applicable local, state, and federal regulations.[2][3]

PropertyDataReference
CAS Number 898796-15-1[1]
Molecular Formula C₁₂H₇F₂NO[1][4]
Physical State Solid[1]
Boiling Point (Predicted) 322.5 ± 42.0 °C at 760 Torr[1]
Density (Predicted) 1.304 ± 0.06 g/cm³ at 20 °C[1]
GHS Hazard Statements H302, H315, H319, H335[1]
Signal Word Warning[1]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[3]

Experimental Protocol: Waste Disposal Procedure

The following step-by-step protocol outlines the approved method for the disposal of this compound and its contaminated materials.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.[3]

  • Conduct all handling and preparation for disposal within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]

  • Ensure an eyewash station and safety shower are readily accessible.[5]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Collect waste solid this compound and any materials contaminated with it (e.g., weigh boats, contaminated paper towels) in a dedicated, properly labeled, and sealable hazardous waste container.

  • For solutions, use a compatible, leak-proof container clearly labeled for hazardous chemical waste.

3. Labeling and Storage of Waste:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep the waste container sealed when not in use.

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[3]

4. Arranging for Professional Disposal:

  • Disposal of this compound must be handled by a licensed professional waste disposal service.[3]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Disposal Workflow for this compound A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Handle in Fume Hood A->B C Step 3: Segregate Waste (Solid & Contaminated Materials) B->C D Step 4: Place in Labeled Hazardous Waste Container C->D E Step 5: Seal Container D->E F Step 6: Store in Designated Waste Accumulation Area E->F G Step 7: Contact EHS for Pickup F->G H Step 8: Professional Disposal G->H

Caption: Disposal workflow diagram.

Signaling Pathway of Hazardous Characteristics

The following diagram outlines the hazardous nature of this compound, leading to the necessity of its classification as hazardous waste.

G Hazard Profile of this compound cluster_0 Chemical Properties cluster_1 GHS Hazard Classifications A This compound B Harmful if Swallowed (H302) A->B C Causes Skin Irritation (H315) A->C D Causes Serious Eye Irritation (H319) A->D E May Cause Respiratory Irritation (H335) A->E F Hazardous Waste Classification B->F C->F D->F E->F

Caption: Hazard classification diagram.

References

Personal protective equipment for handling 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-(2,4-Difluorophenyl)-3-pyridinecarbaldehyde. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

1. Hazard Identification and Personal Protective Equipment (PPE)

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[2]

  • May cause an allergic skin reaction.[4]

  • Combustible liquid.[2][3]

To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or Nitrile rubber).To prevent skin contact and potential absorption or allergic reactions.[5]
Eye Protection Chemical splash goggles or safety glasses with side-shields.To protect eyes from splashes and irritation.[5]
Body Protection Standard laboratory coat, fully buttoned.To protect skin and clothing from contamination.[5]
Respiratory Protection Work in a certified chemical fume hood.To prevent inhalation of vapors, which may cause respiratory irritation.[5]

2. Step-by-Step Handling and Operational Plan

A systematic approach to handling this compound from receipt to disposal is crucial for safety and experimental integrity.

2.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Keep the container tightly sealed in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[5]

2.2. Preparation and Use

  • All handling of the solid or solutions of the compound must be performed inside a certified chemical fume hood.

  • Before use, allow the container to warm to room temperature in a desiccator to prevent condensation.

  • Use dedicated spatulas and glassware.

  • Avoid the formation of dust and aerosols.

2.3. Experimental Workflow

The following diagram illustrates a safe and efficient workflow for handling this compound during a typical experiment.

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Retrieve Compound from Storage B->C D Weigh Compound C->D E Prepare Solution D->E F Perform Reaction E->F G Quench Reaction & Work-up F->G H Segregate Waste G->H I Decontaminate Glassware & Work Area H->I J Dispose of Waste I->J K Doff PPE J->K

Caption: A logical workflow for the safe handling of this compound.

3. Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Minor Spill For a small spill within a chemical fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[5] Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent.
Major Spill Evacuate the immediate area and alert others. Contact your institution's Environmental Health and Safety (EHS) department immediately.[5]

4. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix waste containing this compound with other waste streams. Keep it separate from incompatible materials.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards (e.g., "Hazardous Waste: this compound").

  • Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[5][7]

The following diagram outlines the decision-making process for the proper disposal of materials contaminated with this compound.

G Disposal Decision Tree A Material Contaminated with This compound? B Segregate as Hazardous Waste A->B Yes C Dispose as Non-Hazardous Waste A->C No D Is the material a sharp (needle, razor blade)? B->D E Place in Sharps Container D->E Yes F Is the material liquid? D->F No G Collect in a Labeled, Sealed Liquid Waste Container F->G Yes H Is the material solid (gloves, paper towels)? F->H No I Collect in a Labeled, Sealed Solid Waste Container H->I Yes

Caption: A decision tree for the proper segregation and disposal of contaminated materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.